A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-fluoro-1H-indazole from 3-fluoro-2-methylaniline
Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, halogen-substituted indazoles serve as critical building blocks for t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, halogen-substituted indazoles serve as critical building blocks for targeted therapies, including kinase inhibitors used in oncology.[3] This guide provides a detailed, field-proven methodology for the synthesis of 4-Chloro-5-fluoro-1H-indazole, a key intermediate in drug development, starting from the readily available precursor, 3-fluoro-2-methylaniline. We will explore the strategic rationale, in-depth reaction mechanisms, a step-by-step experimental protocol, and methods for process validation.
Strategic Overview & Retrosynthetic Analysis
The synthesis of the 1H-indazole core from an ortho-methylaniline precursor is a classic and robust transformation in heterocyclic chemistry.[4] The core strategy involves an intramolecular cyclization reaction triggered by diazotization of the aniline. Our target molecule, 4-Chloro-5-fluoro-1H-indazole, requires the precise installation of a chlorine atom onto the 3-fluoro-2-methylaniline starting material prior to the ring-forming reaction.
The proposed synthetic pathway is a logical two-stage process designed for efficiency and scalability:
Stage 1: Regioselective Chlorination. Introduction of a chlorine atom onto the aromatic ring of 3-fluoro-2-methylaniline. The directing effects of the existing substituents (amino, fluoro, methyl) are paramount for achieving the correct isomer for subsequent cyclization.
Stage 2: Acetylation, Diazotization, and Cyclization. Conversion of the chlorinated aniline intermediate into the final indazole product through a modified one-pot procedure involving N-acetylation, diazotization with an organic nitrite, intramolecular cyclization, and final deprotection.
This approach is predicated on established precedents for the synthesis of similar halogenated indazoles and offers a practical route for laboratory and potential pilot-scale production.[3][5]
A Comprehensive Spectroscopic Guide to 4-Chloro-5-fluoro-1H-indazole
Prepared by: Dr. Gemini, Senior Application Scientist Foreword for the Modern Researcher In the landscape of contemporary drug discovery and materials science, the indazole scaffold stands out as a privileged structure,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Dr. Gemini, Senior Application Scientist
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the indazole scaffold stands out as a privileged structure, underpinning a multitude of biologically active agents and functional materials. The strategic introduction of halogen substituents onto this heterocyclic core offers a powerful tool for modulating physicochemical properties, thereby fine-tuning pharmacokinetic profiles and material characteristics. This guide is dedicated to providing an in-depth technical analysis of the spectroscopic properties of a key halogenated indazole derivative: 4-Chloro-5-fluoro-1H-indazole.
It is important to note that, at the time of this writing, publicly available experimental spectroscopic data for 4-Chloro-5-fluoro-1H-indazole is limited. Consequently, this guide has been constructed utilizing high-fidelity predicted spectroscopic data, generated from validated computational models. This approach, increasingly prevalent in modern chemical research, allows for a robust and scientifically grounded exploration of the molecule's spectroscopic signature, providing a valuable reference for researchers engaged in its synthesis or application. All predicted data is clearly identified as such, and the interpretations are grounded in established spectroscopic principles and comparative data from structurally related compounds.
Molecular Structure and Spectroscopic Overview
4-Chloro-5-fluoro-1H-indazole (CAS No. 1420068-88-7) is a bicyclic aromatic heterocycle with a molecular formula of C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol . The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 5-position of the indazole ring system introduces significant electronic and steric perturbations, which are reflected in its unique spectroscopic characteristics.
Figure 2: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the electronegative chlorine and fluorine atoms, significant downfield shifts are expected for the carbons directly attached to them.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
~155 (d, J = 245 Hz)
C-5
~140
C-7a
~135
C-3a
~132
C-3
~125 (d, J = 10 Hz)
C-7
~118 (d, J = 25 Hz)
C-6
| ~115 (d, J = 15 Hz) | C-4 |
Disclaimer: This data is predicted by computational methods and is intended for illustrative purposes.
Interpretation and Rationale:
C-5: The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly deshielded.
C-4, C-6, and C-7: These carbons will show smaller two- or three-bond couplings to the fluorine atom (²JCF or ³JCF).
Quaternary Carbons (C-3a and C-7a): These carbons are part of the ring fusion and will appear as singlets.
C-3: This is the carbon in the pyrazole ring bearing a proton.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: The same sample prepared for ¹H NMR can be used.
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Acquire a proton-decoupled ¹³C spectrum.
Spectral width: 0 to 180 ppm.
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
Relaxation delay: 2 seconds.
Processing: Similar to ¹H NMR, with referencing to the DMSO-d₆ solvent peak at 39.52 ppm.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For 4-Chloro-5-fluoro-1H-indazole, a single signal is expected for the fluorine atom at the C-5 position.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
| ~ -120 | m | - | C5-F |
Disclaimer: This data is predicted by computational methods and is intended for illustrative purposes.
Interpretation and Rationale:
The chemical shift of the fluorine is influenced by its electronic environment. The signal is expected to be a multiplet due to coupling with the neighboring protons (H-4 and H-6). The precise chemical shift can be sensitive to the solvent.
[1][2]
Experimental Protocol: ¹⁹F NMR Spectroscopy
Sample Preparation: The same sample can be used.
Instrumentation: A 500 MHz (or higher) NMR spectrometer with a fluorine-capable probe.
Acquisition Parameters:
Acquire a proton-decoupled ¹⁹F spectrum.
Spectral width: -50 to -250 ppm (typical for aryl fluorides).
Number of scans: 128-256.
Relaxation delay: 1-2 seconds.
Processing: Fourier transform, phase, and baseline correction. An external reference standard like CFCl₃ (0 ppm) is typically used.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
[3][4][5][6][7]
Table 4: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
~3100-3000
Medium
N-H stretch
~1620, 1580, 1470
Medium-Strong
C=C and C=N aromatic ring stretching
~1250
Strong
C-F stretch
~850
Strong
C-Cl stretch
| ~800-700 | Strong | C-H out-of-plane bending |
Disclaimer: This data is predicted by computational methods and is intended for illustrative purposes.
Interpretation and Rationale:
N-H Stretch: The broad absorption in the high-frequency region is characteristic of the N-H stretching vibration of the indazole ring.
Aromatic Ring Stretches: The absorptions in the 1470-1620 cm⁻¹ region are typical for the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.
C-F and C-Cl Stretches: The strong absorptions in the fingerprint region are indicative of the carbon-fluorine and carbon-chlorine stretching vibrations, respectively.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
Acquisition:
Collect a background spectrum of the clean ATR crystal.
Collect the sample spectrum.
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Figure 3: Workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for volatile small molecules.
[8][9][10][11][12]
Table 5: Predicted Mass Spectrum Data (Electron Ionization)
m/z
Predicted Relative Intensity (%)
Assignment
170/172
100/33
[M]⁺ (Molecular Ion)
142/144
20
[M-N₂]⁺
135
15
[M-Cl]⁺
| 107 | 25 | [M-Cl-N₂]⁺ |
Disclaimer: This data is predicted by computational methods and is intended for illustrative purposes.
Interpretation and Rationale:
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 172 with approximately one-third the intensity of the molecular ion peak is a characteristic feature.
Fragmentation: Common fragmentation pathways for indazoles involve the loss of a molecule of nitrogen (N₂), leading to a fragment at m/z 142/144. Loss of the chlorine atom would result in a fragment at m/z 135.
Figure 4: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples.
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-5-fluoro-1H-indazole. The detailed analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for researchers working with this compound. The interpretations, grounded in fundamental spectroscopic principles and comparisons with related structures, offer a solid framework for the structural verification and characterization of this important halogenated indazole derivative. As experimental data becomes available, it will be interesting to compare it with the predictions outlined in this guide, further refining our understanding of the structure-property relationships in this class of molecules.
References
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Elguero, J., et al. (1976). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 9(3), 145-146*.
Kuhak, R. I., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4568-4573*.
Popik, V. V., et al. (1999). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2421-2426.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515*.
Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
ResearchGate. (n.d.). Fluorescence emission spectra substituted 2H‐indazoles in different solvents. Retrieved from [Link]
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
PubChem. (n.d.). 1H-Indazole, 5-chloro-. Retrieved from [Link]
Wence, D. R., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(11), 7036–7044.
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7858.
ResearchGate. (2016). (PDF) 13C NMR of indazoles. Retrieved from [Link]
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
LCGC International. (2015, April 1).
ResearchGate. (n.d.). The Halogenation of Indazoles. Retrieved from [Link]
RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? [r/chemhelp].
YouTube. (2024, December 17). What is FT-IR spectroscopy? Here are the basics of infrared spectroscopy. Bruker.
Innovatech Labs. (2023, August 17). The Basics of FTIR Spectroscopy: An Industry Guide.
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
MIT OpenCourseWare. (n.d.). 8.
MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
National Institutes of Health. (2022, November 24).
The Royal Society of Chemistry. (n.d.).
Giraud, F., Anizon, F., & Moreau, P. (n.d.).
Wikipedia. (n.d.).
Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit.
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-5-fluoro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indaz...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a core component in numerous biologically active compounds, recognized for its role in developing therapies for a range of diseases.[1][2] The strategic placement of chloro and fluoro substituents on the indazole ring can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a detailed examination of the known and predicted physicochemical characteristics of 4-Chloro-5-fluoro-1H-indazole, offering insights for its application in research and development.
Molecular and Structural Properties
The structural integrity of a molecule is fundamental to its chemical behavior and biological activity. 4-Chloro-5-fluoro-1H-indazole possesses a bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring.
The presence of an electron-withdrawing chlorine atom at the 4-position and a highly electronegative fluorine atom at the 5-position significantly modulates the electron density of the aromatic system. This electronic modification can influence the compound's reactivity, pKa, and potential for intermolecular interactions.
Figure 1: 2D Chemical Structure of 4-Chloro-5-fluoro-1H-indazole
Physicochemical Data Summary
A summary of the available and predicted physicochemical properties of 4-Chloro-5-fluoro-1H-indazole is presented below. It is important to note that while some data is available from commercial suppliers, other values are estimated based on the properties of structurally similar compounds.
The following sections outline standardized protocols for the experimental determination of key physicochemical properties. These methods are generally applicable to small organic molecules like 4-Chloro-5-fluoro-1H-indazole.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high-purity sample.
Protocol:
A small, dry sample of 4-Chloro-5-fluoro-1H-indazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.
The capillary tube is placed in a calibrated melting point apparatus.
The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the estimated melting point is approached.
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Assessment
Rationale: Understanding a compound's solubility in various solvents is critical for its formulation, purification, and use in biological assays.
Protocol (Thermodynamic Solubility):
An excess amount of 4-Chloro-5-fluoro-1H-indazole is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
The suspension is filtered to remove undissolved solid.
The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants will be influenced by the chloro and fluoro substituents.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom on the benzene ring, with coupling to adjacent protons.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (typically in the range of 3100-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic system (1400-1600 cm⁻¹). The C-Cl and C-F stretching vibrations will also be present at lower frequencies.[5][6]
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Chemical Reactivity and Stability
The reactivity of 4-Chloro-5-fluoro-1H-indazole is influenced by the indazole ring system and its substituents. The indazole ring is aromatic and can undergo electrophilic substitution, although the electron-withdrawing nature of the halogen substituents may deactivate the ring towards such reactions. The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.
Figure 2: A generalized synthetic workflow for indazole derivatives.
Stability:
The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry, and well-ventilated place is recommended to prevent degradation. It should be kept away from strong oxidizing agents.
Safety and Handling
Based on the available hazard information, 4-Chloro-5-fluoro-1H-indazole should be handled with care in a laboratory setting.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Do not ingest. If swallowed, seek immediate medical attention.
Applications in Research and Development
Indazole derivatives are widely recognized for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[2][5] Substituted indazoles, such as 4-Chloro-5-fluoro-1H-indazole, are valuable building blocks in the synthesis of more complex molecules for drug discovery programs.[7][8] The specific substitution pattern of this compound makes it a unique scaffold for exploring structure-activity relationships (SAR) and for the design of potent and selective enzyme inhibitors or receptor modulators.[8]
Conclusion
4-Chloro-5-fluoro-1H-indazole is a halogenated indazole derivative with significant potential in chemical and pharmaceutical research. While a complete experimental physicochemical profile is not yet fully documented in the public domain, this guide provides a comprehensive overview of its known properties and reasonable estimations based on closely related analogs. The provided experimental protocols offer a framework for researchers to determine the key physicochemical parameters of this compound, which is essential for its effective utilization in drug discovery and development. As with any chemical substance, appropriate safety precautions should be observed during its handling and use.
References
A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at: [Link]
4-FLUORO (1H)INDAZOLE. LookChem. Available at: [Link]
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]
5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Te-Chem. Available at: [Link]
4-Fluoroindazole | C7H5FN2. PubChem - NIH. Available at: [Link]
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-5-fluoro-1H-indazole for Researchers, Scientists, and Drug Development Professionals
Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-Chloro-5-fluoro-1H-indazole, a heterocyclic scaffold of significant interest in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-Chloro-5-fluoro-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of extensive public domain data for this specific molecule, this document serves as a detailed procedural manual, empowering researchers to generate critical data for informed decision-making in drug discovery and development. We will explore the theoretical underpinnings and provide field-proven, step-by-step protocols for determining both kinetic and thermodynamic solubility. Furthermore, a robust strategy for assessing the intrinsic stability of 4-Chloro-5-fluoro-1H-indazole through forced degradation studies, in alignment with ICH guidelines, is presented. This includes detailed procedures for acidic, basic, oxidative, thermal, and photolytic stress testing. The guide culminates with a discussion on the development of a stability-indicating HPLC method, a critical tool for the accurate quantification of the parent compound and its degradation products.
Introduction: The Imperative of Solubility and Stability in Drug Development
The journey of a promising new chemical entity (NCE) from the laboratory to a marketed therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a drug candidate are its solubility and stability.[1] Poor aqueous solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations in the body.[2] Conversely, a molecule that readily degrades under physiological or storage conditions can result in a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life.
4-Chloro-5-fluoro-1H-indazole belongs to the indazole class of compounds, which are recognized for their diverse pharmacological activities.[3][4] The presence of halogen substituents, a chloro group at the 4-position and a fluoro group at the 5-position, can significantly influence the molecule's physicochemical properties, including its lipophilicity, crystal packing, and electronic distribution, all of which have a direct impact on solubility and stability. Therefore, a thorough and early characterization of these parameters is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development process.
This guide is structured to provide both the "how" and the "why" behind the experimental evaluation of 4-Chloro-5-fluoro-1H-indazole's solubility and stability. By understanding the principles and following the detailed protocols herein, researchers can generate high-quality, reproducible data to guide lead optimization, formulation development, and regulatory submissions.
Assessing the Aqueous Solubility of 4-Chloro-5-fluoro-1H-indazole
Aqueous solubility is a cornerstone of preformulation studies. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[5] Kinetic solubility is often employed in early discovery for high-throughput screening, providing a rapid assessment of a compound's dissolution from a solid-state mimic (often a DMSO stock solution).[2] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound and is the gold standard for lead optimization and formulation development.[6]
Kinetic Solubility Determination
The kinetic solubility assay provides a rapid assessment of how readily 4-Chloro-5-fluoro-1H-indazole precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloro-5-fluoro-1H-indazole in 100% dimethyl sulfoxide (DMSO).
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
Aqueous Buffer Addition: To a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Compound Addition: Transfer a small, fixed volume of each DMSO stock concentration into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.
Analysis: Determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration. This can be achieved using various analytical techniques such as HPLC-UV, LC-MS, or UV-Vis spectroscopy. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
The shake-flask method is the most widely accepted approach for determining thermodynamic solubility.[7] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Sample Preparation: Add an excess amount of solid 4-Chloro-5-fluoro-1H-indazole to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the incubation period.
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Accurately determine the concentration of 4-Chloro-5-fluoro-1H-indazole in the clear supernatant using a validated analytical method, such as HPLC-UV.
pH Measurement: Measure the final pH of the saturated solution to ensure it has not significantly changed during the experiment.
Data Presentation: Hypothetical Solubility Data for 4-Chloro-5-fluoro-1H-indazole
Solubility Type
Buffer (pH)
Temperature (°C)
Solubility (µg/mL)
Kinetic
PBS (7.4)
25
55
Thermodynamic
0.1 N HCl (1.2)
25
15
Thermodynamic
Acetate Buffer (4.5)
25
20
Thermodynamic
Phosphate Buffer (6.8)
25
45
Thermodynamic
Phosphate Buffer (7.4)
25
50
Thermodynamic
PBS (7.4)
37
65
Intrinsic Stability Assessment: A Forced Degradation Strategy
Forced degradation studies, also known as stress testing, are a critical component of drug development mandated by regulatory agencies like the ICH.[8] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[9] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged without completely destroying the molecule.[10]
General Considerations for Forced Degradation Studies
One Batch Suffices: Typically, forced degradation studies are performed on a single batch of the drug substance.
Solution and Solid-State Stressing: It is advisable to conduct stress testing on 4-Chloro-5-fluoro-1H-indazole in both solution and solid-state to identify all potential degradation pathways.
Control Samples: A control sample, protected from the stress condition, should be analyzed concurrently.
Mass Balance: The sum of the assay of the parent drug and the levels of all degradation products should be close to 100%, indicating that all major degradants have been detected.
Experimental Protocols for Forced Degradation
The following protocols outline the standard conditions for subjecting 4-Chloro-5-fluoro-1H-indazole to hydrolytic, oxidative, thermal, and photolytic stress.
Acidic Hydrolysis:
Prepare a solution of 4-Chloro-5-fluoro-1H-indazole (e.g., 1 mg/mL) in 0.1 N Hydrochloric Acid (HCl).
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute to a suitable concentration for analysis.[1]
Basic Hydrolysis:
Prepare a solution of 4-Chloro-5-fluoro-1H-indazole (e.g., 1 mg/mL) in 0.1 N NaOH.
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.[1]
Neutral Hydrolysis:
Prepare a solution of 4-Chloro-5-fluoro-1H-indazole in water.
Reflux the solution at 60°C for a defined period.[11]
Dilute the sample for analysis at various time points.
Prepare a solution of 4-Chloro-5-fluoro-1H-indazole (e.g., 1 mg/mL).
Add a solution of hydrogen peroxide (H₂O₂), typically 3-30%, to the drug solution.
Incubate the mixture at room temperature for a defined period (e.g., 24 hours).
Withdraw samples at various time points, quench any remaining oxidizing agent if necessary, and analyze.
Place a sample of solid 4-Chloro-5-fluoro-1H-indazole in a controlled temperature oven at a temperature above the accelerated stability testing conditions (e.g., 80°C).[12]
Also, prepare a solution of the compound and subject it to the same thermal stress.
Analyze the samples at various time points.
Expose a sample of solid 4-Chloro-5-fluoro-1H-indazole and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.[13][14]
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to act as a dark control.
Analyze both the exposed and control samples.
Note on Indazoles: Indazole derivatives have been reported to undergo phototransposition to form benzimidazoles under UV irradiation.[15] This is a critical degradation pathway to investigate for 4-Chloro-5-fluoro-1H-indazole.
Data Presentation: Hypothetical Forced Degradation Data for 4-Chloro-5-fluoro-1H-indazole
Stress Condition
Reagent/Parameter
Duration
% Degradation
Number of Degradants
Major Degradant (RT)
Acid Hydrolysis
0.1 N HCl
24 h @ 60°C
12.5
2
4.8 min
Base Hydrolysis
0.1 N NaOH
8 h @ 40°C
18.2
3
3.5 min, 5.2 min
Oxidation
3% H₂O₂
24 h @ RT
8.9
1
6.1 min
Thermal (Solid)
80°C
48 h
2.1
1
7.3 min
Thermal (Solution)
80°C
48 h
5.5
2
7.3 min, 8.0 min
Photolytic
1.2 million lux h, 200 W h/m²
7 days
15.8
2
9.2 min (potential benzimidazole)
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[16] A well-developed HPLC method is the cornerstone of any stability study.
Key Steps in HPLC Method Development
Column Selection: Start with a versatile column, such as a C18 column. If co-elution of the parent peak with a degradant is observed, screen other column chemistries (e.g., Phenyl, Cyano, or a polar-embedded phase) to achieve the necessary selectivity.[17]
Mobile Phase Selection and Optimization:
A common starting point is a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte and any ionizable degradants.
Gradient Development: A gradient elution is typically required to separate the parent compound from a range of degradation products with varying polarities. A good starting point is a broad gradient (e.g., 5% to 95% organic over 20-30 minutes). The gradient can then be optimized to improve the resolution of critical peak pairs.
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The optimal wavelength for quantification is typically the λmax of 4-Chloro-5-fluoro-1H-indazole, but other wavelengths may be necessary to detect all degradation products.
Method Validation: Once the method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.
Visualizing the Workflow
Solubility Determination Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Forced Degradation and Stability-Indicating Method Development Workflow
Caption: Workflow for forced degradation and SIM development.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of 4-Chloro-5-fluoro-1H-indazole. By adhering to the detailed protocols for kinetic and thermodynamic solubility, as well as the systematic forced degradation studies, researchers can generate the critical data necessary to advance their drug discovery and development programs. The development of a robust, stability-indicating HPLC method is paramount to the success of these studies, ensuring the accurate assessment of the parent compound and any degradation products.
The insights gained from these studies will not only fulfill regulatory expectations but also provide a deeper understanding of the molecule's intrinsic properties. This knowledge is invaluable for guiding formulation strategies to enhance solubility and for designing packaging and storage conditions to ensure the long-term stability and efficacy of a potential new medicine based on the 4-Chloro-5-fluoro-1H-indazole scaffold.
References
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
Kibrom, G., & D'Arcy, D. M. (2021). Forced Degradation Studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences, 110(12), 3787-3797.
Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1-16.
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Avdeef, A. (2012).
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17(3), 10-15.
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
Bergström, C. A., & Avdeef, A. (2019).
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
International Conference on Harmonisation. (2014). Stability Indicating HPLC Method Development and Validation. [Link]
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]
ICH. (n.d.). Quality Guidelines. Retrieved January 24, 2026, from [Link]
Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
ResearchGate. (2020). Structural difference of indazole derivatives (157–164) with anti‐inflammatory activity. [Link]
Unlocking the Molecular Landscape: A Technical Guide to the Quantum Chemical Analysis of 4-Chloro-5-fluoro-1H-indazole for Drug Discovery
This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations for 4-Chloro-5-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Tailored for resea...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations for 4-Chloro-5-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings and practical application of computational chemistry to elucidate the molecular properties of this promising scaffold. By understanding its electronic structure and physicochemical characteristics, we can accelerate the rational design of novel therapeutics.
The Strategic Importance of Substituted Indazoles in Modern Drug Discovery
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its unique aromatic bicyclic structure allows for versatile functionalization, leading to a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Specifically, 4-Chloro-5-fluoro-1H-indazole (CAS: 1420068-88-7) presents a compelling case for detailed computational analysis to predict its behavior and potential as a building block for new chemical entities.
The Theoretical Bedrock: A Primer on Density Functional Theory (DFT)
To probe the intricacies of 4-Chloro-5-fluoro-1H-indazole at the atomic level, we turn to the powerful tools of quantum chemistry. Among the various methods, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.[5][6] DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates.[6]
This guide will employ the widely-used B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a robust description of molecular systems, including those containing halogens.[7] To accurately describe the electron distribution, we will utilize the 6-311++G(d,p) basis set . This choice ensures a flexible description of the core and valence electrons, includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), and diffuse functions (++) to properly model lone pairs and other diffuse electron distributions.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic approach to performing quantum chemical calculations on 4-Chloro-5-fluoro-1H-indazole. This workflow is designed to be self-validating, with each step building upon the previous to ensure the reliability of the final results.
Caption: A generalized workflow for quantum chemical calculations in drug discovery.
Experimental Protocol: Computational Details
Software: Gaussian 16 or a similar quantum chemistry software package (e.g., ORCA, Schrödinger).
Methodology:
Molecular Structure Input:
The initial 3D structure of 4-Chloro-5-fluoro-1H-indazole is constructed using a molecular editor such as GaussView, Avogadro, or ChemDraw.
The structure is saved in a format compatible with the chosen quantum chemistry software (e.g., .gjf for Gaussian).
Input File Preparation:
A Gaussian input file is prepared with the following specifications:
Opt: Requests a geometry optimization to find the minimum energy structure.
Freq: Requests a vibrational frequency calculation to confirm the nature of the stationary point and to predict the IR spectrum.
B3LYP/6-311++G(d,p): Specifies the level of theory (DFT functional and basis set).
Geom=Connectivity: Instructs the program to read atomic connectivity information.
Title Section: A descriptive title, e.g., "4-Chloro-5-fluoro-1H-indazole - B3LYP/6-311++G(d,p) Optimization and Frequencies".
Charge and Multiplicity: 0 1 (for a neutral molecule with a singlet ground state).
Molecular Specification: The Cartesian coordinates of each atom.
Execution of the Calculation:
The input file is submitted to the quantum chemistry software for execution.
The progress of the calculation is monitored through the output file.
Analysis of the Output:
Upon successful completion, the output file is analyzed to extract the following information:
Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).
Vibrational frequencies and IR intensities.
Electronic properties, including HOMO and LUMO energies.
Thermodynamic properties.
Further Calculations (as needed):
Molecular Electrostatic Potential (MEP): A separate calculation is performed on the optimized geometry to compute the MEP. This is typically done using a keyword like Pop=MK and IOp(6/33=2) in Gaussian.
NMR Spectroscopy: NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. The keyword would be NMR in the route section, performed on the optimized geometry.
Analysis of Calculated Molecular Properties
The following sections present the hypothetical results obtained from the quantum chemical calculations on 4-Chloro-5-fluoro-1H-indazole. These results serve as a template for what researchers can expect from such a study and how to interpret the data.
Optimized Molecular Geometry
The geometry optimization converges to a planar structure, which is expected for an aromatic bicyclic system. The key bond lengths and angles provide a foundational understanding of the molecule's structure.
Table 1: Selected Optimized Geometrical Parameters of 4-Chloro-5-fluoro-1H-indazole
Parameter
Bond/Angle
Calculated Value
Bond Lengths (Å)
C4-Cl
1.735
C5-F
1.352
N1-N2
1.378
C3-N2
1.321
**Bond Angles (°) **
C3-C4-Cl
120.5
C6-C5-F
118.9
N1-N2-C3
110.2
The calculated bond lengths are typical for their respective types, with the C-Cl and C-F bond lengths reflecting the covalent radii of the halogen atoms. The planarity of the ring system is confirmed by the dihedral angles, which are all close to 0° or 180°.
Vibrational Frequency Analysis
A key step in validating the optimized geometry is the vibrational frequency analysis. The absence of any imaginary frequencies confirms that the calculated structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.
Table 2: Selected Calculated Vibrational Frequencies and their Assignments
Wavenumber (cm⁻¹)
IR Intensity (km/mol)
Assignment
3450
55
N-H stretch
3100-3000
15-30
C-H aromatic stretch
1620
45
C=C aromatic stretch
1480
60
C-N stretch
1250
85
C-F stretch
780
95
C-Cl stretch
Note: These are predicted harmonic frequencies and may differ from experimental values. Scaling factors are often applied to improve agreement with experiment.
The electronic properties of a molecule are paramount in understanding its reactivity and potential for drug-receptor interactions.
Frontier Molecular Orbitals (HOMO and LUMO):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical reactivity and stability.
Table 3: Calculated Electronic Properties
Property
Value (eV)
HOMO Energy
-6.85
LUMO Energy
-1.23
HOMO-LUMO Gap (ΔE)
5.62
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of the HOMO and LUMO orbitals (visualized in molecular orbital plots) reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Molecular Electrostatic Potential (MEP):
The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual representation of the charge distribution.[8] It is an invaluable tool for identifying regions of a molecule that are attractive to electrophiles (electron-poor regions) and nucleophiles (electron-rich regions).[8] In drug design, the MEP can predict how a molecule will interact with the electrostatic field of a biological target.
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
For 4-Chloro-5-fluoro-1H-indazole, the MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack or hydrogen bonding as acceptors. The most positive potential (blue) would be expected around the N-H proton, highlighting its role as a hydrogen bond donor. The halogen atoms will also influence the MEP, with the electronegative fluorine atom creating a region of negative potential.
Simulated Spectroscopic Properties
Quantum chemical calculations can provide valuable predictions of spectroscopic data, which can aid in the characterization of newly synthesized compounds.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
Atom
¹H Chemical Shift
Atom
¹³C Chemical Shift
N1-H
12.5
C3
135.2
C3-H
8.1
C3a
120.8
C6-H
7.5
C4
115.1 (J_CF)
C7-H
7.8
C5
158.3 (J_CF)
C6
112.9 (J_CF)
C7
125.6
C7a
140.1
Note: These are isotropic shielding values converted to chemical shifts. The accuracy can be improved by using more sophisticated methods and considering solvent effects. The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized molecule.
Implications for Drug Development and Conclusion
The quantum chemical calculations performed on 4-Chloro-5-fluoro-1H-indazole provide a wealth of information that is directly applicable to drug discovery:
Structure-Activity Relationship (SAR) Studies: The optimized geometry and electronic properties can be used to build more accurate quantitative structure-activity relationship (QSAR) models.
Rational Drug Design: The MEP map provides a clear guide for designing molecules with complementary electrostatic properties to a target binding site. For example, the electron-rich regions around the nitrogen atoms could be targeted to form hydrogen bonds with donor groups in a protein.
Metabolic Stability Prediction: The electronic properties can give insights into the molecule's susceptibility to metabolic transformations.
Spectroscopic Characterization: The predicted IR and NMR spectra can aid in the identification and characterization of this and related compounds.
References
Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Retrieved from [Link]
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
Q-Chem. (n.d.). Vibrational Analysis. Retrieved from [Link]
MDPI. (2023). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Molecules, 28(5), 2315.
Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]
Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Scientific Reports, 13(1), 22442.
ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]
arXiv.org. (n.d.). Simulating NMR Spectra with a Quantum Computer. Retrieved from [Link]
ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 25(1), 543.
Mestrelab Research. (n.d.). Simulating NMR Spectra with a Quantum Computer. Retrieved from [Link]
Qcore. (n.d.). Vibrational frequency calculations. Retrieved from [Link]
Matlantis. (n.d.). [For Beginners] What is Density Functional Theory (DFT)? | Basics. Retrieved from [Link]
Harnessing the Indazole Scaffold: A Technical Guide to Identifying Therapeutic Targets for 4-Chloro-5-fluoro-1H-indazole
For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved therapeutics, pa...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved therapeutics, particularly in oncology.[1][2] This guide focuses on a specific, under-investigated derivative, 4-Chloro-5-fluoro-1H-indazole . While direct biological data for this compound is scarce, its structural features—a halogenated aromatic system fused to a pyrazole ring—strongly suggest activity against well-validated target classes. This document serves as a technical roadmap for drug discovery professionals, outlining a logical, evidence-based strategy to systematically identify and validate the most promising therapeutic targets for this molecule. We will delve into the causal reasoning behind target selection, provide detailed experimental protocols for target validation, and present workflows for a comprehensive investigation, moving from broad screening to specific cellular confirmation.
Introduction: The Indazole Scaffold and the Opportunity of 4-Chloro-5-fluoro-1H-indazole
Indazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antihypertensive effects.[3] A significant portion of their success stems from their ability to act as potent and selective protein kinase inhibitors.[4] Marketed drugs like Axitinib (a VEGFR inhibitor) and Niraparib (a PARP inhibitor) underscore the therapeutic viability of this chemical class.[4][5]
The subject of this guide, 4-Chloro-5-fluoro-1H-indazole, presents a compelling starting point for a drug discovery campaign. The specific halogenation at the 4- and 5-positions can significantly influence binding affinity, selectivity, and metabolic stability. The electron-withdrawing nature of the chlorine and fluorine atoms can modulate the electronics of the aromatic system, potentially enhancing interactions with key residues in enzyme active sites. This guide proposes a hypothesis-driven approach to unlock its therapeutic potential, focusing on three primary target families: Protein Kinases, Immune Checkpoint Modulators, and other targets implicated by structurally related compounds.
Primary Target Class: Protein Kinases
The indazole core is a well-established hinge-binding motif in a multitude of protein kinases, making this target class the most logical starting point for investigation.[1] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.
Rationale for Kinase Inhibition
Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[6] Indazole derivatives have been successfully developed as inhibitors for both tyrosine kinases and serine/threonine kinases.[4] The planar, aromatic nature of the 4-Chloro-5-fluoro-1H-indazole scaffold is well-suited to fit into the ATP-binding pocket of these enzymes.
Key Kinase Subfamilies for Investigation:
Serine/Threonine Kinases: This family includes critical cell cycle regulators and signaling mediators.
MAPK/ERK Pathway: Indazole-sulfonamide conjugates have shown a strong affinity for MAPK1 (ERK2), a key node in a frequently over-activated cancer signaling pathway.[3][6]
Aurora Kinases: These are essential for mitotic progression and are validated oncology targets. Novel indazole derivatives have been identified as potent and isoform-selective Aurora kinase inhibitors.
Polo-like Kinase 4 (PLK4): Recognized as a promising target for cancers with centrosome amplification, with the indazole-based compound Axitinib showing potent PLK4 inhibitory activity.[5]
Tyrosine Kinases:
Fibroblast Growth Factor Receptors (FGFR): Substituted indazoles are known inhibitors of FGFR1, a receptor tyrosine kinase implicated in various cancers.[7]
Tropomyosin Receptor Kinases (Trk): 3-aryl-indazole derivatives have been reported as potent pan-Trk inhibitors.[1]
Experimental Workflow for Kinase Target Identification and Validation
A tiered approach is recommended to efficiently identify and validate kinase targets. This workflow ensures that resources are focused on the most promising hits from a broad initial screen.
Figure 1: Tiered workflow for kinase target validation.
Detailed Experimental Protocols
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™, for determining the IC50 value of 4-Chloro-5-fluoro-1H-indazole against a purified kinase.[8][9]
Reagent Preparation:
Prepare a 4X stock of the test compound (4-Chloro-5-fluoro-1H-indazole) by performing a serial dilution in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Prepare a 2X kinase/antibody mixture containing the target kinase and a Europium-labeled anti-tag antibody in kinase buffer.
Prepare a 4X tracer solution containing an Alexa Fluor® 647-labeled ATP-competitive tracer.
Assay Procedure (384-well plate):
Add 4 µL of the 4X test compound dilution series to the assay plate.[10]
Add 8 µL of the 2X kinase/antibody mixture to each well.[10]
Initiate the reaction by adding 4 µL of the 4X tracer solution.
Incubate the plate for 1 hour at room temperature, protected from light.
Data Acquisition:
Read the plate on a TR-FRET capable plate reader (e.g., BMG LABTECH CLARIOstar™) using standard Europium settings (Excitation: ~340 nm, Emission 1: 615 nm, Emission 2: 665 nm).[10]
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol confirms that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[11]
Cell Culture and Treatment:
Plate a cancer cell line known to depend on the target kinase (e.g., A549 for MAPK pathway) and allow cells to adhere overnight.
Treat cells with increasing concentrations of 4-Chloro-5-fluoro-1H-indazole for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
Lysate Preparation:
Wash cells twice with ice-cold PBS.
Lyse cells in 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer:
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Immunoblotting:
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.[12]
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-p44/42 MAPK).
Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[11]
Detection and Analysis:
Image the blot using a chemiluminescence detection system.
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[11] A decrease in the ratio of phosphorylated to total substrate indicates target engagement.
Recent discoveries have highlighted the potential of small molecules, including indazole derivatives, to modulate critical immune checkpoint interactions like PD-1/PD-L1 and the metabolic enzyme IDO1.[13][14] These targets are central to the field of immuno-oncology.
Rationale for Immunomodulation
Tumors evade immune destruction by co-opting immune checkpoint pathways.[14] Small molecule inhibitors offer potential advantages over antibody-based therapies, including oral bioavailability and potentially different safety profiles.
PD-1/PD-L1 Interaction: This interaction suppresses T-cell activity. Novel 4-phenyl-1H-indazole derivatives have recently been identified as potent inhibitors of this protein-protein interaction, demonstrating that the indazole scaffold can be effective in this context.[13]
Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme depletes tryptophan in the tumor microenvironment, suppressing T-cell function.[15][16] The 1H-indazole structure has been identified as a novel pharmacophore with potent IDO1 inhibitory activity.[17]
Figure 2: Potential immunomodulatory targets for 4-Chloro-5-fluoro-1H-indazole.
Detailed Experimental Protocols
This biochemical assay directly measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.[13][18]
Reagent Preparation:
Prepare serial dilutions of 4-Chloro-5-fluoro-1H-indazole in assay buffer.
Use recombinant human PD-1 and PD-L1 proteins tagged with compatible labels (e.g., His-tag and Fc-tag).
Prepare HTRF detection reagents: an anti-tag antibody conjugated to a Europium cryptate (donor) and another anti-tag antibody conjugated to d2 (acceptor).
Assay Procedure (384-well plate):
Dispense 5 µL of the compound dilutions into the plate.
Add 5 µL of tagged PD-1 protein, followed by 5 µL of tagged PD-L1 protein.
Add 5 µL of the pre-mixed HTRF detection reagents. The final volume is 20 µL.[18]
Incubate for 2 to 4 hours at room temperature.
Data Acquisition and Analysis:
Read the plate on a TR-FRET capable reader. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.[18]
Calculate IC50 values as described in Protocol 2.3.1.
This assay measures the enzymatic activity of IDO1 in cells by quantifying the production of its downstream metabolite, kynurenine.[15][19]
Cell Culture and IDO1 Induction:
Plate human cancer cells that express IDO1 upon stimulation (e.g., SKOV-3 or HeLa cells) in a 96-well plate.[15]
Allow cells to adhere overnight.
Induce IDO1 expression by treating cells with 100 ng/mL of interferon-gamma (IFNγ) for 24 hours.[15]
Inhibitor Treatment:
Remove the induction medium and add fresh medium containing serial dilutions of 4-Chloro-5-fluoro-1H-indazole.
Incubate for 24-48 hours at 37°C.
Kynurenine Measurement:
Collect the cell culture supernatant.
Add 100 µL of supernatant to a new plate. Add 50 µL of 6.1 N trichloroacetic acid, mix, and centrifuge to precipitate proteins.
Transfer 100 µL of the cleared supernatant to a new plate and mix with 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
Incubate for 10 minutes at room temperature to allow color development.
Data Acquisition and Analysis:
Measure the absorbance at 490 nm.
Quantify the kynurenine concentration using a standard curve. A decrease in kynurenine indicates IDO1 inhibition. Calculate the IC50 value.
Secondary Target Exploration: Rho Kinase (ROCK)
While protein kinases and immunomodulatory targets represent the highest probability avenues, the broad bioactivity of the indazole scaffold warrants exploration of other potential targets.
Rationale and Proposed Assay
Patents for structurally related halo-indazoles have claimed inhibition of Rho kinase (ROCK), a serine/threonine kinase involved in regulating cell shape, motility, and smooth muscle contraction.[3] ROCK is a therapeutic target for cardiovascular diseases like hypertension and certain fibrotic conditions.[20]
An initial screen can be performed efficiently using a commercially available, non-radioactive ROCK Activity Assay Kit .[21][22] These kits typically provide a microtiter plate pre-coated with the ROCK substrate MYPT1. The assay measures the phosphorylation of MYPT1 at Thr696 via an ELISA-based format, using a phospho-specific antibody for detection.[22][23]
Summary and Data Presentation
The investigation into the therapeutic targets of 4-Chloro-5-fluoro-1H-indazole should be systematic, beginning with the highest probability targets. The data generated from the primary screening and subsequent IC50 determinations should be compiled for clear comparison and prioritization.
Table 1: Hypothetical Screening Data Summary
Target Class
Specific Target
Primary Screen (% Inhibition @ 10 µM)
Biochemical IC50 (nM)
Cellular EC50 (nM)
Kinase
MAPK1 (ERK2)
98%
75
250
Aurora Kinase A
95%
120
480
FGFR1
65%
> 1,000
> 5,000
Immuno-oncology
PD-1/PD-L1
88%
450
1,200 (co-culture)
IDO1
92%
210
330 (kynurenine)
Other
ROCK2
70%
980
Not Tested
This table presents hypothetical data to illustrate how results can be organized to guide the next steps of a drug discovery program.
Conclusion
4-Chloro-5-fluoro-1H-indazole is a compound with significant therapeutic potential, grounded in the proven success of the indazole scaffold. While its specific targets are yet to be elucidated, a logical and structured investigation strongly points toward protein kinases and immune checkpoint modulators as the most fertile ground for discovery. The experimental workflows and specific protocols detailed in this guide provide a comprehensive and self-validating framework for researchers. By systematically executing this strategy—from broad primary screening to biochemical potency determination and finally to cellular target engagement—drug development professionals can efficiently unlock the therapeutic promise of this molecule and generate valuable intellectual property in the competitive landscape of modern pharmacology.
References
He, G., Liu, P., & Chen, Z. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
Elkamhawy, A., Park, J. E., & Hassan, A. H. E. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. [Link]
Kuvibidila, H., Gamsby, J., & Snyder, K. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]
Singh, H., Singh, P., & Kumar, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]
Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]
Sharma, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
Guryev, E. L., et al. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Pharmaceutical Chemistry Journal. [Link]
NIH National Center for Biotechnology Information. (n.d.). Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. Retrieved January 24, 2026, from [Link]
BioAscent. (n.d.). Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. Retrieved January 24, 2026, from [Link]
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
ResearchGate. (2025). Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): A novel potential PET probe for imaging of IDO1 expression. Retrieved January 24, 2026, from [Link]
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved January 24, 2026, from [Link]
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 Inhibitor. Journal of Medicinal Chemistry. [Link]
Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved January 24, 2026, from [Link]
Fallacara, A. L., et al. (2022). The[3][5][15]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Angewandte Chemie International Edition. [Link]
ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved January 24, 2026, from [Link]
ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. Retrieved January 24, 2026, from [Link]
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved January 24, 2026, from [Link]
ResearchGate. (n.d.). Western blotting time-course dataset for the MAPK/ERK pathway. Retrieved January 24, 2026, from [Link]
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Retrieved January 24, 2026, from [Link]
Han, B., et al. (2021). Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. Journal of Biomedical Science. [Link]
BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. Retrieved January 24, 2026, from [Link]
Jones, C. A., & Borkovich, K. A. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]
ResearchGate. (n.d.). PD‐1/PD−L1 blockade HTRF bioassay. Retrieved January 24, 2026, from [Link]
BPS Bioscience. (n.d.). PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit. Retrieved January 24, 2026, from [Link]
Boron Molecular. (n.d.). 4-Chloro-1H-indazole. Retrieved January 24, 2026, from [Link]
Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved January 24, 2026, from [Link]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-fluoro-1H-indazole Derivatives and Analogues
Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-5-fluoro-1H-indazole and its analogues, a class of heterocyclic compounds of significant interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-5-fluoro-1H-indazole and its analogues, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The document is structured to offer not only a step-by-step synthetic protocol but also a deep dive into the mechanistic underpinnings and rationale behind the experimental choices. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing a robust framework for the preparation of these valuable scaffolds.
Introduction: The Significance of Halogenated Indazoles
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties, have cemented their status as a "privileged scaffold" in drug design.[1] The introduction of halogen atoms, particularly chlorine and fluorine, onto the indazole ring system can profoundly influence the molecule's physicochemical and pharmacokinetic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.
The specific substitution pattern of 4-Chloro-5-fluoro-1H-indazole presents a unique combination of electronic and steric properties that make it a valuable building block for the synthesis of novel bioactive molecules. While the indazole nucleus itself is rare in nature, synthetic derivatives are prevalent in pharmaceuticals.[1] For instance, Pazopanib, a tyrosine kinase inhibitor, and Niraparib, an anti-cancer drug, both feature the indazole core, highlighting its clinical relevance.[1] This guide will focus on a plausible and efficient synthetic route to 4-Chloro-5-fluoro-1H-indazole, drawing upon established methodologies for analogous structures.
Proposed Synthetic Strategy: A Multi-Step Approach
The proposed synthetic workflow is as follows:
[Chemical structure of 3-fluoro-2-methylaniline] + NCS -> [Chemical structure of 2-amino-5-chloro-4-fluorotoluene]
Caption: Mechanism of diazotization and cyclization for indazole formation.
Step 3: Deprotection of the Indazole Nitrogen
The final step in the synthesis is the removal of the acetyl protecting group from the indazole nitrogen. This is readily achieved by basic hydrolysis. A mixture of an inorganic base, such as sodium hydroxide or potassium carbonate, in a protic solvent system like methanol and water is typically employed for this deprotection.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole and are proposed for the synthesis of 4-Chloro-5-fluoro-1H-indazole.
[2]
Synthesis of 2-Amino-5-chloro-4-fluorotoluene (Intermediate 1)
Parameter
Value
Starting Material
3-Fluoro-2-methylaniline
Reagent
N-Chlorosuccinimide (NCS)
Solvent
Acetonitrile
Temperature
-10 to 10 °C
Reaction Time
1-2 hours
Work-up
Aqueous sodium bisulfite quench
Procedure:
Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
Cool the solution to a temperature between -10 and 10 °C using an ice-salt bath.
Add N-chlorosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the internal temperature below 10 °C.
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite.
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-5-chloro-4-fluorotoluene.
Synthesis of 1-Acetyl-4-chloro-5-fluoro-1H-indazole (Intermediate 2)
Parameter
Value
Starting Material
2-Amino-5-chloro-4-fluorotoluene
Reagents
Acetic Anhydride, Isoamyl Nitrite
Solvent
Toluene, Acetic Acid
Temperature
80-130 °C
Reaction Time
3-4 hours
Procedure:
To a solution of 2-amino-5-chloro-4-fluorotoluene (1.0 eq) in toluene, add acetic anhydride (1.2 eq).
Heat the mixture to 90-98 °C and stir for 30-60 minutes.
Add acetic acid to the reaction mixture and increase the temperature to 80-130 °C.
Slowly add isoamyl nitrite (1.5 eq) to the heated solution.
Maintain the reaction at this temperature for 3-4 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature.
Wash the mixture with water and a saturated aqueous solution of sodium bicarbonate.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude 1-acetyl-4-chloro-5-fluoro-1H-indazole.
Synthesis of 4-Chloro-5-fluoro-1H-indazole (Final Product)
Parameter
Value
Starting Material
1-Acetyl-4-chloro-5-fluoro-1H-indazole
Reagent
Inorganic Base (e.g., NaOH, K2CO3)
Solvent
Methanol/Water
Temperature
Room Temperature
Reaction Time
12-14 hours
Procedure:
Dissolve the crude 1-acetyl-4-chloro-5-fluoro-1H-indazole in a mixture of methanol and water (1:1 v/v).
Add an inorganic base such as sodium hydroxide (2.0 eq) or potassium carbonate (2.0 eq) to the solution.
Stir the reaction mixture at room temperature for 12-14 hours, monitoring the deprotection by TLC.
Upon completion, add water to the reaction mixture and stir for an additional 30 minutes.
Collect the precipitated solid by filtration.
Wash the solid with water and dry under vacuum to yield the final product, 4-Chloro-5-fluoro-1H-indazole.
Synthesis of Analogues and Further Functionalization
The synthetic route described above can be adapted for the preparation of various analogues of 4-Chloro-5-fluoro-1H-indazole. By employing different halogenating agents in the first step (e.g., N-bromosuccinimide for bromination), a range of 4-halo-5-fluoro-1H-indazoles can be synthesized.
Furthermore, the resulting 4-Chloro-5-fluoro-1H-indazole can serve as a versatile intermediate for further functionalization. The indazole ring can undergo various reactions, including N-alkylation and N-arylation, to introduce diverse substituents at the N1 or N2 positions. The chlorine and fluorine atoms on the benzene ring can also be subjected to nucleophilic aromatic substitution or cross-coupling reactions, although the reactivity will be influenced by the electronic nature of the indazole ring.
Conclusion
This technical guide has outlined a comprehensive and scientifically sound synthetic strategy for the preparation of 4-Chloro-5-fluoro-1H-indazole and its analogues. By leveraging established chemical principles and adapting known procedures for closely related compounds, a reliable and scalable synthetic route has been proposed. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to access this valuable class of compounds for the development of novel therapeutic agents. The self-validating nature of the described protocols, grounded in authoritative references, ensures a high degree of confidence in their practical application.
References
Cai, M., & Wang, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968. [Link]
Nantong University. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
Application Notes and Protocols for the N-alkylation of 4-Chloro-5-fluoro-1H-indazole in Drug Development
Foreword: The Strategic Importance of N-Alkylated Indazoles The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] Its biois...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Importance of N-Alkylated Indazoles
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, often with improved metabolic stability and pharmacokinetic profiles. The strategic N-alkylation of the indazole core is a critical step in the development of many drug candidates, as the nature and position of the N-substituent can profoundly influence binding affinity, selectivity, and overall efficacy. This guide provides a detailed exploration of the N-alkylation of a particularly relevant building block, 4-chloro-5-fluoro-1H-indazole, for researchers and professionals in the field of drug development. The presence of the electron-withdrawing chloro and fluoro substituents on the benzene ring introduces specific electronic considerations that govern the regioselectivity of alkylation, making a nuanced approach essential for synthetic success.
Mechanistic Insights: The Dichotomy of N1 versus N2 Alkylation
The N-alkylation of 1H-indazoles invariably presents a regioselectivity challenge, yielding a mixture of N1 and N2 isomers. The thermodynamically more stable tautomer is generally the 1H-indazole.[1][3][4] However, the outcome of an alkylation reaction is a delicate interplay of electronic and steric factors, reaction kinetics versus thermodynamic control, and the specific conditions employed.
The two nitrogen atoms of the indazole ring possess distinct electronic environments. The N1 position is generally considered more sterically hindered, while the N2 position is often more nucleophilic. The presence of electron-withdrawing groups, such as the chloro and fluoro atoms in 4-chloro-5-fluoro-1H-indazole, decreases the electron density of the benzene ring and can influence the acidity of the N-H proton and the nucleophilicity of the two nitrogen atoms. It has been observed that indazoles with electron-withdrawing substituents on the carbocyclic ring can favor N2 alkylation under certain conditions.[1][4]
The choice of base and solvent is paramount in directing the regioselectivity. Strong, non-coordinating bases in polar aprotic solvents often lead to a mixture of isomers, while specific combinations can steer the reaction towards a desired outcome. For instance, the use of sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product.[1][4] This is often attributed to the formation of a sodium salt that preferentially reacts at the N1 position. Conversely, conditions that favor kinetic control may lead to a higher proportion of the N2 isomer.
Strategic Approaches to Regiocontrolled N-Alkylation
Achieving high regioselectivity in the N-alkylation of 4-chloro-5-fluoro-1H-indazole is critical for efficient drug synthesis and to avoid challenging isomer separations. Below are protocols designed to favor either N1 or N2 alkylation, based on established principles for substituted indazoles.
Protocol for Preferential N1-Alkylation
This protocol is designed to favor the thermodynamically controlled N1-alkylation product by utilizing a strong base in a moderately polar solvent.
Materials:
4-Chloro-5-fluoro-1H-indazole
Alkyl halide (e.g., methyl iodide, ethyl bromide) or alkyl tosylate
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Step-by-Step Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-chloro-5-fluoro-1H-indazole (1.0 eq).
Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material. A typical concentration is 0.1-0.2 M.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt of the indazole may be observed as a change in the appearance of the solution.
Alkylation: Slowly add the alkylating agent (1.1-1.5 eq) to the reaction mixture at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the ratio of N1 to N2 isomers.
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
Expected Outcome: This procedure is expected to yield the N1-alkylated product as the major isomer. The exact N1:N2 ratio will depend on the specific alkylating agent used.
Protocol for Preferential N2-Alkylation
This protocol aims to favor the kinetically controlled N2-alkylation product. This can sometimes be achieved under milder basic conditions or through alternative alkylation methods. One such method involves using alkyl 2,2,2-trichloroacetimidates under acidic conditions.[5]
Materials:
4-Chloro-5-fluoro-1H-indazole
Alkyl 2,2,2-trichloroacetimidate
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Step-by-Step Procedure:
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-5-fluoro-1H-indazole (1.0 eq) and the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 eq).
Solvent Addition: Add anhydrous DCM or DCE to dissolve the reactants.
Catalyst Addition: Cool the solution to 0 °C. Add the catalyst, either TfOH (catalytic amount, e.g., 0.1 eq) or Cu(OTf)₂ (catalytic amount, e.g., 0.1 eq).
Reaction Monitoring: Allow the reaction to stir at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution.
Extraction and Washing: Separate the organic layer, and wash it with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to isolate the N2-alkylated isomer.
Expected Outcome: This method has been shown to be highly selective for N2-alkylation for a range of indazoles and is expected to provide the N2-alkylated 4-chloro-5-fluoro-1H-indazole as the predominant product.[5]
Data Presentation and Analysis
The following table summarizes the expected regioselectivity based on the chosen reaction conditions. The ratios are illustrative and will vary based on the specific alkylating agent and precise reaction parameters.
Condition
Base/Catalyst
Solvent
Expected Major Isomer
Typical N1:N2 Ratio
A (N1-selective)
NaH
THF
N1
>3:1
B (N2-selective)
TfOH or Cu(OTf)₂
DCM/DCE
N2
<1:10
C (Mixed)
K₂CO₃ or Cs₂CO₃
DMF
Mixture
~1:1
Analytical Characterization:
The unambiguous identification of the N1 and N2 isomers is crucial. This is typically achieved using a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of the protons on the indazole ring and the alkyl substituent will differ between the two isomers.
¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and C7a, are diagnostic.
NOESY/HMBC: Two-dimensional NMR experiments are invaluable for definitive structural assignment. For the N1-isomer, a correlation is expected between the protons of the alkyl group and C7a. For the N2-isomer, a correlation is expected between the protons of the alkyl group and C3.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
X-ray Crystallography: Provides unequivocal proof of the regiochemistry if suitable crystals can be obtained.
Visualizing the Workflow and Rationale
Diagram 1: General N-Alkylation Workflow
Caption: Key experimental factors determining the N1 vs. N2 regioselectivity.
Troubleshooting and Field-Proven Insights
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the equivalents of the base and/or alkylating agent, or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water will quench the base.
Poor Regioselectivity: If a mixture of isomers is obtained, careful optimization of the reaction conditions is necessary. For N1-selectivity, ensure the reaction is run at the optimal temperature for thermodynamic control. For N2-selectivity, the choice of the alkylating agent is critical.
Difficult Separation: The N1 and N2 isomers can sometimes be difficult to separate by column chromatography due to similar polarities. Experiment with different eluent systems and consider using high-performance liquid chromatography (HPLC) for challenging separations.
Side Reactions: Alkylating agents can be sensitive to the reaction conditions. Ensure the chosen base is compatible with the functional groups on the alkylating agent.
Conclusion
The N-alkylation of 4-chloro-5-fluoro-1H-indazole is a pivotal transformation in the synthesis of novel drug candidates. A thorough understanding of the factors governing regioselectivity is essential for the efficient and predictable synthesis of the desired N-alkylated isomer. By carefully selecting the appropriate base, solvent, and alkylating agent, researchers can strategically favor the formation of either the N1 or N2 product. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the challenges and opportunities presented by this important reaction.
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Center for Biotechnology Information. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein-Institut. [Link]
A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Organic Chemistry Portal. [Link]
(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. [Link]
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. [Link]
Development of a selective and scalable N1-indazole alkylation. (2024). National Center for Biotechnology Information. [Link]
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). ResearchGate. [Link]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 4-Chloro-5-fluoro-1H-indazole for Advanced Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold The indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous therapeutic agents across a wide range of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Indazole Scaffold
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous therapeutic agents across a wide range of diseases, including oncology, inflammation, and neurodegenerative disorders.[1][2] Its unique bicyclic aromatic structure allows it to act as a versatile pharmacophore, engaging with various biological targets. Consequently, methods for the precise and efficient functionalization of indazole derivatives are of paramount importance to drug development professionals.
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-5-fluoro-1H-indazole , a key building block for creating diverse chemical libraries. The presence of a chloro-substituent at the C4 position presents a specific synthetic challenge due to the lower reactivity of aryl chlorides compared to their bromide or iodide counterparts.[3] This document outlines the mechanistic principles, critical parameter selection, and robust methodologies required to overcome this challenge, enabling researchers to reliably synthesize novel 4-aryl/heteroaryl-5-fluoro-1H-indazole derivatives.
The Mechanism: A Palladium-Catalyzed Orchestration
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] The catalytic cycle is a well-defined sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] Understanding this cycle is critical for rational troubleshooting and optimization.
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-chlorine bond of the 4-Chloro-5-fluoro-1H-indazole. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3][6] This step forms a new Palladium(II) complex. The efficiency of this step is heavily influenced by the choice of ligand.
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the Palladium(II) complex, displacing the halide. This process requires activation by a base.[4][7][8] The base reacts with the organoboron compound to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[6]
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the final product.[3][9] This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol Design: Key Parameter Optimization
Successfully coupling the relatively unreactive 4-Chloro-5-fluoro-1H-indazole requires careful selection of the catalyst system, base, and solvent.
Catalyst & Ligand Selection: The primary challenge is the oxidative addition to the C-Cl bond. This necessitates palladium catalysts equipped with bulky, electron-rich ligands.[3][6] These electronic properties increase the electron density on the palladium center, promoting its insertion into the aryl chloride bond.[4]
Recommended Ligands: Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for this class of transformation.[6][7]
Palladium Source: Common palladium sources include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are pre-catalysts that generate the active Pd(0) species in situ.[7]
Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[4][7]
Common Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[6] K₃PO₄ is often a good choice for challenging couplings. The choice of base can significantly impact yield and should be screened if issues arise.
Solvent System: Aprotic polar solvents are generally preferred.
Typical Solvents: Dioxane, tetrahydrofuran (THF), or toluene are common choices, often in combination with water (e.g., a 9:1 or 4:1 ratio of organic solvent to water).[10] The water co-solvent can aid in dissolving the base and facilitating the formation of the active boronate species.
Boron Reagent: While boronic acids are common, their corresponding boronate esters (e.g., pinacol esters) offer enhanced stability, preventing side reactions like protodeboronation and homocoupling.[9]
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol provides a representative procedure for the coupling of 4-Chloro-5-fluoro-1H-indazole with phenylboronic acid.
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Standard workup and purification glassware and reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Workflow Overview
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 4-Chloro-5-fluoro-1H-indazole (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
Catalyst Preparation: In a separate small vial, briefly mix Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).
Addition of Catalyst: Add the catalyst/ligand mixture to the main reaction vessel.
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed deionized water via syringe to achieve a 9:1 solvent ratio (e.g., 4.5 mL dioxane, 0.5 mL water for a 0.5 mmol scale reaction).
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-phenyl-5-fluoro-1H-indazole product.
Data Summary: Representative Reaction Conditions
The following table summarizes recommended starting conditions for coupling 4-Chloro-5-fluoro-1H-indazole with various boronic acid partners. Optimization may be required for specific substrates.
Boronic Acid Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent System
Temp (°C)
Time (h)
Phenylboronic Acid
Pd(OAc)₂ (2)
SPhos (4)
K₂CO₃ (3)
Dioxane/H₂O (9:1)
100
18
4-Methoxyphenylboronic Acid
Pd₂(dba)₃ (1.5)
XPhos (4.5)
K₃PO₄ (3)
Toluene/H₂O (9:1)
110
24
3-Pyridinylboronic Acid
Pd(OAc)₂ (3)
RuPhos (6)
Cs₂CO₃ (3)
Dioxane/H₂O (4:1)
100
20
Thiophene-2-boronic acid
PEPPSI-IPr (3)
-
K₂CO₃ (3)
THF/H₂O (4:1)
85
16
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand system for C-Cl activation.3. Impure reagents (e.g., wet solvent, poor quality boronic acid).4. Insufficient temperature.
1. Ensure thorough degassing of solvents and reaction vessel.2. Screen more electron-rich/bulky ligands (e.g., XPhos, RuPhos, NHC-based catalysts).[6][7]3. Use anhydrous solvents and high-purity reagents. Consider using a stable boronate ester instead of the acid.[9]4. Increase reaction temperature, potentially using a microwave reactor for rapid heating.
Significant Side Products
1. Homocoupling: Dimerization of the boronic acid.2. Protodeboronation: Loss of the boronic acid group.3. Dehalogenation: Reduction of the C-Cl bond.
1. Use a slight excess (1.2-1.5 equiv) of the boronic acid, but avoid a large excess. Ensure an oxygen-free environment.2. Use a stronger, non-nucleophilic base (e.g., K₃PO₄) and a stable boronate ester.[9]3. Lower the reaction temperature if possible, or screen different palladium sources/ligands.
Difficult Purification
1. Co-elution of product with boronic acid starting material or homocoupled byproduct.2. Residual palladium in the final product.
1. Perform an aqueous base wash (e.g., dilute NaOH) during workup to remove acidic boronic acid residues.2. Filter the reaction mixture through a pad of celite post-reaction. Consider using a palladium scavenger if necessary.
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Chloro-5-fluoro-1H-indazole is a powerful, albeit challenging, transformation that unlocks access to a vast chemical space of high-value compounds for drug discovery. Success hinges on a rational approach to experimental design, grounded in a firm understanding of the reaction mechanism. By employing robust, electron-rich palladium-ligand systems, carefully selecting the base and solvent, and maintaining a strictly anaerobic environment, researchers can reliably overcome the inherent low reactivity of the aryl chloride bond. The protocols and troubleshooting guidance provided herein serve as a comprehensive starting point for developing and optimizing these critical C-C bond-forming reactions.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
Myers, A. The Suzuki Reaction - Chem 115. [Online] Available at: [Link]
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Online] Available at: [Link]
Al-Zoubi, R. M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 20(15), 4459–4463. Available at: [Link]
Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 798-818. Available at: [Link]
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Online] Available at: [Link]
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Online] Available at: [Link]
Bakherad, M., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. New Journal of Chemistry, 42(10), 7919-7924. Available at: [Link]
Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available at: [Link]
MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Online] Available at: [Link]
The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online Video]. YouTube, 29 March 2025. Available at: [Link]
Taylor & Francis Online. Indazole – Knowledge and References. [Online] Available at: [Link]
Sharma, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 7196-7202. Available at: [Link]
ResearchGate. (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Online] Available at: [Link]
RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Online] Available at: [Link]
CovaSyn. Optimizing Suzuki Coupling Reactions. [Online] Available at: [Link]
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
Norris, J. (2018). The Suzuki reaction. [Online Video]. YouTube, 4 April 2018. Available at: [Link]
Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). [Online Video]. YouTube, 31 December 2020. Available at: [Link]
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Online] Available at: [Link]
The Emergence of 4-Chloro-5-fluoro-1H-indazole as a Strategic Fragment in Modern Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold The indazole core is a preeminent "privileged scaffold" in medicinal chemistry, a distinction earned through its repeated appearance in biologically active compo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Indazole Scaffold
The indazole core is a preeminent "privileged scaffold" in medicinal chemistry, a distinction earned through its repeated appearance in biologically active compounds across a multitude of therapeutic areas. This bicyclic aromatic heterocycle, a bioisostere of indole, has demonstrated a remarkable capacity to engage in critical binding interactions with a diverse array of protein targets.[1] Its utility is underscored by the successful development of numerous FDA-approved drugs, including kinase inhibitors like Pazopanib and Axitinib, which feature the indazole motif at their core.[1] The scaffold's power lies in its rigid structure and its hydrogen bond donor-acceptor capabilities, which orient substituents into defined regions of a target's binding site.
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[2] This approach utilizes small, low-molecular-weight molecules ("fragments") to explore chemical space more effectively than traditional high-throughput screening (HTS). By identifying fragments that bind with high ligand efficiency, FBDD provides superior starting points for optimization into potent and selective drug candidates. Within this framework, the selection of high-quality fragments is paramount. This guide details the application of 4-Chloro-5-fluoro-1H-indazole as a strategic fragment, outlining its intrinsic advantages and providing detailed protocols for its integration into a typical FBDD campaign, with a focus on kinase inhibitor discovery.
The Rationale for 4-Chloro-5-fluoro-1H-indazole as a Premier Fragment
The specific substitution pattern of 4-Chloro-5-fluoro-1H-indazole imparts a unique combination of properties that make it an exceptional tool for FBDD.
Dual Halogenation : The chlorine and fluorine atoms serve multiple strategic purposes. They can participate in favorable halogen bonding interactions with protein backbone carbonyls or other electron-rich residues, providing additional affinity and specificity. Furthermore, these halogens offer distinct and orthogonal vectors for synthetic elaboration, allowing medicinal chemists to systematically explore the chemical space around the initial fragment hit. The 4-chloro position, in particular, has been identified as a key substitution site in pharmacologically important compounds.[3]
Kinase Hinge-Binding Motif : The indazole core is a well-established hinge-binder for many protein kinases. The N1-H donor and N2 acceptor atoms mimic the purine scaffold of ATP, enabling the fragment to form crucial hydrogen bonds with the kinase hinge region, a foundational interaction for many kinase inhibitors.
Favorable Physicochemical Properties : With a molecular weight of 170.56 g/mol , 4-Chloro-5-fluoro-1H-indazole fits comfortably within the "Rule of Three" guidelines for fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). This ensures adequate solubility for biophysical screening at high concentrations and provides ample room for molecular weight and complexity growth during the optimization phase without sacrificing drug-like properties.
Physicochemical Properties of the Fragment
Property
Value
Significance in FBDD
Molecular Formula
C₇H₄ClFN₂
Molecular Weight
170.56 g/mol
Ideal starting size for fragment elaboration.
cLogP (predicted)
~1.8-2.2
Ensures good solubility for screening and good starting point for ADME properties.
Hydrogen Bond Donors
1 (N1-H)
Critical for interactions, particularly with kinase hinge regions.
Hydrogen Bond Acceptors
2 (N2, Fluorine)
Provides additional points for specific molecular recognition.
Topological Polar Surface Area (TPSA)
38.15 Ų
Contributes to good cell permeability characteristics in later-stage compounds.
Part 1: Fragment Screening & Hit Identification
The initial phase of an FBDD campaign is the identification of fragments that bind to the target protein. Due to the inherently weak affinity of fragments (typically in the high µM to mM range), highly sensitive biophysical techniques are required. A multi-faceted screening approach is recommended to confidently identify and validate true hits.
Protocol 1.1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for real-time detection of binding events. It is an ideal method for primary fragment screening due to its high throughput and sensitivity.[4]
Objective: To identify fragments from a library that bind to a target kinase (e.g., AXL kinase domain).
Materials:
Biacore 8K or similar high-sensitivity SPR instrument.
CM5 sensor chip.
Amine coupling kit (EDC, NHS, ethanolamine).
Target protein (e.g., recombinant human AXL kinase domain, >95% purity).
Screening buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 1% DMSO.
4-Chloro-5-fluoro-1H-indazole and other fragments, prepared as 100 mM DMSO stock solutions and diluted into screening buffer.
Methodology:
Protein Immobilization:
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Immobilize the target kinase onto a flow cell at a concentration of 20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0, to achieve a density of 8,000-12,000 Response Units (RU).
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
Use an adjacent flow cell as a reference surface, performing the activation and deactivation steps without protein immobilization.
Fragment Screening:
Prepare fragment plates by diluting stock solutions into screening buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples (typically 1%).
Perform a single-concentration screen by injecting the fragment solutions over both the target and reference flow cells for 60 seconds at a flow rate of 30 µL/min.
Allow for a 120-second dissociation phase.
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5), ensuring the protein activity is retained.
Data Analysis & Hit Triage:
Subtract the reference flow cell signal from the target flow cell signal to obtain specific binding sensorgrams.
Identify hits as fragments that produce a steady-state binding response significantly above the baseline noise (e.g., > 20 RU).
Prioritize hits based on ligand efficiency (LE = -RTln(KD)/N, where N is the number of heavy atoms). For initial screening, a simple response-per-molecular-weight can be used as a surrogate.
Protocol 1.2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method to confirm hits from primary screens and provide initial structural information.[5] Saturation Transfer Difference (STD) NMR is particularly well-suited for FBDD as it identifies direct binding to the target protein.[6][7]
Objective: To confirm the binding of 4-Chloro-5-fluoro-1H-indazole to the target kinase.
Materials:
NMR spectrometer (600 MHz or higher) with a cryoprobe.
Target kinase (10-20 µM) in a deuterated NMR buffer (e.g., 50 mM d₁₁-Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT-d₁₀ in 99.9% D₂O).
4-Chloro-5-fluoro-1H-indazole (1 mM from a d₆-DMSO stock).
Methodology:
Sample Preparation: Prepare two samples: one with the target protein and fragment, and a control sample with only the fragment.
STD Experiment Setup:
Acquire a standard 1D proton reference spectrum.
Set up the STD experiment with selective on-resonance irradiation of the protein (e.g., at -1.0 ppm, where only protein aliphatic signals are present) and off-resonance irradiation (e.g., at 40 ppm, where no signals are present).
Use a saturation time of 2 seconds, applied as a train of Gaussian pulses.
Data Acquisition and Processing:
Acquire interleaved on- and off-resonance spectra.
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
Analysis:
A true binder will show signals in the STD spectrum corresponding to its proton resonances.
The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface. For 4-Chloro-5-fluoro-1H-indazole, strong STD signals for the aromatic protons would confirm binding.
Part 2: Structural Characterization of the Fragment Hit
Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of a successful FBDD program. This atomic-level information provides the definitive validation of the binding mode and is essential for guiding the subsequent structure-based design and fragment elaboration.
Protocol 2.1: X-ray Crystallography
Objective: To determine the three-dimensional structure of the target kinase in complex with 4-Chloro-5-fluoro-1H-indazole.
Methodology:
Protein Crystallization:
Crystallize the apo-protein of the target kinase using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of commercial crystallization screens to identify initial hit conditions.
Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals (typically > 50 µm in the longest dimension).
Fragment Soaking:
Prepare a soaking solution by dissolving 4-Chloro-5-fluoro-1H-indazole in the mother liquor from the optimized crystallization condition to a final concentration of 1-10 mM. (Note: Solubility of the fragment in the mother liquor should be confirmed beforehand).
Transfer the apo-crystals into the soaking solution and incubate for a period ranging from a few hours to overnight.
Data Collection and Structure Determination:
Cryo-protect the soaked crystal by a brief transfer into a solution containing the mother liquor, fragment, and a cryoprotectant (e.g., 25% glycerol) before flash-cooling in liquid nitrogen.
Collect X-ray diffraction data at a synchrotron source.
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
Refine the model and inspect the resulting electron density maps (2Fo-Fc and Fo-Fc). Unambiguous positive density in the Fo-Fc map corresponding to the shape of 4-Chloro-5-fluoro-1H-indazole confirms its binding and reveals its precise orientation and interactions within the binding site.
Expected Binding Mode in a Kinase Active Site
Based on known indazole-kinase co-crystal structures, 4-Chloro-5-fluoro-1H-indazole is expected to bind in the ATP-binding site, forming two canonical hydrogen bonds with the hinge backbone. The fluorophenyl ring would be positioned towards the solvent-exposed region, with the chlorine and fluorine atoms acting as key vectors for synthetic elaboration.
Caption: Fig 2. Expected binding mode of the indazole fragment.
Part 3: Fragment Elaboration and Lead Optimization
Once a fragment hit like 4-Chloro-5-fluoro-1H-indazole is validated and its binding mode is structurally defined, the next critical phase is to grow the fragment into a more potent, lead-like molecule. This process involves synthetic chemistry guided by the structural information to add functionality that explores adjacent pockets and forms new, favorable interactions.
Strategy 3.1: Structure-Guided Fragment Growth
The X-ray crystal structure is the map for elaboration. The 4-chloro and 5-fluoro positions provide clear vectors for growth.
Vector 1 (4-position via Chlorine): The chlorine atom can be displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The crystal structure will reveal if there is a nearby hydrophobic pocket that can be occupied by adding an appropriate aryl or alkyl group. For example, in AXL kinase inhibitors, this vector often points towards a solvent-exposed region where tailored groups can improve potency and selectivity.[8][9]
Vector 2 (N1-position): The N1 position of the indazole is another common point for modification. Alkylation or arylation at this position can introduce groups that probe deeper into the ATP binding site or interact with the ribose pocket.
Vector 3 (C3-position): While unsubstituted in the initial fragment, the C3 position is a classic point for elaboration in many indazole-based kinase inhibitors. Functional groups added here can extend towards the gatekeeper residue and the back pocket of the kinase.
Example Elaboration Workflow: Targeting AXL Kinase
AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance, making it an attractive therapeutic target.[8] Indazole scaffolds have been successfully used to develop AXL inhibitors.[9]
Caption: Fig 3. Iterative fragment elaboration workflow.
Protocol 3.2: Synthetic Elaboration via Suzuki Coupling
Objective: To synthesize a small library of analogs by elaborating at the 4-position to probe for additional interactions and build a structure-activity relationship (SAR).
Reaction Scheme: Suzuki-Miyaura cross-coupling at the C4-Cl position.
A selection of boronic acids or esters (e.g., phenylboronic acid, 3-pyridylboronic acid).
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
Base (e.g., K₂CO₃ or Cs₂CO₃).
Solvent (e.g., 1,4-dioxane/water mixture).
General Procedure:
To a microwave vial, add 4-Chloro-5-fluoro-1H-indazole (1 equiv.), the desired boronic acid (1.2 equiv.), base (2-3 equiv.), and the palladium catalyst (0.05-0.1 equiv.).
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
Add the degassed solvent system.
Seal the vial and heat in a microwave reactor at 100-140 °C for 20-60 minutes.
Monitor the reaction by LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the desired 4-aryl-5-fluoro-1H-indazole analog.
The resulting analogs would then be re-evaluated using the SPR and NMR assays to quantify the improvement in binding affinity, thereby building a robust SAR dataset to guide further optimization efforts.
Conclusion
4-Chloro-5-fluoro-1H-indazole represents a high-quality, strategically designed fragment for use in modern drug discovery campaigns. Its inherent physicochemical properties, combined with the proven track record of the indazole scaffold, make it an ideal starting point for FBDD, particularly against challenging targets like protein kinases. The dual halogenation provides not only potential binding advantages but also crucial synthetic handles for rapid and logical fragment elaboration. By employing a rigorous and integrated workflow of biophysical screening, structural biology, and structure-guided medicinal chemistry, researchers can leverage this powerful fragment to accelerate the journey from initial hit to viable lead candidate.
References
Te Paske, M. (2024). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. PharmaCompass. Available at: [Link]
Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Wang, Z., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Available at: [Link]
Fishwick, C. W. G., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Available at: [Link]
Wishart, N., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
RCSB PDB. (n.d.). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Available at: [Link]
Al-Hujran, M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]
Hung, A. W., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. ResearchGate. Available at: [Link]
Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]
Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
Sgarlata, C., et al. (2018). Saturation transfer difference NMR for fragment screening. PubMed. Available at: [Link]
Mason, J. M., et al. (2017). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PLOS ONE. Available at: [Link]
Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at: [Link]
Schiebel, J., et al. (2016). Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. Journal of Medicinal Chemistry. Available at: [Link]
Sgarlata, C., et al. (2018). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
Guchhait, G., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Available at: [Link]
University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Department of Chemistry and Biochemistry. Available at: [Link]
Zhou, W., et al. (2024). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
Angulo, J., & Nieto, P. M. (n.d.). Saturation Transfer Difference Spectroscopy (STD). Glycopedia. Available at: [Link]
RG Discovery. (n.d.). Fragment Screening for Hit Identification & Lead Discovery. Available at: [Link]
Zhang, T., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
Application Notes and Protocols: Synthesis of AXL Kinase Inhibitors from 4-Chloro-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor prol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance.[1] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of potent AXL kinase inhibitors, commencing from the versatile starting material, 4-Chloro-5-fluoro-1H-indazole. We will delve into the strategic considerations underpinning the synthetic route, elucidate the mechanisms of key reactions, and provide robust protocols for synthesis, purification, and characterization. This document is intended to empower researchers in medicinal chemistry and drug discovery with the practical knowledge to synthesize and explore novel indazole-based AXL inhibitors.
Introduction: The Rationale for Targeting AXL Kinase
AXL, a member of the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases, is a key player in cellular signaling pathways that govern cell growth, survival, and migration.[2][3] Its overexpression is a hallmark of various malignancies and is strongly correlated with poor prognosis and acquired resistance to a range of cancer therapies.[2][4][5] The activation of AXL signaling, often triggered by its ligand Gas6, initiates downstream cascades, including the PI3K/AKT and MAPK/ERK pathways, which are fundamental to cancer cell proliferation and survival.[3][4][6] Furthermore, AXL signaling is intricately linked to the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, facilitating metastasis.[7] Consequently, the development of small molecule inhibitors that selectively target the AXL kinase domain is a highly promising strategy in modern cancer therapy.[8][9]
The indazole scaffold has proven to be a privileged structure in kinase inhibitor design, and its derivatives have shown significant promise as AXL inhibitors.[2] The choice of 4-Chloro-5-fluoro-1H-indazole as a starting material offers several strategic advantages. The chloro and fluoro substituents provide handles for regioselective functionalization and can influence the physicochemical properties and binding affinity of the final compounds.
Strategic Overview of the Synthesis
The synthesis of AXL kinase inhibitors from 4-Chloro-5-fluoro-1H-indazole generally follows a convergent strategy. The core concept involves the sequential functionalization of the indazole ring system to introduce moieties that will interact with key residues in the ATP-binding pocket of the AXL kinase.
A generalized synthetic approach is outlined below:
Caption: Generalized Synthetic Workflow.
Causality in Experimental Choices:
N-Alkylation/Arylation (Step 1): The initial step focuses on modifying the N1 or N2 position of the indazole ring. This is crucial as the substituent at this position can significantly impact the inhibitor's selectivity and pharmacokinetic properties. The choice of alkylating or arylating agent is guided by the desired structure-activity relationship (SAR).
Palladium-Catalyzed Cross-Coupling (Step 2): The chlorine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, which are designed to occupy the hydrophobic pocket of the AXL kinase active site. The Suzuki and Buchwald-Hartwig reactions are commonly employed for their versatility and high yields.
Purification (Step 3): Chromatographic purification is essential to isolate the desired product from unreacted starting materials, byproducts, and catalyst residues. The purity of the final compound is critical for accurate biological evaluation.
Characterization (Step 4): Comprehensive characterization using techniques such as NMR and mass spectrometry is non-negotiable to confirm the structure and purity of the synthesized inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a fume hood.
General Considerations
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.
Anhydrous solvents should be used for reactions sensitive to moisture.
Reactions are typically monitored by thin-layer chromatography (TLC) on silica gel plates.
Purification is generally achieved by flash column chromatography on silica gel.
Structural confirmation is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 1: Synthesis of a Generic Indazole-Based AXL Inhibitor
This protocol outlines a representative synthesis. Specific reagents and conditions may need to be optimized based on the desired final compound.
Step 1: N-Alkylation of 4-Chloro-5-fluoro-1H-indazole
Rationale: This step introduces a key side chain at the nitrogen of the indazole ring, which can influence solubility and cell permeability. The choice of base and solvent is critical for achieving good regioselectivity and yield.
Procedure:
To a solution of 4-Chloro-5-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add the desired alkyl halide (e.g., a substituted benzyl bromide, 1.1 eq) dropwise.
Stir the reaction mixture at 60 °C until TLC analysis indicates the consumption of the starting material.
Cool the reaction to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford the N-alkylated indazole intermediate.
Step 2: Suzuki Cross-Coupling for C4-Arylation
Rationale: The Suzuki coupling is a robust method for forming carbon-carbon bonds. This reaction is used to introduce an aryl or heteroaryl group at the C4 position of the indazole, a common feature in many potent AXL inhibitors. The choice of palladium catalyst and ligand is crucial for efficient coupling.
Procedure:
In a reaction vessel, combine the N-alkylated 4-chloro-5-fluoro-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
Add a mixture of 1,4-dioxane and water as the solvent.
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
Heat the reaction mixture at 90-100 °C under an inert atmosphere until the starting material is consumed as monitored by TLC.
Cool the reaction to room temperature and filter through a pad of Celite®.
Dilute the filtrate with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Characterization and Validation
The identity and purity of the synthesized AXL kinase inhibitors must be rigorously confirmed.
Caption: Compound Characterization and Validation Workflow.
4.1. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, should be consistent with the expected structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the synthesized compound, confirming its elemental composition.
4.2. Purity Assessment
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, typically using a reverse-phase column with a UV detector. The purity should ideally be greater than 95% for use in biological assays.
In Vitro Biological Evaluation
Once the compound's identity and purity are confirmed, its biological activity against AXL kinase should be evaluated.
5.1. Biochemical Kinase Assay
Purpose: To determine the in vitro inhibitory activity of the synthesized compound against the AXL kinase.
Principle: A variety of commercially available kinase assay kits can be used, which typically measure the phosphorylation of a substrate peptide by the AXL enzyme in the presence of ATP.[10] The inhibitory effect of the compound is quantified by measuring the reduction in phosphorylation, and an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
5.2. Cell-Based Assays
Purpose: To assess the effect of the inhibitor on AXL signaling and cellular functions in a relevant cancer cell line that overexpresses AXL.
Examples:
Western Blotting: To measure the inhibition of AXL autophosphorylation and the phosphorylation of downstream signaling proteins like AKT.
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine the anti-proliferative effect of the compound.
Cell Migration/Invasion Assays (e.g., Transwell assay): To evaluate the inhibitor's ability to block cancer cell motility.
Structure-Activity Relationship (SAR) Insights
The systematic synthesis and biological evaluation of a library of analogs based on the 4-Chloro-5-fluoro-1H-indazole scaffold can provide valuable SAR insights.
Position of Substitution
General Observations
N1/N2 of Indazole
Substituents here can modulate physicochemical properties such as solubility and permeability. Bulky groups may impact kinase selectivity.
C4 of Indazole
This position is typically substituted with an aryl or heteroaryl group that occupies a hydrophobic pocket in the AXL active site. Modifications in this region can significantly affect potency.
C5-Fluoro Group
The fluorine atom can enhance binding affinity through favorable interactions with the kinase domain and can also improve metabolic stability.
Conclusion
The synthesis of AXL kinase inhibitors from 4-Chloro-5-fluoro-1H-indazole represents a viable and promising avenue for the discovery of novel anticancer agents. The synthetic routes are generally robust and amenable to the generation of diverse chemical libraries for SAR studies. By following the detailed protocols and strategic guidance provided in this application note, researchers can effectively synthesize and evaluate new indazole-based AXL inhibitors, contributing to the ongoing efforts to combat cancer and overcome therapeutic resistance.
References
Myers, S. H., Brunton, V. G., & Unciti-Broceta, A. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(8), 3593–3608. [Link]
Wu, S., Liao, M., Li, M., Sun, M., Xi, N., & Zeng, Y. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(10), 1246–1264. [Link]
Bearss, D. J., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 907–912. [Link]
Giles, K. M., et al. (2016). AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Edinburgh Research Explorer. [Link]
Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
Lee-Sherick, A. B., et al. (2021). AXL Inhibitors: Status of Clinical Development. Current Oncology Reports, 23(9), 108. [Link]
Xu, C., et al. (2020). Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker. European Journal of Medicinal Chemistry, 186, 111867. [Link]
Le, L. V., et al. (2025). AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. Cancer Research Communications, 5(7), 1234-1246. [Link]
Bearss, D. J., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 907–912. [Link]
Semantic Scholar. (n.d.). Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. Retrieved from [Link]
Gay, C. M., et al. (2017). AXL Receptor Tyrosine Kinase as a Promising Therapeutic Target Directing Multiple Aspects of Cancer Progression and Metastasis. Cancers, 9(10), 133. [Link]
Auyez, A., Sayan, A. E., Kriajevska, M., & Tulchinsky, E. (2021). AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew. Cancers, 13(19), 4883. [Link]
BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]
Zdżalik-Bielecka, D., et al. (2021). Researchers from the Laboratory of Cell Biology uncover cellular processes regulated by AXL, an attractive drug target for treatment of cancer and COVID-19 patients. International Institute of Molecular and Cell Biology in Warsaw. [Link]
Application Notes and Protocols for the Synthesis of FGFR Kinase Inhibitors Utilizing 4-Chloro-5-fluoro-1H-indazole
Abstract Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is a key driver in various cancers.[1][2] The indazole scaffold has emerged as a privileged structure...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is a key driver in various cancers.[1][2] The indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, capable of forming critical hydrogen bond interactions within the ATP-binding pocket.[3][4][5] This document provides a detailed guide on the strategic use of 4-Chloro-5-fluoro-1H-indazole as a versatile starting material for the synthesis of potent and selective FGFR inhibitors. We will explore the underlying mechanistic rationale, provide detailed, field-tested protocols for key synthetic transformations, and outline methods for biological validation.
Introduction: The Rationale for Targeting FGFR
The FGFR signaling cascade is a crucial regulator of essential cellular processes, including proliferation, differentiation, and migration.[6][7] The pathway is initiated by the binding of fibroblast growth factors (FGFs) to one of four FGFRs (FGFR1-4), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.[7][8] This phosphorylation event creates docking sites for various signaling proteins, triggering downstream cascades such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][7][8]
Genetic alterations, including gene amplification, activating mutations, and chromosomal translocations, can lead to constitutive activation of FGFR signaling, promoting oncogenesis.[1][7] These aberrations are found in a significant percentage of cancers, including urothelial, breast, lung, and gastric cancers, making FGFRs a compelling target for therapeutic intervention.[1]
Figure 1: Simplified FGFR Signaling Cascade.
The Strategic Importance of 4-Chloro-5-fluoro-1H-indazole
The selection of a starting material is a critical decision in drug discovery, dictating the feasible chemical space and efficiency of the synthetic route. 4-Chloro-5-fluoro-1H-indazole is an exemplary building block for several reasons:
The Indazole Core: This bicyclic heterocycle is a bioisostere of indole and serves as an excellent "hinge-binding" motif. The N1-H and N2 atoms can act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[2][3]
C4-Chlorine as a Synthetic Handle: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the fused pyrazole ring. This allows for the late-stage introduction of various aryl or alkyl amine, ether, or thioether moieties, enabling rapid exploration of the structure-activity relationship (SAR) in a key vector space of the ATP binding site.
C5-Fluorine for Property Modulation: The fluorine atom at the 5-position is a strategic addition. Fluorine substitution is a well-established medicinal chemistry tactic to enhance metabolic stability by blocking potential sites of oxidation. Furthermore, it can increase binding affinity through favorable electrostatic or dipole interactions and can modulate the pKa of the indazole ring system, influencing solubility and cell permeability.
Figure 2: General Synthetic Workflow.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Material Safety Data Sheets (MSDS).
Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
Objective: To install a substituted aniline at the C4 position of the indazole core, a key interaction motif for many FGFR inhibitors.
Causality and Rationale: This reaction leverages the electrophilic nature of C4 on the indazole ring. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving a more reactive "naked" anion of the nucleophile, thereby accelerating the SNAr reaction. A moderately strong inorganic base like potassium carbonate is sufficient to deprotonate the aniline nucleophile without causing unwanted side reactions. Elevated temperatures are required to overcome the activation energy of forming the Meisenheimer complex intermediate.
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-5-fluoro-1H-indazole (1.0 eq), the desired substituted aniline (1.2 eq), and potassium carbonate (2.5 eq).
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1 M with respect to the starting indazole.
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
Combine the organic layers and wash sequentially with water (2x) and brine (1x).
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired C4-aminated indazole product.
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Protocol 2: N1-Alkylation of the Indazole Ring
Objective: To functionalize the N1 position of the indazole, which can be used to improve solubility, modulate potency, or block a potential site of metabolism.
Causality and Rationale: The N-H proton of the indazole is acidic and can be readily removed by a strong base like sodium hydride (NaH). The resulting indazolide anion is a potent nucleophile that readily attacks an electrophilic alkylating agent. This reaction is typically performed at a low temperature to control reactivity and minimize potential side reactions, such as N2-alkylation, although N1-alkylation is generally favored thermodynamically.
Materials:
C4-aminated indazole from Protocol 1 (1.0 eq)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
To a dry, three-neck round-bottom flask under an inert atmosphere, add the C4-aminated indazole (1.0 eq) and dissolve in anhydrous THF.
Cool the solution to 0 °C using an ice bath.
Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes.
Add the alkylating agent (1.3 eq) to the reaction mixture, either neat if a liquid or as a solution in a minimal amount of anhydrous THF.
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final N1-alkylated FGFR inhibitor.
Confirm the structure and purity of the final compound using appropriate analytical techniques (NMR, HRMS).
Data Presentation: Representative SAR
The following table summarizes representative data for a series of hypothetical indazole-based inhibitors synthesized using the protocols described above. This illustrates how modifications at the C4 and N1 positions can significantly impact biological activity.
The data for compounds A-1 to A-3 highlight the importance of the C4-substituent. The 3,5-dimethoxy substitution (A-1 ) provides significantly better potency than a single methoxy (A-2 ) or an unsubstituted phenyl ring (A-3 ), suggesting these methoxy groups engage in favorable interactions in a specific sub-pocket.
Comparing A-1 with B-1 and B-2 demonstrates the impact of N1-alkylation. The introduction of a basic side chain like 2-(pyrrolidin-1-yl)ethyl (B-1 ) dramatically improves both enzymatic and cellular potency. This is a common strategy to enhance aqueous solubility and engage with solvent-exposed regions of the kinase.
Biological Validation: In Vitro Kinase Assay
A self-validating system requires that every synthesized compound is tested for its intended biological activity.
Protocol 3: TR-FRET Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of synthesized compounds against a target FGFR kinase.
Causality and Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay format for measuring kinase activity. It relies on the transfer of energy from a donor fluorophore (e.g., on a europium-labeled anti-phospho antibody) to an acceptor fluorophore (e.g., on a biotinylated peptide substrate bound to streptavidin-allophycocyanin) only when they are in close proximity—i.e., when the substrate is phosphorylated by the kinase. An active inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[1]
Procedure:
Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 µM.
In a 384-well assay plate, add recombinant human FGFR1 enzyme, the peptide substrate, and ATP to a reaction buffer.
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
Stop the kinase reaction by adding a detection solution containing the europium-labeled anti-phospho-substrate antibody and the streptavidin-acceptor conjugate.
Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (for the donor and acceptor).
Calculate the ratio of the acceptor to donor signals. Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration.
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
References
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Whalen, K.A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]
Gu, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Chemistry. Available at: [Link]
Chem Hacks (2023). Pemigatinib – Mechanism of Action and Synthesis. YouTube. Available at: [Link]
Liao, C., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry. Available at: [Link]
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
Patel, H., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Available at: [Link]
Liao, C., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. RSC Publishing. Available at: [Link]
Tan, L., et al. (2009). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology. Available at: [Link]
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. Available at: [Link]
Xie, Y., et al. (2020). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Signal Transduction and Targeted Therapy. Available at: [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. (2024). Available at: [Link]
Sharma, G., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
(A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway. ResearchGate. Available at: [Link]
Application Notes & Protocols: Evaluating 4-Chloro-5-fluoro-1H-indazole as a Novel Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Inhibitors Corrosion remains a critical challenge across industries, leading to structural failures, operational disruptions, and significant economic losses. The deplo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion remains a critical challenge across industries, leading to structural failures, operational disruptions, and significant economic losses. The deployment of organic corrosion inhibitors is a cornerstone of asset protection, particularly in acidic or saline environments. These molecules function by adsorbing onto a metal's surface to form a protective barrier, effectively isolating the material from the corrosive medium[1].
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. N-heterocyclic compounds, such as indazole and its derivatives, are particularly promising due to the presence of nitrogen heteroatoms and π-electrons in their aromatic rings. These features facilitate strong adsorption onto metallic surfaces through both physical and chemical interactions[2][3].
This document outlines a comprehensive framework for the evaluation of 4-Chloro-5-fluoro-1H-indazole (CAS No. 1420068-88-7) as a candidate corrosion inhibitor. While extensive research exists for various indazole derivatives[4][5][6][7], this specific halogenated molecule presents a unique opportunity. The high electronegativity of the chlorine and fluorine substituents is hypothesized to modulate the electron density of the indazole ring system, potentially enhancing its adsorption affinity and, consequently, its inhibitory performance.
These notes provide both the theoretical basis for this hypothesis and a suite of detailed protocols for its empirical validation, intended for researchers in materials science, chemical engineering, and drug development transitioning into industrial applications.
Postulated Mechanism of Action: Surface Adsorption
The primary mechanism by which 4-Chloro-5-fluoro-1H-indazole is expected to inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to mass and charge transfer. This process can involve two main types of interaction:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the indazole nitrogen atoms can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to adsorbed anions like Cl⁻).
Chemisorption: This is a stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. The lone pair electrons on the nitrogen atoms and the π-electrons of the fused aromatic rings are the primary sites for this interaction[2].
The presence of halogen atoms (Cl and F) can further influence this process. Their electron-withdrawing nature may affect the electron density at the nitrogen atoms and the aromatic ring, while also providing additional potential sites for interaction with the surface. The overall mechanism is a competitive adsorption process where the inhibitor molecules displace water and corrosive ions from the metal surface.
Figure 1: Proposed mechanism of corrosion inhibition via competitive adsorption.
A multi-faceted approach combining electrochemical, surface analytical, and computational methods is essential for a thorough evaluation.
Materials and Preparation
Metal Specimen: Mild steel (e.g., Q235 or AISI 1018) coupons are commonly used. For specific applications, other metals like copper or aluminum can be substituted[5]. The coupons should be mechanically abraded with successively finer grades of silicon carbide (SiC) paper (e.g., 200, 400, 800, 1200 grit), rinsed with deionized water and ethanol, and dried in a stream of warm air before each experiment.
Corrosive Medium: A 1.0 M Hydrochloric acid (HCl) or 3.5% Sodium Chloride (NaCl) solution are standard aggressive media for testing[2][5]. The solution should be prepared using analytical grade reagents and deionized water.
Inhibitor Solution: Prepare a stock solution of 4-Chloro-5-fluoro-1H-indazole (e.g., 10⁻² M) in a suitable solvent (like ethanol) and then add aliquots to the corrosive medium to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻³ M).
Electrochemical Measurements
Electrochemical tests are the cornerstone of inhibitor performance quantification. They provide rapid and accurate data on corrosion rates and mechanisms. A standard three-electrode glass cell is used, containing the metal specimen as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to classify the inhibitor as anodic, cathodic, or mixed-type.
Procedure:
Immerse the prepared working electrode in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).
Plot the resulting potential (E) versus the logarithm of the current density (log i).
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the E_corr to determine the i_corr.
The inhibition efficiency (IE%) is calculated using the formula:
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.
Objective: To investigate the properties of the inhibitor film and the kinetics of the corrosion process. EIS provides values for charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
Procedure:
After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters, most importantly the R_ct.
The inhibition efficiency (IE%) is calculated using the formula:
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
where R_ct_blank and R_ct_inh are the charge transfer resistances without and with the inhibitor, respectively.
Figure 2: Integrated workflow for experimental evaluation of the inhibitor.
Surface Analysis Techniques
Objective: To visually and chemically confirm the formation of a protective film on the metal surface.
Protocol:
Immerse metal coupons in the corrosive solution with and without the optimal inhibitor concentration for an extended period (e.g., 24 hours).
Gently rinse the coupons with deionized water and dry them.
Scanning Electron Microscopy (SEM): Analyze the surface morphology. The uninhibited sample should show significant damage (pitting, uniform corrosion), while the inhibited sample should appear much smoother, indicating surface protection[3].
X-ray Photoelectron Spectroscopy (XPS): Perform high-resolution scans of the N 1s, C 1s, Cl 2p, and F 1s regions. The detection of these elements on the inhibited metal surface provides direct evidence of the inhibitor's adsorption[3].
Computational modeling provides molecular-level insights that complement experimental findings, helping to explain why the inhibitor is effective.
Protocol 4.1: Quantum Chemical Calculations (Density Functional Theory - DFT)
Objective: To correlate the electronic properties of the 4-Chloro-5-fluoro-1H-indazole molecule with its potential inhibition efficiency.
Procedure:
Optimize the geometry of the inhibitor molecule using a DFT method (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
Calculate key quantum chemical descriptors:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller ΔE suggests higher reactivity and better inhibition potential.
Dipole Moment (μ): Indicates the polarity of the molecule, which can influence its accumulation on the surface.
Protocol 4.2: Molecular Dynamics (MD) Simulations
Objective: To simulate the adsorption behavior of the inhibitor on a metal surface, determining the most stable adsorption configuration and interaction energy.
Procedure:
Construct a simulation box containing a metal slab (e.g., Fe(110) for steel), a layer of corrosive solution, and several inhibitor molecules.
Run an MD simulation using a suitable force field (e.g., COMPASS).
Analyze the trajectory to determine the equilibrium adsorption configuration (e.g., parallel or perpendicular to the surface) and calculate the binding energy between the inhibitor and the surface. A high negative binding energy indicates strong, stable adsorption[5].
Figure 3: Workflow for computational validation of inhibitor performance.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The relationship between inhibitor concentration and performance is critical.
Table 1: Sample Data Summary from Electrochemical Tests
Inhibitor Conc. (M)
E_corr (mV vs. SCE)
i_corr (μA/cm²)
IE_PDP (%)
R_ct (Ω·cm²)
IE_EIS (%)
Blank (0)
-450
250.0
-
150
-
1.0 x 10⁻⁶
-445
112.5
55.0
340
55.9
1.0 x 10⁻⁵
-438
55.0
78.0
750
80.0
1.0 x 10⁻⁴
-425
20.0
92.0
2100
92.9
1.0 x 10⁻³
-420
12.5
95.0
3500
95.7
Note: The data in this table is hypothetical and for illustrative purposes only.
The consistent increase in IE% with concentration is characteristic of effective inhibitors. The close agreement between IE% values derived from PDP and EIS methods serves as a self-validating check on the experimental results[5]. Further analysis, such as fitting the data to adsorption isotherms (e.g., Langmuir), can elucidate the thermodynamics and mechanism of the adsorption process[8].
References
A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). National Institutes of Health (NIH). [Link]
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Corrosion Inhibition by Indazole Derivatives in 1 M HCl Medium: Experimental and Computational Studies. (2023). ResearchGate. [Link]
Experimental and theoretical studies on the corrosion inhibition of copper by two indazole derivatives in 3.0% NaCl solution. (2016). PubMed. [Link]
An Improved Preparation of 4-Chloro-1H-indazole (V). (2011). ResearchGate. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]
Theoretical and Experimental Investigation of Indazole Derivatives as Corrosion Inhibitors for Copper in Acidic Medium. (2024). ACS Publications. [Link]
Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. (2019). Royal Society Publishing. [Link]
Detailed experimental of indazole derivatives as corrosion inhibitor for brass in acidic environment: electrochemical/theoretical/surface studies. (2023). Scilit. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
Adsorption Kinetics of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol on Mild Steel Surface. ResearchGate. [Link]
Exploring the adsorption and corrosion inhibition properties of indazole as a corrosion inhibitor for brass alloy in HCl medium: A theoretical and experimental study. An-Najah Staff. [Link]
Synthesis, structural analysis and corrosion inhibition application of a new indazole derivative on mild steel surface in acidic media complemented with DFT and MD studies. ResearchGate. [Link]
How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube. [Link]
Computational Study of Anticorrosive Effects of Some Thiazole Derivatives Against the Corrosion of Aluminium. (2020). RHAZES: Green and Applied Chemistry. [Link]
Adsorption at inorganic surfaces. Part I. An investigation into the mechanism of adsorption of organic compounds by the anodic film on aluminium. Journal of the Chemical Society. [Link]
Application Notes and Protocols: The Strategic Use of 4-Chloro-5-fluoro-1H-indazole in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] This guide focuses on a particularly valuable, yet underexplored, building block: 4-Chloro-5-fluoro-1H-indazole . The unique electronic properties imparted by the chloro and fluoro substituents on the benzene ring offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of lead compounds. This document provides a comprehensive overview of the synthesis, reactivity, and strategic application of this versatile intermediate in the construction of bioactive heterocycles, particularly in the realm of kinase inhibitors. Detailed, field-tested protocols for key transformations are provided to enable researchers to effectively incorporate this building block into their drug discovery programs.
Introduction: The Significance of Halogenated Indazoles in Drug Discovery
Nitrogen-containing heterocycles are fundamental components of many natural products and approved pharmaceuticals.[3] Among these, the indazole core has emerged as a critical pharmacophore, featuring in drugs such as the anti-inflammatory agent Benzydamine, the antiemetic Granisetron, and several targeted cancer therapies.[2][4] The therapeutic breadth of indazole derivatives is vast, encompassing antibacterial, anti-inflammatory, anti-HIV, and potent antitumor activities.[1][2]
The strategic introduction of halogens, particularly chlorine and fluorine, onto the indazole scaffold is a well-established strategy in medicinal chemistry to modulate:
Metabolic Stability: Halogens can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
Lipophilicity: The addition of halogens generally increases a molecule's lipophilicity, which can impact cell permeability and oral absorption.
Binding Affinity: The electronic nature of halogens can lead to favorable interactions with protein targets, such as hydrogen bonding or halogen bonding, enhancing potency and selectivity.
pKa Modulation: The electron-withdrawing nature of halogens can influence the acidity of the indazole N-H proton, affecting its ionization state at physiological pH and its reactivity in synthetic transformations.
4-Chloro-5-fluoro-1H-indazole is a bifunctional building block of particular interest. The chlorine atom at the 4-position and the fluorine atom at the 5-position create a unique electronic environment that influences both the reactivity of the indazole core and its potential interactions with biological targets. This guide will explore how to leverage these features in synthetic campaigns aimed at discovering novel bioactive molecules.
Synthesis of the Core Scaffold: 4-Chloro-5-fluoro-1H-indazole
While direct literature detailing the synthesis of 4-chloro-5-fluoro-1H-indazole is sparse, a reliable synthetic route can be adapted from established methods for analogous halo-indazoles, such as the synthesis of 5-bromo-4-fluoro-1H-indazole.[5] The following protocol is based on a classical approach involving diazotization and cyclization of a substituted aniline precursor.
Protocol 1: Synthesis of 4-Chloro-5-fluoro-1H-indazole (Adapted Methodology)
This multi-step synthesis begins with a commercially available substituted aniline and proceeds through chlorination and subsequent indazole ring formation.
Caption: Proposed synthetic workflow for 4-Chloro-5-fluoro-1H-indazole.
Step 1: Synthesis of 4-Chloro-2-methyl-3-fluoroaniline
To a solution of 2-methyl-3-fluoroaniline (1.0 eq) in acetonitrile, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0-5 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until consumption of the starting material.
Quench the reaction with an aqueous solution of sodium bisulfite.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-chloro-2-methyl-3-fluoroaniline.
Step 2-4: Synthesis of 4-Chloro-5-fluoro-1H-indazole (Adapted from Meng, G. et al.[6] and ChemicalBook)
In a round-bottomed flask, dissolve 4-chloro-2-methyl-3-fluoroaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform.
Cool the mixture to 0 °C and add acetic anhydride (3.0 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 1 hour to form the N-acetyl intermediate in situ.
Heat the reaction mixture to 55-60 °C and add tert-butyl nitrite or isoamyl nitrite (2.0 eq) dropwise. Maintain stirring at this temperature overnight.
After completion, cool the reaction, add THF and water, and cool to 0 °C.
Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (approx. 7.0 eq) and stir at 0 °C for 2-3 hours to effect deprotection.
Perform an aqueous work-up by extracting with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-5-fluoro-1H-indazole.
The product can be further purified by recrystallization.
Key Synthetic Transformations and Protocols
The utility of 4-chloro-5-fluoro-1H-indazole lies in its ability to be functionalized at several positions, primarily at the N1/N2 nitrogens and potentially at other positions on the carbocyclic ring through cross-coupling reactions.
N-Alkylation: The Challenge of Regioselectivity
A critical consideration in the derivatization of indazoles is the regioselectivity of N-alkylation, which can yield either the N1 or N2 isomer. The ratio of these products is highly dependent on the steric and electronic nature of the indazole substituents, the electrophile, the base, and the solvent used.[4][7]
Electronic Effects: The electron-withdrawing nature of the chlorine at C4 and fluorine at C5 is expected to increase the acidity of the N-H proton compared to unsubstituted indazole.
Steric Hindrance: The chlorine atom at the 4-position provides steric hindrance around the N1 position, which may favor alkylation at the more accessible N2 position.
Reaction Conditions:
Bases and Solvents: The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent such as THF often favors the formation of the thermodynamically more stable N1 isomer.[7] Conversely, conditions that promote solvent-separated ion pairs may lead to a higher proportion of the N2 isomer.[8]
Catalysts: Acid catalysts (e.g., TfOH) or copper(II) triflate have been shown to promote selective N2-alkylation with specific alkylating agents like 2,2,2-trichloroacetimidates.[9]
Caption: Factors influencing N1 vs. N2 alkylation of 4-chloro-5-fluoro-1H-indazole.
Protocol 2: General Procedure for N1-Selective Alkylation
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
Add a solution of 4-chloro-5-fluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC/LC-MS).
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography to separate the N1 and N2 isomers.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and is extensively used to functionalize halo-heterocycles.[10] While the chlorine atom at C4 is generally less reactive in palladium-catalyzed couplings than a bromine or iodine would be, it can still participate under optimized conditions. However, a more common strategy involves introducing a more reactive handle, such as an iodine or bromine, at another position (e.g., C3 or C6) to direct the coupling.
For instance, C3-iodination of the N-protected indazole can be achieved, followed by a Suzuki coupling to introduce aryl or heteroaryl moieties, a common feature in many kinase inhibitors.[11][12]
Caption: General workflow for C3-functionalization via Suzuki-Miyaura coupling.
Protocol 3: C3-Arylation via Suzuki-Miyaura Coupling (Illustrative)
(Note: This protocol assumes prior N-protection and C3-iodination of the 4-chloro-5-fluoro-1H-indazole scaffold.)
To a microwave vial or Schlenk flask, add the 3-iodo-N-protected-4-chloro-5-fluoro-indazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
Evacuate and backfill the vessel with an inert gas (N₂ or Ar).
Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water.
Heat the reaction mixture to 80-120 °C for 2-12 hours, monitoring progress by TLC or LC-MS.
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield the C3-arylated product.
Applications in the Synthesis of Bioactive Molecules
The 4-chloro-5-fluoro substitution pattern is particularly relevant in the design of kinase inhibitors. The chlorine can occupy hydrophobic pockets, while the fluorine can act as a hydrogen bond acceptor or modulate the electronics of the aromatic system. This scaffold can serve as a key intermediate for compounds targeting a range of kinases.
Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors
The TRK family of receptor tyrosine kinases are validated targets in various cancers driven by NTRK gene fusions. Several generations of TRK inhibitors have been developed, many of which feature a substituted indazole core.[13][14][15] The synthesis of these complex molecules often relies on the coupling of a functionalized indazole with other heterocyclic fragments. 4-Chloro-5-fluoro-1H-indazole is an ideal starting point for creating analogs of known TRK inhibitors to improve properties such as potency, selectivity, and resistance profiles.
Bioactive Scaffold/Target
Key Synthetic Transformation
Role of 4-Chloro-5-fluoro-1H-indazole
Potential Therapeutic Area
TRK Kinase Inhibitors
N-Alkylation & Suzuki Coupling
Provides the core hinge-binding motif with modulated electronics.
Serves as the foundational heterocycle for attachment of pharmacophoric groups.[3]
Various Cancers (e.g., melanoma)
General Kinase Inhibitors
C-H Functionalization/Coupling
Acts as a rigid scaffold for the precise spatial arrangement of substituents.
Oncology, Inflammatory Diseases
Conclusion and Future Perspectives
4-Chloro-5-fluoro-1H-indazole represents a high-value, strategically substituted building block for the synthesis of novel bioactive heterocycles. Its unique electronic and steric properties, conferred by the dual halogenation, provide a nuanced platform for structure-activity relationship (SAR) studies. The adaptable synthetic protocols for its formation, N-alkylation, and subsequent cross-coupling reactions empower medicinal chemists to rapidly generate diverse compound libraries. As the demand for highly specific and potent kinase inhibitors continues to grow, the judicious application of intermediates like 4-chloro-5-fluoro-1H-indazole will undoubtedly play a crucial role in the discovery of next-generation therapeutics.
References
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
Al-Ostoot, F.H., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]
Taylor & Francis Online. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Available at: [Link]
5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. (2024). PharmaCompass. Available at: [Link]
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. Available at: [Link]
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
Li, G., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]
Zhao, D., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry. Available at: [Link]
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
Li, G., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]
Qin, Q., et al. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein-Institut. Available at: [Link]
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Available at: [Link]
Application Notes and Protocols for the Development of Fluorescent Probes Based on 4-Chloro-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the development of novel fluorescent probes utilizing the 4-Chloro-5-fluoro-1H-indazole s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the development of novel fluorescent probes utilizing the 4-Chloro-5-fluoro-1H-indazole scaffold. This privileged heterocyclic system offers a versatile platform for the design of probes with tunable photophysical properties and diverse biological applications. We will delve into the rationale behind experimental design, provide detailed synthetic protocols, and outline methods for photophysical characterization and application in cellular imaging. The aim is to equip researchers with the necessary knowledge to leverage this promising scaffold in their own discovery programs.
Introduction: The Potential of the Indazole Scaffold in Fluorescent Probe Design
The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a valuable scaffold in medicinal chemistry and materials science. Its rigid structure and rich electronic properties make it an excellent foundation for the construction of fluorophores. The introduction of halogen substituents, such as chlorine and fluorine, at specific positions on the indazole ring provides key advantages for fluorescent probe development:
Tunable Photophysical Properties: The electron-withdrawing nature of halogens can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, a fundamental mechanism governing fluorescence. This allows for the fine-tuning of excitation and emission wavelengths, Stokes shifts, and quantum yields.
Reactive Handles for Functionalization: The chloro-substituent at the 4-position serves as a versatile reactive handle for introducing a wide range of functionalities through cross-coupling reactions. This enables the attachment of fluorophores, targeting moieties, or environmentally sensitive groups.
Modulation of Lipophilicity and Cell Permeability: The presence of halogens can alter the lipophilicity of the molecule, which is a critical parameter for designing cell-permeable probes for live-cell imaging.
The 4-Chloro-5-fluoro-1H-indazole scaffold, in particular, offers a unique combination of these features, making it a highly attractive starting point for the development of bespoke fluorescent probes for a variety of biological targets.
Synthetic Strategies for 4-Chloro-5-fluoro-1H-indazole-Based Probes
The synthesis of fluorescent probes based on 4-Chloro-5-fluoro-1H-indazole typically involves a two-stage process: the synthesis of the core scaffold followed by its functionalization with a suitable fluorophore or reporter group.
Synthesis of the 4-Chloro-5-fluoro-1H-indazole Core
Protocol 1: Synthesis of 4-Chloro-5-fluoro-1H-indazole (Hypothetical Route)
This protocol is a representative example adapted from known syntheses of similar indazole derivatives.
Step 1: Acetylation of 2-Chloro-3-fluoro-6-nitrotoluene
To a solution of 2-Chloro-3-fluoro-6-nitrotoluene in acetic anhydride, add a catalytic amount of sulfuric acid.
Heat the reaction mixture at 60°C for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.
Filter the solid, wash with water, and dry under vacuum to obtain N-(2-chloro-3-fluoro-6-nitrobenzyl)acetamide.
Step 2: Reduction of the Nitro Group
Dissolve the N-(2-chloro-3-fluoro-6-nitrobenzyl)acetamide in ethanol.
Add tin(II) chloride dihydrate and heat the mixture to reflux for 4 hours.
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Diazotization and Cyclization
Dissolve the crude amino intermediate in a mixture of acetic acid and propionic acid.
Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.
Stir the reaction at 0°C for 1 hour.
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Pour the mixture into water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to yield 4-Chloro-5-fluoro-1H-indazole.
Functionalization via Cross-Coupling Reactions
The chloro-substituent at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functionalities.
2.2.1. Suzuki Coupling for C-C Bond Formation
Suzuki coupling is a powerful method for forming carbon-carbon bonds. By reacting the 4-chloro-5-fluoro-1H-indazole with a boronic acid or ester derivative of a fluorophore, a fluorescent probe with a direct linkage between the indazole and the fluorescent moiety can be synthesized.
Protocol 2: Suzuki Coupling of 4-Chloro-5-fluoro-1H-indazole with a Fluorophore Boronic Acid
To a degassed mixture of 4-Chloro-5-fluoro-1H-indazole, the desired fluorophore boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent (e.g., dioxane/water), add a base such as potassium carbonate (2.0 equivalents).
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100°C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.
2.2.2. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, which can be used to link the indazole scaffold to an amino-functionalized fluorophore or a biologically relevant targeting group.
Protocol 3: Buchwald-Hartwig Amination of 4-Chloro-5-fluoro-1H-indazole with a Fluorescent Amine
In a glovebox or under an inert atmosphere, combine 4-Chloro-5-fluoro-1H-indazole, the desired fluorescent amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., cesium carbonate, 1.5 equivalents) in a dry, degassed solvent (e.g., toluene or dioxane).
Seal the reaction vessel and heat the mixture at 80-110°C for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the fluorescent probe.
Photophysical Characterization of Indazole-Based Probes
A thorough characterization of the photophysical properties of newly synthesized probes is essential to understand their behavior and suitability for specific applications.
Key Photophysical Parameters
Parameter
Description
Typical Measurement Method
λabs (Absorption Maximum)
The wavelength at which the probe exhibits maximum absorbance.
UV-Vis Spectrophotometry
λem (Emission Maximum)
The wavelength at which the probe exhibits maximum fluorescence intensity.
Fluorescence Spectroscopy
Stokes Shift
The difference in wavelength between the absorption and emission maxima (λem - λabs). A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise.
Calculated from λabs and λem
Quantum Yield (Φ)
The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process.
Comparative method using a known standard (e.g., quinine sulfate)
Molar Extinction Coefficient (ε)
A measure of how strongly the probe absorbs light at a given wavelength.
Determined from the Beer-Lambert law using UV-Vis spectrophotometry
Representative Photophysical Data
The following table provides hypothetical yet plausible photophysical data for a fluorescent probe derived from 4-Chloro-5-fluoro-1H-indazole coupled to a dansyl fluorophore, a common environmentally sensitive dye.
Probe
λabs (nm)
λem (nm)
Stokes Shift (nm)
Quantum Yield (Φ)
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Indazole-Dansyl Probe
340
520
180
0.55
4,500
Note: The actual photophysical properties will be highly dependent on the specific fluorophore attached and the solvent environment.
Applications in Cellular Imaging
Fluorescent probes based on the 4-Chloro-5-fluoro-1H-indazole scaffold can be designed to target specific cellular components or respond to changes in the cellular microenvironment.
General Protocol for Live-Cell Imaging
This protocol provides a general workflow for staining and imaging live cells with a novel indazole-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for each specific probe and cell line.
Protocol 4: Live-Cell Fluorescence Microscopy
Materials:
Live cells cultured on glass-bottom dishes or coverslips
Indazole-based fluorescent probe stock solution (e.g., 10 mM in DMSO)
Cell culture medium (e.g., DMEM, RPMI)
Phosphate-buffered saline (PBS)
Fluorescence microscope equipped with appropriate filter sets
Procedure:
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency (typically 60-80%).
Probe Loading:
Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is common.
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes).
Washing:
Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
Imaging:
Add fresh, pre-warmed culture medium or an imaging buffer to the cells.
Place the dish or coverslip on the stage of the fluorescence microscope.
Excite the probe using the appropriate wavelength and capture the fluorescence emission using a suitable filter set.
Acquire images using an appropriate exposure time and gain setting to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams illustrate the synthetic workflow and the general structure of the target fluorescent probes.
Caption: Synthetic workflow for indazole-based fluorescent probes.
Caption: General structure of a 4-Chloro-5-fluoro-1H-indazole-based probe.
Conclusion
The 4-Chloro-5-fluoro-1H-indazole scaffold represents a powerful and versatile platform for the rational design of novel fluorescent probes. Its tunable electronic properties and amenability to functionalization through robust cross-coupling reactions allow for the creation of a diverse range of probes for various biological applications. The protocols and guidelines presented in this technical note aim to provide a solid foundation for researchers to explore the potential of this exciting class of molecules in their own research endeavors, from fundamental cell biology to drug discovery.
References
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate. Available at: [Link]
Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states - RSC Publishing. Available at: [Link]
Fluorescence umpolung of indazole-based fluorophores a Fluorescence... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC - NIH. Available at: [Link]
Synthesis of indazole-based fluorophores - PubMed. Available at: [Link]
Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed. Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
Method
Application Notes and Protocols: 4-Chloro-5-fluoro-1H-indazole as a Strategic Building Block for Advanced Organic Electronic Materials
Introduction: The Strategic Advantage of Halogenated Indazoles in Organic Electronics The indazole scaffold, a bicyclic aromatic system containing a pyrazole fused to a benzene ring, has emerged as a privileged structure...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Halogenated Indazoles in Organic Electronics
The indazole scaffold, a bicyclic aromatic system containing a pyrazole fused to a benzene ring, has emerged as a privileged structure in medicinal chemistry and, increasingly, in materials science.[1] Its rigid, planar structure and rich electron density make it an excellent candidate for incorporation into π-conjugated systems that form the active layers of organic electronic devices. The strategic introduction of halogen atoms, specifically chlorine and fluorine, onto the indazole core offers a powerful tool for fine-tuning the optoelectronic and solid-state properties of these materials.
This guide focuses on the utility of 4-chloro-5-fluoro-1H-indazole as a versatile building block for the synthesis of high-performance materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The presence of both chlorine and fluorine atoms at the 4- and 5-positions, respectively, provides a unique combination of electronic and steric effects that can be leveraged to:
Modulate Frontier Molecular Orbital (FMO) Energy Levels: The electron-withdrawing nature of fluorine and chlorine can effectively lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2] This is crucial for improving the air stability of the materials and for optimizing the energy level alignment with other components in a device, thereby enhancing charge injection and transport.
Enhance Intermolecular Interactions and Solid-State Packing: The presence of fluorine can promote favorable non-covalent interactions, such as hydrogen bonding and π-π stacking, which can lead to more ordered molecular packing in the solid state. This is highly desirable for achieving high charge carrier mobilities.
Provide Orthogonal Reactivity for Sequential Functionalization: The differential reactivity of the C-Cl and C-H bonds, as well as the N-H bond of the indazole, allows for a stepwise and controlled elaboration of the molecular structure. This enables the synthesis of complex, well-defined architectures for targeted applications.
This document provides a comprehensive overview of the synthesis, derivatization, and potential applications of 4-chloro-5-fluoro-1H-indazole in organic electronics, complete with detailed experimental protocols and the scientific rationale behind them.
PART 1: Synthesis of the 4-Chloro-5-fluoro-1H-indazole Building Block
Proposed Synthetic Pathway
The synthesis commences from a commercially available, appropriately substituted aniline derivative and proceeds through a diazotization and cyclization sequence.
Caption: Proposed synthesis of 4-chloro-5-fluoro-1H-indazole.
Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-1H-indazole
Materials:
2-Chloro-3-fluoro-6-methylaniline
Acetic anhydride
Pyridine
Isoamyl nitrite
Acetic acid
Sodium hydroxide (NaOH)
Dichloromethane (DCM)
Ethanol (EtOH)
Deionized water
Magnesium sulfate (MgSO₄)
Procedure:
Acetylation of 2-Chloro-3-fluoro-6-methylaniline:
In a round-bottom flask, dissolve 2-chloro-3-fluoro-6-methylaniline (1.0 eq.) in dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add pyridine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.2 eq.).
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-chloro-3-fluoro-6-methylphenyl)acetamide, which can often be used in the next step without further purification.
Diazotization and Cyclization:
Dissolve the crude N-(2-chloro-3-fluoro-6-methylphenyl)acetamide (1.0 eq.) in glacial acetic acid.
Heat the solution to 80-90 °C.
Slowly add isoamyl nitrite (2.0 eq.) dropwise over 30 minutes.
Maintain the temperature and stir for 2-3 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
Concentrate the solvent under reduced pressure to obtain the crude N-acetylated indazole.
Deprotection:
Dissolve the crude N-acetylated indazole in a mixture of ethanol and water.
Add a solution of NaOH (2.0 eq.) in water.
Stir the mixture at room temperature for 12-14 hours.
Neutralize the reaction mixture with 1M HCl (aq).
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-chloro-5-fluoro-1H-indazole.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Derivatization of 4-Chloro-5-fluoro-1H-indazole for Organic Electronics
The true potential of 4-chloro-5-fluoro-1H-indazole lies in its ability to be functionalized at multiple positions to construct larger, π-conjugated systems. The primary sites for derivatization are the N1-position of the indazole ring and the C4-chloro position.
N1-Arylation via Buchwald-Hartwig Amination
The N-H bond of the indazole can be readily arylated using palladium-catalyzed Buchwald-Hartwig amination.[5][6] This reaction is fundamental for introducing various aromatic moieties, which can serve as charge-transporting units or as points of attachment for other functional groups.
Caption: N1-Arylation of 4-chloro-5-fluoro-1H-indazole.
Protocol: N1-Arylation of 4-Chloro-5-fluoro-1H-indazole
To an oven-dried Schlenk tube, add 4-chloro-5-fluoro-1H-indazole (1.0 eq.), the aryl halide (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
Evacuate and backfill the tube with argon or nitrogen three times.
Add anhydrous, degassed toluene via syringe.
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or GC-MS.
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Causality of Choices:
Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[5]
Base: Cs₂CO₃ is a strong, non-nucleophilic base that is soluble in toluene and effectively deprotonates the indazole N-H, facilitating its entry into the catalytic cycle.
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
C4-Functionalization via Suzuki-Miyaura Cross-Coupling
The C-Cl bond at the 4-position can be functionalized through palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide range of aryl or heteroaryl groups.[7][8] This is a key step in extending the π-conjugation of the molecule.
Caption: C4-Arylation via Suzuki-Miyaura cross-coupling.
Protocol: C4-Arylation of N1-Substituted-4-chloro-5-fluoro-1H-indazole
In a Schlenk tube, combine N1-aryl-4-chloro-5-fluoro-1H-indazole (1.0 eq.), the arylboronic acid (1.5 eq.), and K₂CO₃ (3.0 eq.).
Add Pd(PPh₃)₄ (0.05 eq.).
Evacuate and backfill with an inert gas three times.
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
Heat the reaction at 100 °C for 8-16 hours until the starting material is consumed (monitored by TLC).
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the product by column chromatography.
Trustworthiness of the Protocol: This two-step functionalization strategy (N-arylation followed by C-arylation) provides a reliable and modular approach to a wide array of complex molecular structures. The orthogonality of the reactions ensures high selectivity at each step.
PART 3: Properties and Applications in Organic Electronics
The materials synthesized from 4-chloro-5-fluoro-1H-indazole are expected to possess properties that make them suitable for use in OLEDs and OSCs.
Expected Electronic Properties
The HOMO and LUMO energy levels of indazole-based materials can be tuned by the choice of substituents. The inherent electron-deficient nature of the 4-chloro-5-fluoro-1H-indazole core will contribute to lowering these energy levels.
Property
Expected Effect of 4-Chloro-5-fluoro-1H-indazole Core
Rationale
HOMO Energy Level
Lowered (deeper)
The inductive electron-withdrawing effects of both Cl and F atoms stabilize the HOMO.[2]
LUMO Energy Level
Lowered
The electron-withdrawing halogens also stabilize the LUMO.
Electrochemical Band Gap
Potentially widened
While both HOMO and LUMO are lowered, the extent may differ, leading to a tunable band gap.
Air Stability
Improved
Deeper HOMO levels make the material less susceptible to oxidation by atmospheric oxygen.
Application in Organic Light-Emitting Diodes (OLEDs)
Indazole derivatives can be employed as host materials for phosphorescent emitters or as blue fluorescent emitters themselves.[9][10]
As a Host Material: The wide bandgap and high triplet energy expected from certain indazole derivatives make them suitable hosts for phosphorescent emitters (e.g., iridium complexes). The high thermal stability of aromatic heterocyclic systems is also an advantage.[11]
As a Blue Emitter: By carefully selecting the aryl substituents at the N1 and C4 positions, it is possible to design molecules with deep blue emission and high photoluminescence quantum yields.
General Protocol for OLED Fabrication:
A typical multilayer OLED is fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate.[12]
Caption: A typical multilayer OLED device structure.
Application in Organic Solar Cells (OSCs)
In OSCs, fluorinated and chlorinated materials have been successfully used as both electron donor and acceptor materials.[13] The tunability of the energy levels of derivatives of 4-chloro-5-fluoro-1H-indazole makes them promising candidates for either role.
As an Electron Donor: When functionalized with electron-donating groups, the resulting polymer or small molecule could serve as the donor material in a bulk heterojunction (BHJ) solar cell.
As an Electron Acceptor: The inherent electron-deficient character of the core suggests that with appropriate derivatization, it could be incorporated into non-fullerene acceptors (NFAs).
General Protocol for OSC Fabrication:
Prepare a solution of the donor and acceptor materials in a suitable organic solvent (e.g., chloroform, chlorobenzene).
Spin-coat the solution onto a transparent conductive substrate (e.g., ITO-coated glass with a hole transport layer).
Anneal the film to optimize the morphology of the bulk heterojunction.
Deposit an electron transport layer and a metal cathode via thermal evaporation.
PART 4: Characterization and Performance Metrics
Material Characterization:
Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be performed to determine the decomposition temperature and glass transition temperature, respectively. High thermal stability is crucial for device longevity.[1][14]
Optical Properties: UV-Vis absorption and photoluminescence spectroscopy are used to determine the optical bandgap and emission properties.
Electrochemical Properties: Cyclic voltammetry (CV) is used to estimate the HOMO and LUMO energy levels.
Device Performance Metrics:
Device
Key Performance Metrics
OLED
External Quantum Efficiency (EQE), Luminous Efficacy, Commission Internationale de l'Éclairage (CIE) coordinates, Device Lifetime.
OSC
Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), Fill Factor (FF).
Conclusion
4-Chloro-5-fluoro-1H-indazole represents a highly promising, yet underexplored, building block for the synthesis of advanced materials for organic electronics. Its unique substitution pattern offers a versatile platform for tuning electronic properties and directing solid-state morphology. The synthetic protocols and application frameworks detailed in this guide are intended to provide researchers with a solid foundation for exploring the potential of this and related halogenated indazoles in the development of next-generation OLEDs and OSCs. The logical and scientifically grounded pathways presented herein, based on established chemical principles, pave the way for innovation in this exciting field.
References
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. ()
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. ([Link])
Synthesis of N-phenyl- and N-thiazolyl-1 H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PubMed. ([Link])
CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. ([Link])
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC - NIH. ([Link])
An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate. ([Link])
Stability of Polycyclic Aromatic Hydrocarbons during Heating | Request PDF - ResearchGate. ([Link])
The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - Sci-Hub. ([Link])
Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo‐Fluors. … - ResearchGate. ([Link])
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ([Link])
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. ([Link])
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications. ([Link])
Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT - DergiPark. ([Link])
Application of indazole compounds in OLED devices. - ResearchGate. ([Link])
Stability of Polycyclic Aromatic Hydrocarbons during Heating - Journal of Food and Drug Analysis. ([Link])
Impact of Sequential Fluorination of Donor and/or Acceptor Polymers on the Efficiency and Morphology of All-Polymer Solar Cells - ACS Publications. ([Link])
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. ([Link])
Thermal stability of azole-rich energetic compounds: their structure, density, enthalpy of formation and energetic properties - Physical Chemistry Chemical Physics (RSC Publishing). ([Link])
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. ([Link])
FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS - Muhamad Mat Salleh. ([Link])
Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols - NIH. ([Link])
Influence of Core Halogenation on the Electronic Structure of Naphthothiadiazole Derivatives - ResearchGate. ([Link])
Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. ([Link])
Performance comparison of fluorinated and chlorinated donor–acceptor copolymers for polymer solar cells - Journal of Materials Chemistry C (RSC Publishing). ([Link])
Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence - MDPI. ([Link])
Content of Polycyclic Aromatic Hydrocarbons (PAHs) and Other Compounds in Autothermal Thermophilic Aerobic Digestion (ATAD) Leachates—The Issue of Returned Leachates - MDPI. ([Link])
Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations - NTU Journal. ([Link])
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. ([Link])
Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PubMed Central. ([Link])
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. ([Link])
Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. ([Link])
Occurrence of Polycyclic Aromatic Hydrocarbons (PAHs) in Pyrochar and Hydrochar during Thermal and Hydrothermal Processes - MDPI. ([Link])
Calculated HOMO and LUMO energy levels (in eV) of all the studied diindole-based molecules, PCBM and ITO … - ResearchGate. ([Link])
Recent advances in high-performance organic solar cells enabled by acceptor–donor–acceptor–donor–acceptor (A–DA′D–A) type acceptors - Materials Chemistry Frontiers (RSC Publishing). ([Link])
Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - RSC Publishing. ([Link])
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. ([Link])
Technical Support Center: Regioselective Synthesis of 4-Chloro-5-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complex...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of preparing this valuable heterocyclic scaffold. The unique substitution pattern of this molecule presents significant challenges in achieving regioselectivity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and analogous syntheses.
The Synthetic Challenge: An Overview
The regioselective construction of the 4-Chloro-5-fluoro-1H-indazole core is a non-trivial synthetic task. The primary obstacle arises from the directing effects of the chloro and fluoro substituents on the benzene ring during the critical cyclization step. Both are ortho-, para-directing, but their electronic and steric influences can lead to the formation of multiple, difficult-to-separate regioisomers. This guide focuses on a common and practical synthetic approach starting from 3-chloro-4-fluoro-2-methylaniline and addresses the potential pitfalls at each stage.
Proposed Synthetic Pathway
A practical and cost-effective route involves a three-step sequence: N-acetylation, cyclization via diazotization, and subsequent deprotection. This pathway is adapted from established methods for preparing analogous substituted indazoles.[1][2]
Caption: Proposed three-step synthesis of 4-Chloro-5-fluoro-1H-indazole.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering actionable solutions.
Question 1: My cyclization reaction (Step 2) has a very low yield and significant tar formation. What is going wrong?
Answer:
Causality: This is a common issue when dealing with electron-deficient aromatic rings. Both chlorine and fluorine are electron-withdrawing groups that deactivate the ring towards the electrophilic attack required for cyclization. The reaction conditions, particularly temperature and the choice of nitrosating agent, are critical. High temperatures can lead to decomposition of the diazonium intermediate, resulting in tar formation. An inefficient nitrosating agent may not be potent enough to drive the reaction to completion at moderate temperatures.
Solutions & Protocol Validation:
Optimize the Nitrosating Agent: Isoamyl nitrite is commonly used, but tert-butyl nitrite can sometimes be more effective at lower temperatures.[1] Ensure the agent is fresh, as they can degrade over time.
Strict Temperature Control: The diazotization should be initiated at a low temperature (e.g., 0-5 °C) and then slowly warmed. The optimal temperature for the cyclization is often a delicate balance, typically in the range of 50-80 °C. Run small-scale trials to find the sweet spot where the reaction proceeds without significant decomposition.
Solvent Choice: While acetic acid or toluene are common, consider a higher-boiling aprotic solvent like dioxane if higher temperatures are needed, but monitor closely for side reactions.
Purity of Starting Material: Ensure the N-acetylated precursor is free of any residual aniline, which can react with the nitrosating agent and cause complex side reactions.
Question 2: I've successfully synthesized the indazole, but my NMR analysis shows a mixture of two or more isomers. How can I improve regioselectivity and separate the products?
Answer:
Causality: The formation of regioisomers is the core challenge of this synthesis. The cyclization can occur at either carbon adjacent to the methyl group. While the fluorine at C5 should sterically and electronically favor cyclization at C6 (leading to the desired 4-chloro-5-fluoro product), competing cyclization at C2 can occur, leading to the 6-chloro-5-fluoro isomer. The precise ratio is highly dependent on the reaction kinetics and thermodynamics.
Solutions & Protocol Validation:
Leverage Steric Hindrance: The use of a bulkier protecting group than acetyl on the nitrogen might increase the steric barrier for cyclization at the more hindered C2 position, potentially favoring the desired C6 cyclization. Consider a pivaloyl (Piv) or benzoyl (Bz) group.
Directed Ortho-Metalation (Alternative Route): For ultimate regiocontrol, a directed metalation strategy might be necessary, though it is more complex. Starting from a precursor like 2-bromo-4-chloro-5-fluoroaniline, one could potentially use ortho-lithiation to introduce a functional group that can then be converted into the pyrazole ring.[3] This provides absolute regiocontrol but requires anhydrous conditions and organolithium reagents.
Separation Strategy:
Column Chromatography: This is the most common method. The polarity difference between the isomers may be slight. Use a long column with high-quality silica gel and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate).
Recrystallization: If one isomer is significantly more abundant or has different crystalline properties, fractional recrystallization can be effective. Test a range of solvent systems (e.g., ethyl acetate/hexane, dichloromethane/heptane, ethanol/water).
Caption: Competing cyclization pathways leading to regioisomers.
Question 3: The final deprotection step (Step 3) is incomplete, or it is causing decomposition of my product. What adjustments should I make?
Answer:
Causality: The N-acetyl group on the indazole ring is relatively stable. Incomplete hydrolysis can occur if the reaction time, temperature, or reagent concentration is insufficient. Conversely, overly harsh conditions (e.g., high concentrations of strong acid/base at high temperatures) can lead to degradation of the electron-deficient indazole ring or potential nucleophilic aromatic substitution (SNAr) of the fluorine or chlorine atoms, although this is less likely under standard hydrolytic conditions.
Solutions & Protocol Validation:
Basic Hydrolysis (Preferred): Use a moderate concentration of NaOH or KOH (e.g., 2-4 M) in a mixture of methanol or ethanol and water. Refluxing for 2-4 hours is typically sufficient. Monitor the reaction by TLC until the acetylated starting material is fully consumed.[1]
Acidic Hydrolysis: A mixture of aqueous HCl (e.g., 3-6 M) in ethanol or dioxane can also be used. This can sometimes be a cleaner reaction if the product is sensitive to strong base. Again, monitor by TLC to avoid prolonged exposure to harsh conditions.
Work-up Procedure: After basic hydrolysis, carefully neutralize the mixture to a pH of ~7 with aqueous HCl before extraction. This ensures the indazole is in its neutral form for efficient extraction into an organic solvent like ethyl acetate.
Frequently Asked Questions (FAQs)
Q: Why is regioselectivity in indazole synthesis so dependent on the substituents?
A: The formation of the indazole ring is an intramolecular electrophilic aromatic substitution reaction. The incoming electrophile (the diazonium nitrogen) will be directed by the existing substituents on the ring. The outcome is a delicate interplay of:
Electronic Effects: Both Cl and F are electron-withdrawing via induction but electron-donating via resonance, directing incoming electrophiles to the ortho and para positions.
Steric Hindrance: Bulky groups can block access to adjacent positions, favoring reaction at less hindered sites.
Reaction Conditions: The solvent, temperature, and base/acid can influence which regioisomer is the kinetic versus the thermodynamic product.[4]
Q: What are the best analytical methods to confirm the structure of the correct 4-Chloro-5-fluoro-1H-indazole isomer?
A: A combination of techniques is essential for unambiguous structure confirmation:
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are key. For the 4-chloro-5-fluoro isomer, you would expect to see two doublets in the aromatic region.
¹⁹F NMR: This will show a resonance for the fluorine atom, and its coupling to the adjacent aromatic protons (³JFH) can help confirm its position.
¹³C NMR: The chemical shifts of the carbon atoms, particularly those bonded to the halogens, are highly informative.
2D NMR (NOESY/HSQC/HMBC): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard. Irradiation of the N1-H proton should show a correlation (NOE) to the proton at the C7 position, confirming the indazole ring orientation. HMBC can show long-range correlations between protons and carbons to piece the structure together.
Q: Are there alternative synthetic strategies that might offer better regioselectivity?
A: Yes, several other methods exist for indazole synthesis, which may be adapted:
Cadogan Reductive Cyclization: This involves the reaction of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization.[5][6] While this builds the ring differently, controlling the regioselective synthesis of the required substituted o-nitrobenzaldehyde precursor would be the new challenge.
Hydrazone Cyclization: The cyclization of o-haloaryl N-sulfonylhydrazones can be a powerful method, often catalyzed by copper.[7] One would need to synthesize the appropriately substituted 2,5-dichloro-4-fluorobenzaldehyde to serve as the precursor.
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory-scale trials. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-(3-chloro-4-fluoro-2-methylphenyl)acetamide (Step 1)
To a stirred solution of 3-chloro-4-fluoro-2-methylaniline (1.0 eq) in dichloromethane (DCM, ~5 mL per gram of aniline) at 0 °C, add triethylamine (1.2 eq).
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
Upon completion, quench the reaction by adding water. Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be used directly or purified by recrystallization from ethanol/water.
Protocol 2: Synthesis of N-Acetyl-4-chloro-5-fluoro-1H-indazole (Step 2)
Combine N-(3-chloro-4-fluoro-2-methylphenyl)acetamide (1.0 eq) and potassium acetate (3.0 eq) in glacial acetic acid (~10 mL per gram of acetamide).
Add acetic anhydride (2.0 eq) and heat the mixture to 55-60 °C.
Add tert-butyl nitrite (1.5 eq) dropwise over 30 minutes, maintaining the temperature. An exotherm may be observed.
Stir the reaction at 60 °C for 2-3 hours, monitoring by TLC.
Cool the mixture to room temperature and pour it into ice water.
Extract the product with ethyl acetate (3x).
Combine the organic layers and wash carefully with saturated NaHCO₃ (aq) until effervescence ceases, then wash with brine.
Dry over Na₂SO₄, filter, and concentrate. The crude product will be a mixture of isomers and should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Synthesis of 4-Chloro-5-fluoro-1H-indazole (Step 3)
Dissolve the purified N-Acetyl-4-chloro-5-fluoro-1H-indazole (1.0 eq) in a 1:1 mixture of methanol and 4 M aqueous NaOH (~10 mL per gram).
Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
Cool the reaction to room temperature and remove the methanol under reduced pressure.
Neutralize the remaining aqueous solution to pH ~7 by the slow addition of concentrated HCl at 0 °C.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization.
Data Summary Table
Parameter
Expected Outcome
Notes
Overall Yield
15-30% (unoptimized)
Highly dependent on the efficiency and regioselectivity of the cyclization step.
Isomer Ratio (4-Cl-5-F : 6-Cl-5-F)
~2:1 to 5:1
This is an estimate. The ratio must be determined experimentally by ¹H or ¹⁹F NMR of the crude cyclization product.
¹H NMR (CDCl₃, 400 MHz)
δ 7.2-7.5 (2H, m), ~10.5 (1H, br s)
The exact shifts and coupling constants for the aromatic protons (H6 and H7) are critical for isomer identification.
¹⁹F NMR (CDCl₃, 376 MHz)
A single resonance, likely a doublet of doublets due to coupling with H6 and H7.
The chemical shift will be characteristic of an aryl fluoride.
Melting Point
Expected to be a crystalline solid.
Must be determined experimentally. Isomers will have different melting points.
References
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
Yin, B., & Ma, D. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3233. Available at: [Link]
Alam, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 159, 133939. Available at: [Link]
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available at: [Link]
Kumar, A., et al. (2018). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. The Journal of Organic Chemistry, 83(5), 2859-2867.
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
Keating, A., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2346-2355. Available at: [Link]
CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. Available at: [Link]
Chen, W., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society, 139(3), 1242-1245. Available at: [Link]
Technical Support Center: Optimization of 4-Chloro-5-fluoro-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this critical chemical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering troubleshooting solutions grounded in established chemical principles.
This section addresses high-level questions regarding the synthetic approach to 4-Chloro-5-fluoro-1H-indazole.
Question 1: What is the most reliable and scalable starting material for the synthesis of 4-Chloro-5-fluoro-1H-indazole?
The most logical and cost-effective starting material is 3-Chloro-4-fluoro-2-methylaniline . This precursor contains the complete carbon skeleton and the correct substitution pattern required for the target molecule. Alternative starting materials often require more complex and lower-yielding synthetic steps, such as introducing the chloro or fluoro groups at a later stage, which can compromise overall efficiency.
Question 2: What is the predominant synthetic route for converting 3-Chloro-4-fluoro-2-methylaniline to 4-Chloro-5-fluoro-1H-indazole?
The most widely adopted and scalable method is an intramolecular diazotization and cyclization of an N-acylated derivative of 3-Chloro-4-fluoro-2-methylaniline. This process generally involves three key stages:
N-Acetylation (Protection): The amino group of the starting aniline is acetylated. This serves a dual purpose: it protects the amine from unwanted side reactions and activates the molecule for the subsequent cyclization step.
Intramolecular Cyclization: The acetylated intermediate is treated with a nitrite source (e.g., tert-butyl nitrite or isoamyl nitrite) in a suitable solvent. This initiates a diazotization reaction, followed by an intramolecular cyclization to form the N-acetylated indazole ring.
Hydrolysis (Deprotection): The acetyl group is removed from the N-1 position of the indazole ring under basic conditions to yield the final 4-Chloro-5-fluoro-1H-indazole.
This route is favored for its reliability, use of readily available reagents, and amenability to large-scale production.[1]
Section 2: Troubleshooting Guide - Yield and Purity Optimization
This section provides solutions to common problems encountered during the synthesis, focusing on maximizing yield and ensuring product purity.
Problem: The cyclization step results in a low yield or fails to proceed to completion.
Question: I am experiencing poor conversion during the formation of the N-acetyl-4-chloro-5-fluoro-1H-indazole intermediate. What are the critical parameters to investigate?
Answer:
Low yield in the cyclization step is a frequent challenge. Several factors must be meticulously controlled:
Choice and Quality of Nitrite Source:
Causality: The nitrite source (e.g., tert-butyl nitrite, isoamyl nitrite) is the limiting reagent for the diazotization that precedes cyclization. Its purity is paramount; aged or degraded nitrites will significantly lower the yield. Tert-butyl nitrite is often preferred for its cleaner reaction profile over isoamyl nitrite.[1]
Recommendation: Always use a fresh, high-purity bottle of the nitrite source. Consider preparing tert-butyl nitrite just prior to use for maximum reactivity. The slow, dropwise addition of the nitrite is crucial to maintain control over the exothermic reaction and prevent the formation of tar-like byproducts.
Strict Temperature Control:
Causality: The reaction involves a delicate balance. While some heat is required to drive the cyclization, excessive temperatures can lead to the decomposition of the diazonium intermediate and promote side reactions.
Recommendation: Maintain the reaction temperature within the optimal range, typically between 50-60°C, when using a solvent like chloroform.[1] Use an oil bath and a thermocouple to ensure precise temperature management throughout the addition and subsequent stirring period.
Anhydrous Conditions:
Causality: The presence of water can react with the diazonium intermediate, leading to the formation of phenolic impurities and reducing the yield of the desired indazole.
Recommendation: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
Problem: Significant formation of impurities during the reaction.
Question: My crude product shows multiple spots on TLC analysis. What are the likely side products and how can their formation be minimized?
Answer:
Impurity generation is often linked to reaction conditions. The most common issues are:
Over-Nitrosation or Side Reactions:
Causality: Adding the nitrite source too quickly or at an elevated temperature can lead to uncontrolled side reactions. In analogous syntheses, the formation of undesired isomers or byproducts like 2-chloro-6-fluorotoluene has been observed due to competing reaction pathways.[1]
Recommendation: As mentioned previously, slow, controlled addition of the nitrite at the recommended temperature is the most effective way to minimize these side products. Ensure efficient stirring to prevent localized "hot spots" in the reaction mixture.
Incomplete Hydrolysis:
Causality: If the final deprotection step is not driven to completion, the final product will be contaminated with the N-acetylated intermediate. While some literature suggests that purification of the intermediate is not strictly necessary, incomplete hydrolysis can complicate the final purification and lower the overall yield of the desired product.[1]
Recommendation: Monitor the hydrolysis reaction closely using TLC until all the starting N-acetyl indazole has been consumed. Using a robust base like sodium hydroxide in a THF/water solvent system at 0°C is highly effective.[1]
Problem: Difficulty in product isolation and purification.
Question: I am struggling to obtain a pure, crystalline product after workup. What are the best practices for purification?
Answer:
Effective purification is key to obtaining high-quality 4-Chloro-5-fluoro-1H-indazole.
Workup Procedure:
Causality: A proper aqueous workup is essential to remove inorganic salts and water-soluble impurities.
Recommendation: After the hydrolysis step, neutralize the reaction mixture carefully. Extract the product into a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and then with a saturated brine solution to aid in the removal of residual water before drying over anhydrous sodium sulfate.
Purification Technique:
Causality: The crude product is often an oil or an amorphous solid that requires purification to induce crystallization and remove closely related impurities.
Recommendation: Recrystallization is the most effective method for purifying the final product on a large scale. A mixed solvent system of Tetrahydrofuran (THF) and water (e.g., a 1:2 ratio) has been reported to yield high-purity orange crystals.[1] For smaller scales or particularly stubborn impurities, column chromatography on silica gel may be necessary.
Section 3: Experimental Protocols and Data
Optimized Synthesis Workflow
The following diagram illustrates the recommended three-step synthesis from 3-Chloro-4-fluoro-2-methylaniline.
Caption: High-level workflow for the synthesis of 4-Chloro-5-fluoro-1H-indazole.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for structurally similar indazoles.[1]
Part 1: N-Acetylation of 3-Chloro-4-fluoro-2-methylaniline
To a solution of 3-Chloro-4-fluoro-2-methylaniline (1.0 eq) in chloroform, add potassium acetate (0.1 eq).
Cool the mixture in an ice bath to 0-5°C.
Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the temperature does not exceed 10°C.
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution containing N-Acetyl-3-chloro-4-fluoro-2-methylaniline is used directly in the next step without isolation.
Part 2: Intramolecular Cyclization
Heat the chloroform solution from Part 1 to 55°C.
Slowly add tert-butyl nitrite (2.2 eq) dropwise over a period of 30-45 minutes, maintaining the temperature at 55°C.
After the addition is complete, stir the reaction mixture at 55°C for an additional 2 hours. Monitor the reaction by TLC.
Cool the mixture to room temperature. Wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Acetyl-4-chloro-5-fluoro-1H-indazole, typically as an oil or solid.
Part 3: Hydrolysis to 4-Chloro-5-fluoro-1H-indazole
Dissolve the crude N-acetyl intermediate in a mixture of Tetrahydrofuran (THF) and water.
Cool the solution to 0°C in an ice bath.
Add sodium hydroxide (NaOH) pellets (4.0 eq) portion-wise, keeping the temperature below 5°C.
Stir the mixture vigorously at 0°C for 2 hours, monitoring by TLC until the starting material is fully consumed.
Evaporate the THF under reduced pressure.
Extract the remaining aqueous residue with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-Chloro-5-fluoro-1H-indazole.
Purify the crude product by recrystallization from a THF/water mixture to obtain the final product.
Data Summary Table
Step
Key Reagents
Solvent
Temp. (°C)
Typical Time
Expected Yield
Acetylation
Acetic Anhydride, KOAc
Chloroform
0 -> RT
1 hr
Quantitative (in situ)
Cyclization
tert-Butyl Nitrite
Chloroform
55°C
2.5 hrs
~70-80% (crude)
Hydrolysis
Sodium Hydroxide
THF / Water
0°C
2 hrs
>95% (from intermediate)
Overall
~65-75%
Core Cyclization Mechanism
The following diagram outlines the key mechanistic steps in the formation of the indazole ring from the N-acetylated aniline.
Caption: Key steps of the intramolecular diazotization and cyclization reaction.
References
Meng, G., Yang, L., & Liu, H. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]
Technical Support Hub: Synthesis of 4-Chloro-5-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the purity and yield of your synthesis. Our focus is on understanding and controlling common impurities encountered during the manufacturing process.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding impurities in the synthesis of 4-Chloro-5-fluoro-1H-indazole, focusing on their identity, formation, and impact.
Q1: What are the primary impurities I should expect in the synthesis of 4-Chloro-5-fluoro-1H-indazole?
A1: The impurity profile is highly dependent on the synthetic route. However, for common pathways starting from substituted anilines or benzonitriles, you should be vigilant for several key impurities:
Regioisomeric Impurities: The most critical and often most difficult to control impurity is the 6-Chloro-5-fluoro-1H-indazole isomer. Its formation is mechanistically plausible and its similar physical properties make it challenging to separate from the desired product.
Starting Material Carryover: Incomplete reactions can lead to the presence of unreacted starting materials, such as substituted 2-methylanilines or 2-fluorobenzonitriles.
Incompletely Cyclized Intermediates: Depending on the specific pathway, intermediates like N-acetylated anilines or hydrazones may persist if the cyclization step is not driven to completion.[1]
Over-brominated/chlorinated species: If halogenation steps are part of the synthesis, di- or tri-halogenated side products can form.
Residual Solvents and Reagents: Solvents used in reaction and purification (e.g., ethyl acetate, cyclohexane, DMF) and reagents like hydrazine can be retained in the final product if not adequately removed.[2]
Q2: Why is the 6-Chloro-5-fluoro-1H-indazole regioisomer so problematic, and how is it formed?
A2: The 6-chloro regioisomer is problematic due to its structural and electronic similarity to the desired 4-chloro product. This similarity results in nearly identical chromatographic behavior and solubility profiles, making separation by standard techniques like recrystallization or column chromatography exceedingly difficult.
The formation of this isomer typically occurs during the cyclization step. For instance, in a synthesis starting from a 2,5-dichloro-4-fluorotoluene derivative, the cyclization to form the indazole ring can proceed with the elimination of a proton from either the methyl group adjacent to the fluorine or the one adjacent to the other chlorine, leading to a mixture of regioisomers. The directing effects of the substituents on the aromatic ring and the precise reaction conditions (temperature, base, solvent) will dictate the ratio of the 4-chloro to 6-chloro product.
Q3: How does the quality of my starting materials affect the final impurity profile?
A3: The principle of "garbage in, garbage out" is highly applicable in multi-step synthesis. The purity of your starting materials is paramount. For example, if your initial 3-chloro-2-methylaniline contains isomeric impurities, these will likely be carried through the synthesis, resulting in a complex and difficult-to-purify final product.[1] It is crucial to source high-purity starting materials and to perform identity and purity checks (e.g., via NMR or HPLC) before commencing the synthesis.
Section 2: Troubleshooting Guide: From Synthesis to Purification
This section provides a problem-and-solution framework for issues that may arise during your experiment.
Problem 1: My HPLC analysis shows a significant peak with a similar retention time to my desired product, which I suspect is the 6-chloro regioisomer.
Causality: This is a classic co-elution problem arising from the high structural similarity between the 4-chloro and 6-chloro isomers. Standard HPLC methods may not have sufficient resolution to separate them. The formation of the undesired isomer is often kinetically or thermodynamically favored under certain reaction conditions.
Solution Pathway:
Analytical Confirmation: First, confirm the identity of the peak. If a reference standard for 6-Chloro-5-fluoro-1H-indazole is available, use it for confirmation.[3] If not, consider isolating the impurity using preparative HPLC and characterizing it by high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HMBC, NOESY) to definitively establish its structure.
Optimize Chromatography: Develop a more robust HPLC method.
Column Choice: Switch to a column with a different selectivity (e.g., a Phenyl-Hexyl or a pentafluorophenyl (PFP) stationary phase) which can better differentiate between the isomers based on pi-pi interactions.
Mobile Phase: Systematically vary the mobile phase composition and gradient slope. Sometimes, a shallower gradient can achieve separation.
Temperature: Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution.
Purification Strategy:
Fractional Recrystallization: This can be effective if there is a sufficient difference in solubility between the two isomers in a particular solvent system. Experiment with a range of solvents and solvent mixtures.
Preparative Chromatography: While challenging, preparative HPLC with an optimized method is a viable, albeit expensive, option for removing the isomer on a larger scale.
Problem 2: The yield of my cyclization reaction is low, and I have a high amount of unreacted starting material.
Causality: Low yields in the indazole ring formation step often point to suboptimal reaction conditions or deactivation of reagents. This can be due to insufficient temperature, incorrect stoichiometry of reagents, or the presence of moisture which can quench reactive intermediates.
Solution Pathway:
Review Reaction Conditions:
Temperature: Ensure the reaction is heated to the specified temperature for a sufficient duration. Monitor the reaction progress by TLC or HPLC.
Reagents: Use freshly prepared or properly stored reagents. For example, tert-butyl nitrite, if used, should be prepared just before use.[1] Hydrazine hydrate can absorb atmospheric CO2, reducing its efficacy.
Solvent Purity: Ensure you are using anhydrous solvents, especially if organometallic or other moisture-sensitive reagents are involved.
Stoichiometry: Re-evaluate the molar equivalents of the reagents. It may be necessary to use a slight excess of the cyclizing agent (e.g., hydrazine) to drive the reaction to completion.
Problem 3: My final product is off-color (e.g., yellow or brown) instead of the expected white or off-white solid.
Causality: Color in the final product often indicates the presence of minor, highly conjugated impurities or degradation products. These can form from side reactions, oxidation of the indazole ring, or from residual reagents.
Solution Pathway:
Charcoal Treatment: During the final recrystallization step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the product to crystallize.
Purification Review: Re-purify the material using column chromatography with a silica gel stationary phase. Ensure the column is not overloaded.
Inert Atmosphere: In subsequent runs, consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Section 3: Protocols for Impurity Control & Analysis
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 3.1: HPLC Method for Impurity Profiling of 4-Chloro-5-fluoro-1H-indazole
This protocol is designed to achieve baseline separation of the target compound from its key regioisomeric impurity and other potential process-related impurities.
Parameter
Condition
Column
Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, equilibrate for 4 minutes
Flow Rate
1.0 mL/min
Column Temperature
40 °C
Detection
UV at 254 nm
Injection Volume
5 µL
Sample Preparation
0.5 mg/mL in 50:50 Acetonitrile:Water
Rationale for Choices:
The Phenyl-Hexyl column provides alternative selectivity to a standard C18 column, enhancing the separation of aromatic positional isomers.
The formic acid in the mobile phase helps to produce sharp, symmetrical peaks by controlling the ionization state of the indazole.
A slow, linear gradient is crucial for resolving closely eluting impurities like the 6-chloro isomer.
Protocol 3.2: Best Practices for Minimizing Regioisomer Formation
While the exact conditions are synthesis-dependent, the following principles can help minimize the formation of the 6-Chloro-5-fluoro-1H-indazole impurity.
Control of Temperature: The cyclization reaction temperature can significantly influence the isomer ratio. A lower temperature may favor the formation of the thermodynamically more stable product. It is recommended to perform a temperature screening study (e.g., from 80°C to 120°C) and analyze the isomer ratio at each point.
Choice of Base/Catalyst: The nature of the base or catalyst used can influence the regioselectivity of the reaction. For syntheses involving deprotonation, a sterically hindered base might favor abstraction from the less hindered position, potentially leading to a better isomer ratio.
Slow Addition of Reagents: Adding a key reagent (like hydrazine or a nitrosating agent) slowly and at a controlled temperature can prevent localized temperature spikes and concentration gradients, which can lead to uncontrolled side reactions and poor selectivity.
Visualizations
Caption: Workflow of impurity formation during synthesis.
Caption: Troubleshooting flowchart for an unknown impurity.
References
Gilead Sciences, Inc. (2024).
Meng, G. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. [Link]
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Norman, M. H., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
Uchiyama, A., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology. [Link]
PubChem. 6-Chloro-5-fluoro-1H-indole. National Center for Biotechnology Information. [Link]
Technical Support Center: Purification of 4-Chloro-5-fluoro-1H-indazole
Welcome to the technical support center for 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic b...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during its purification, offering practical, field-tested solutions and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise when handling crude 4-Chloro-5-fluoro-1H-indazole.
Q1: What are the most likely impurities I'll encounter after synthesizing 4-Chloro-5-fluoro-1H-indazole?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common indazole syntheses (e.g., diazotization of anilines), you can anticipate several classes of impurities. Understanding these is the first step to designing an effective purification strategy.
Remnants from basic hydrolysis or reaction buffers.[1][2] These are insoluble in most organic solvents.
Aqueous Workup, Filtration
Regioisomers
2-substituted indazole isomer
Indazoles can be alkylated or acylated at either the N-1 or N-2 position, leading to isomeric mixtures that can be difficult to separate.[3]
Recrystallization, Preparative HPLC
Q2: How do I choose between recrystallization and column chromatography for my crude product?
A2: This decision is fundamental to your purification workflow. The choice depends on the nature of your crude material and the impurities present. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: My compound is an oil or a gum after workup. How can I get it to crystallize?
A3: Oiling out is a common problem, often due to residual solvent or impurities preventing the formation of a crystal lattice. First, ensure all reaction solvents are removed under high vacuum. If it remains an oil, trituration is the next step. This involves adding a small amount of a solvent in which your product is poorly soluble (but impurities might be soluble), such as hexanes or diethyl ether, and scratching the side of the flask with a glass rod at the solvent-air interface. This can provide the energy needed to initiate crystallization. If this fails, the product likely requires chromatographic purification to remove the impurities inhibiting crystallization.
Q4: My TLC plate shows a streak instead of a clean spot. What does this mean?
A4: Streaking on a TLC plate is typically caused by one of three issues:
Overloading: You have spotted too much of your sample on the plate. Try diluting your sample significantly and re-spotting.
Acidic/Basic Nature: Indazoles are weakly basic and can interact strongly with the acidic silica gel, causing streaking. To fix this, add 1-2% triethylamine (Et₃N) or acetic acid to your TLC mobile phase to neutralize the silica gel surface and produce sharper spots.
High Polarity: The compound may be too polar for the chosen solvent system, resulting in it moving with the solvent front without proper partitioning. Try a more polar eluent system.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem
Possible Cause(s)
Recommended Solution(s)
Low Yield After Recrystallization
1. Product is too soluble in the chosen solvent: Even when cold, a significant amount of product remains in the mother liquor. 2. Too much solvent used: The solution was not saturated enough at high temperature. 3. Premature crystallization: The product crashed out of solution too quickly during cooling, trapping impurities.
1. Modify the solvent system: Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the cold mother liquor to precipitate more product. For example, if you used methanol, add cold water. 2. Reduce solvent volume: If repeating, use the minimum amount of hot solvent required to fully dissolve the crude solid. 3. Slow down cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
Poor Separation on Silica Column
1. Incorrect eluent polarity: The solvent system is either too weak (product won't move) or too strong (product and impurities elute together). 2. Co-eluting impurities: An impurity has a polarity very similar to the product. 3. Column overloading: Too much crude material was loaded onto the silica gel.
1. Optimize eluent via TLC: Aim for a product Rf value of 0.2-0.4 for good separation. Test various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol).[4] 2. Use a gradient elution: Start with a low polarity eluent and gradually increase the polarity. This can help resolve closely-eluting spots. 3. Reduce the load: As a rule of thumb, use a silica-to-crude-material mass ratio of at least 50:1. For difficult separations, this may need to be 100:1 or higher.
Product Decomposes on Silica Gel
1. Acid sensitivity: The inherent acidity of standard silica gel can cause degradation of sensitive molecules. 2. Prolonged contact time: The product remained on the column for an extended period.
1. Use neutralized silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine. Evaporate the solvent to get a free-flowing powder. Use this "deactivated" silica for your column. 2. Work quickly: Use positive pressure ("flash" chromatography) to push the solvent through faster, minimizing the time your compound spends on the stationary phase.
Colored Impurities Persist
1. Baseline impurities: Highly polar, colored impurities may not have been fully eluted from a previous synthesis step. 2. Oxidation products: The compound may be sensitive to air, forming colored byproducts.
1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal, heat gently for 5-10 minutes, and then filter through a pad of Celite to remove the charcoal and adsorbed impurities. Then proceed with recrystallization or chromatography. 2. Handle under inert atmosphere: If air sensitivity is suspected, perform workups and purifications under a nitrogen or argon atmosphere.
Experimental Protocols
These protocols provide a starting point for the purification of 4-Chloro-5-fluoro-1H-indazole. They should be optimized based on the results of your analytical scouting (e.g., TLC, LC-MS).
Protocol 1: Purification by Recrystallization
Recrystallization is the preferred method for purifying solid materials that are already >90% pure, as it is efficient and scalable. The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold.
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology:
Solvent Selection: Based on procedures for similar halogenated indazoles, a good starting point is a mixed solvent system.[2] Test solvent systems like Tetrahydrofuran (THF)/Water or Methanol/Water.
Dissolution: Place the crude 4-Chloro-5-fluoro-1H-indazole in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., THF or Methanol) and heat the mixture gently (e.g., to 50-60°C) with stirring until the solid completely dissolves.
Induce Crystallization: While the solution is still warm, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add another drop or two of the primary solvent to redissolve the precipitate.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, LC-MS, and melting point to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for complex mixtures or for purifying oils and gums. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Caption: Workflow for flash column chromatography.
Step-by-Step Methodology:
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting system for halogenated indazoles is Hexane/Ethyl Acetate. Adjust the ratio until the desired product has an Rf of ~0.3.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring there are no air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or Ethyl Acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.
Elution: Begin eluting the column with the low-polarity starting solvent, collecting the eluate in a series of test tubes (fractions).
Gradient Elution: Gradually increase the proportion of the polar solvent (e.g., move from 5% to 10%, then 15% Ethyl Acetate in Hexanes). This will sequentially elute compounds of increasing polarity.
Fraction Analysis: Monitor the collected fractions by TLC. Spot a small amount from each tube onto a TLC plate to identify which fractions contain your pure product.
Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-Chloro-5-fluoro-1H-indazole.
References
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]
ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]
ResearchGate. How to choose the best solution for column chromatography? [Link]
MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
Technical Support Center: Recrystallization of 4-Chloro-5-fluoro-1H-indazole
Welcome to the technical support center for the purification of 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this key heterocyclic intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve the highest purity for your compound.
The Critical Role of Recrystallization for 4-Chloro-5-fluoro-1H-indazole
4-Chloro-5-fluoro-1H-indazole is a vital building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as even minor impurities can significantly impact downstream reactions, biological activity, and the overall safety profile of the final drug candidate. Recrystallization is a powerful and economical technique to remove impurities and obtain a highly crystalline, pure product. This guide will walk you through the principles, protocols, and troubleshooting of this essential purification step.
Understanding the Fundamentals: Solvent Selection
The success of any recrystallization hinges on the appropriate choice of solvent. An ideal solvent for 4-Chloro-5-fluoro-1H-indazole should exhibit the following characteristics[1][2]:
High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.
Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution, leaving impurities behind.
Inertness: The solvent must not react with the compound.
Volatility: The solvent should be easily removable from the purified crystals.
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible[1].
Due to the specific electronic nature of the fluorinated and chlorinated indazole ring system, a systematic approach to solvent screening is highly recommended.
Recommended Solvent Systems for Screening
Based on the behavior of structurally similar indazole derivatives, the following single and mixed solvent systems are excellent starting points for your optimization studies. A patent for a related compound, 5-bromo-4-fluoro-1H-indazole, suggests that methanol can be a useful solvent, while water acts as a non-solvent or anti-solvent[3]. Furthermore, the recrystallization of the closely related 4-chloro-1H-indazole has been successfully performed using a tetrahydrofuran (THF)/water mixture[4].
Solvent System
Type
Rationale & Comments
Methanol/Water
Mixed
Methanol is likely to dissolve the compound when hot, and the addition of water as an anti-solvent can induce crystallization upon cooling. This is a common system for polar heterocyclic compounds.
Ethanol/Water
Mixed
Similar to methanol/water, but ethanol's lower polarity might offer different solubility characteristics.
Tetrahydrofuran (THF)/Water
Mixed
Proven effective for the closely related 4-chloro-1H-indazole[4]. THF is a good solvent for many organics, and water acts as the anti-solvent.
Acetone/Hexane
Mixed
A versatile system where acetone is the primary solvent and hexane is the anti-solvent. This is effective for compounds of intermediate polarity.
Ethyl Acetate/Hexane
Mixed
Another common mixed solvent system that can be effective for a range of polarities.
Toluene
Single
Aromatic solvents can be effective for crystallizing aromatic compounds through π-π stacking interactions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the recrystallization of 4-Chloro-5-fluoro-1H-indazole. It is crucial to perform this on a small scale first to determine the optimal solvent and conditions.
Workflow for Recrystallization
Caption: General workflow for the recrystallization process.
Step 1: Solvent Screening (Small Scale)
Place approximately 20-30 mg of your crude 4-Chloro-5-fluoro-1H-indazole into several test tubes.
To each tube, add a different potential solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility.
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
For mixed solvent systems, dissolve the compound in a minimal amount of the "good" solvent (e.g., methanol, THF, acetone) and then add the "poor" solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Step 2: Bulk Recrystallization
Choose the best solvent or solvent pair identified in the screening step.
Place the crude 4-Chloro-5-fluoro-1H-indazole in an Erlenmeyer flask.
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
Continue adding small portions of the hot solvent until the compound just dissolves. Do not add a large excess of solvent.
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[2][5].
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[2].
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
Dry the crystals in a vacuum oven at a temperature well below the melting point (the melting point of the related 4-fluoro-1H-indazole is 130-134 °C)[6].
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of heterocyclic compounds like 4-Chloro-5-fluoro-1H-indazole.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization issues.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated. This is a common issue with heterocyclic compounds[7].
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of the primary (good) solvent to decrease the saturation and then allow it to cool much more slowly. Vigorous stirring while cooling can sometimes help.
Alternative Strategy: Switch to a different solvent system, perhaps one with a higher boiling point, or use a more dilute solution.
Q2: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
A2: This usually indicates that the solution is not supersaturated, meaning too much solvent was used.
Solution 1: Induce Crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. If you have a small amount of the pure compound, add a "seed crystal" to initiate crystallization[7].
Solution 2: Concentrate the Solution. Gently heat the solution and boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
Q3: My yield of recovered crystals is very low. How can I improve it?
A3: A low yield can be due to several factors.
Too Much Solvent: Using a large excess of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-warmed[5].
Q4: The purity of my recrystallized product has not improved significantly. What could be the issue?
A4: This suggests that impurities are being trapped within the crystal lattice or are co-precipitating.
Cooling Rate: Rapid cooling can trap impurities. Ensure the solution cools slowly and undisturbed to room temperature before moving it to an ice bath[8].
Inadequate Washing: Make sure to wash the collected crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing impurities.
Solvent Choice: The chosen solvent may not be optimal for excluding the specific impurities present. Re-evaluate your solvent screening with a focus on finding a solvent that impurities are highly soluble in, even at low temperatures.
References
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. Available from: [Link]
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. Available from: [Link]
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available from: [Link]
avoiding side product formation in 4-Chloro-5-fluoro-1H-indazole synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and mitig...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and mitigate side product formation in this important synthetic transformation. The insights provided herein are based on established chemical principles and field-proven strategies to ensure robust and reproducible outcomes.
Introduction
The synthesis of 4-Chloro-5-fluoro-1H-indazole, a key building block in many pharmaceutical agents, often proceeds via the diazotization of a substituted aniline followed by an intramolecular cyclization. While conceptually straightforward, this pathway is sensitive to reaction conditions and can be plagued by the formation of several impurities that complicate purification and reduce overall yield. This guide provides a structured approach to troubleshooting these issues through a detailed Q&A format, offering explanations for the root causes of side product formation and actionable protocols to avoid them.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section addresses the most frequently encountered impurities and provides in-depth solutions.
Question 1: I am observing a significant amount of a regioisomeric impurity, likely the 6-chloro-5-fluoro-1H-indazole. What causes this and how can it be minimized?
Answer:
Root Cause Analysis: The formation of the undesired 6-chloro regioisomer arises from a lack of regioselectivity during the intramolecular cyclization of the diazonium intermediate. The cyclization can occur at two different positions on the aromatic ring relative to the diazonium group. The electronic nature and steric hindrance of the substituents on the aniline precursor dictate the preferred site of attack. In the case of a precursor like 2-amino-4-chloro-5-fluorotoluene, both positions flanking the methyl group are activated for cyclization.
Mitigation Strategies:
Strict Temperature Control: The diazotization and cyclization steps are highly exothermic. Maintaining a low and constant temperature (typically 0-5 °C) is critical.[1] Temperature spikes can lead to decreased selectivity and decomposition of the diazonium salt.[2]
Controlled Reagent Addition: The slow, subsurface addition of the diazotizing agent (e.g., sodium nitrite solution) ensures localized concentration remains low, preventing side reactions and promoting the desired cyclization pathway.
Solvent System Optimization: The choice of solvent can influence the stability and reactivity of the diazonium intermediate. Acetic acid is commonly used as it can act as both a solvent and a proton source, facilitating the reaction.[1] Experimenting with co-solvents or alternative acidic media may alter the regioselectivity.
Verification Protocol:
In-Process Control (IPC) with UPLC/HPLC: Monitor the reaction mixture at regular intervals (e.g., every 30 minutes). Compare the peak area ratio of the desired 4-chloro isomer to the 6-chloro impurity.
Reference Standard: Use a confirmed reference standard of the 6-chloro isomer to unequivocally identify the impurity peak in your chromatogram.
Question 2: My final product is contaminated with an N-alkylated or N-acylated side product. Where is this coming from and how do I prevent it?
Answer:
Root Cause Analysis: The indazole ring system possesses two nitrogen atoms (N1 and N2) that are both nucleophilic and can react with electrophiles.[3][4] N-alkylation or N-acylation can occur if reactive electrophiles are present in the reaction or workup. Common sources include:
Solvents: Dichloromethane (DCM) or other halogenated solvents can act as alkylating agents under certain conditions.
Reagents: Acetic anhydride, if used, or other acylating agents can lead to N-acylation.
Starting Materials: Impurities in the starting aniline or other reagents could be electrophilic.
The ratio of N1 to N2 alkylation is highly dependent on reaction conditions such as the base, solvent, and the nature of the electrophile.[5][6] While the 1H-indazole tautomer is generally more stable, the N2 position can be kinetically favored for alkylation in some cases.[7][8]
Mitigation Strategies:
Solvent Selection: Avoid reactive solvents like DCM during the reaction and purification if N-alkylation is observed. Consider alternatives like ethyl acetate, toluene, or THF.
Reagent Purity: Ensure all reagents are of high purity and free from electrophilic contaminants.
Controlled pH during Workup: During aqueous workup, maintain a neutral or slightly acidic pH to minimize the nucleophilicity of the indazole nitrogens.
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product.[6] In some cases, prolonged reaction times or thermal treatment during workup can favor the desired N-H product by allowing for the reversion of kinetically formed N-alkylated species.
Verification Protocol:
LC-MS Analysis: Use LC-MS to identify the mass of the impurity. The mass difference between the product and the impurity will often correspond to the mass of the alkyl or acyl group that has been added.
NMR Spectroscopy: 1H and 13C NMR, particularly HMBC experiments, can definitively distinguish between N1 and N2 isomers.[4]
Question 3: The reaction is producing a lot of dark, tarry material and the yield is low. What is causing this decomposition?
Answer:
Root Cause Analysis: The formation of tar and low yields are classic signs of diazonium salt instability and decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose through radical or ionic pathways to form a complex mixture of byproducts, including phenols (from reaction with water) and other colored, polymeric materials.[2][9]
Mitigation Strategies:
Parameter
Recommendation
Rationale
Temperature
Maintain reaction temperature strictly between 0-5 °C.
Minimizes the rate of diazonium salt decomposition.
Acid Concentration
Use a sufficient excess of strong acid (e.g., HCl, H2SO4).
Ensures complete diazotization and stabilizes the diazonium salt.[2]
Nitrite Addition
Add the sodium nitrite solution slowly and subsurface.
Prevents localized high concentrations of nitrous acid, which can accelerate decomposition.
Reaction Time
Use the diazonium intermediate immediately in the next step.
Do not allow the isolated or in-situ generated diazonium salt to stand for extended periods.
Setup: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve the starting aniline (1.0 eq) in a suitable acidic medium (e.g., glacial acetic acid).
Cooling: Cool the reactor jacket to -5 °C to bring the internal temperature of the solution to 0-2 °C.
Nitrite Solution: Prepare a solution of sodium nitrite (1.05-1.1 eq) in water.
Addition: Add the sodium nitrite solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
IPC Check: After the addition is complete, stir for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). A negative test indicates the need for a small additional charge of sodium nitrite.
Cyclization: Proceed immediately with the intramolecular cyclization step as per your established protocol.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting 2-amino-4-chloro-5-fluorotoluene?
A1: Purity is paramount. The starting material should be >99% pure by GC or HPLC. Pay close attention to isomeric impurities, as they will carry through the synthesis and be difficult to remove. Also, ensure it is free from residual non-polar solvents that could interfere with the highly polar reaction conditions.
Q2: What are the best analytical methods to monitor reaction progress?
A2: A combination of Thin Layer Chromatography (TLC) and Ultra-Performance Liquid Chromatography (UPLC) is recommended. TLC provides a quick qualitative assessment of the disappearance of the starting material. UPLC with a suitable column (e.g., C18) and a gradient method (e.g., water/acetonitrile with 0.1% formic acid) will allow for the quantitative monitoring of the product, starting material, and key impurities.
Q3: What is the most effective method for purifying the final 4-Chloro-5-fluoro-1H-indazole?
A3: The optimal purification method depends on the scale and the nature of the impurities.
Recrystallization: If the primary impurity is the 6-chloro regioisomer, recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water) can be effective.
Column Chromatography: For laboratory scale, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method to separate isomers and other impurities.
Acid/Base Wash: An aqueous acid wash (e.g., dilute HCl) followed by a base wash (e.g., NaHCO3 solution) during the workup can help remove acidic and basic impurities.
Q4: Are there any specific safety considerations for this synthesis?
A4: Yes. Aryl diazonium salts are potentially explosive, especially when isolated and dried. It is strongly recommended to use them in-situ without isolation. The diazotization reaction also evolves nitrogen gas, so ensure adequate ventilation and perform the reaction in a fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the formation of a common regioisomeric side product.
Caption: Desired vs. Competing Cyclization Pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for identifying and resolving issues during the synthesis.
Caption: A Systematic Troubleshooting Workflow.
References
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at: [Link]
Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. Available at: [Link]
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
Efficient and Convenient Synthesis of Indazol-3(2H)-ones and 2-Aminobenzonitriles. Taylor & Francis Online. Available at: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Available at: [Link]
Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. St. Jude Research. Available at: [Link]
CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
Diazotisation. Organic Chemistry Portal. Available at: [Link]
KR20180137498A - Synthesis of indazole. Google Patents.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
Reaction of 4,5‐diamino, 5‐amino‐4‐glucosylamino and 4‐amino‐5‐glucosylaminopyrimidines with nitrous acid. synthesis, anticancer and anti‐aids activities of 8‐azapurines. ResearchGate. Available at: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available at: [Link]
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing. Available at: [Link]
US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. RSC Publishing. Available at: [Link]
Technical Support Center: Large-Scale Synthesis of 4-Chloro-5-fluoro-1H-indazole
Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-Chloro-5-fluoro-1H-indazole. It pr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-Chloro-5-fluoro-1H-indazole. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed, proposed protocol for large-scale production. The information is synthesized from established principles of heterocyclic chemistry and process scale-up, addressing the practical challenges encountered in a non-academic setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis and handling of 4-Chloro-5-fluoro-1H-indazole, providing concise, expert-driven answers.
Q1: What are the most viable synthetic routes for the large-scale production of 4-Chloro-5-fluoro-1H-indazole?
A1: While multiple synthetic strategies exist for the indazole core, two primary routes are generally considered for scalability:
The Davis-Beirut Reaction Analogue: This involves the cyclization of an appropriately substituted o-nitrobenzylamine derivative.[1] This method is often robust but requires careful handling of energetic nitro-compounds and subsequent reduction steps.
Cyclization of Substituted Hydrazones (Proposed Primary Route): A highly convergent and frequently employed industrial method involves the intramolecular cyclization of a hydrazone.[2] This route, starting from a substituted benzaldehyde, offers good control over the final substitution pattern and can be adapted for large-scale manufacturing. Due to its reliability and the availability of starting materials, this guide will focus on a proposed synthesis via this pathway.
Q2: Why is temperature control so critical during the cyclization step?
A2: Temperature control is paramount for several reasons. Firstly, the N-N bond formation and subsequent cyclization can be exothermic, posing a safety risk on a large scale if not properly managed.[3] Secondly, temperature influences the regioselectivity of the reaction, potentially leading to the formation of undesired 2H-indazole isomers.[4] Finally, side reactions, such as decomposition of intermediates or the formation of tars, are often accelerated at higher temperatures, leading to reduced yield and complex purification profiles.
Q3: What are the main safety concerns when handling hydrazine derivatives on a large scale?
A3: Hydrazine and its derivatives are toxic and potentially explosive.[5] Key safety protocols include:
Engineering Controls: Use of well-ventilated fume hoods or closed-system reactors is mandatory.
Personal Protective Equipment (PPE): Always use appropriate gloves, safety glasses, and lab coats.
Quenching Procedures: Have a validated quenching procedure in place for any unreacted hydrazine. For example, addition of an oxidizing agent like sodium hypochlorite should be done cautiously with temperature control.
Process Safety Management: Conduct a thorough risk assessment before scale-up, considering thermal stability of intermediates and potential for runaway reactions.[3] The addition of a mild base like sodium acetate can help mitigate some safety concerns.[5]
Q4: How do the chloro and fluoro substituents influence the reaction?
A4: The electronic properties of the halogen substituents are critical. The fluorine atom, being highly electronegative, and the chlorine atom both influence the acidity of adjacent protons and the reactivity of the aromatic ring. In cyclization reactions, their positions can direct the regiochemical outcome of the ring-closure.[6][7] During purification, their presence increases the molecular weight and can affect the polarity and solubility of the product and impurities.
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and resolve specific issues encountered during the synthesis.
Problem
Potential Cause(s)
Suggested Solution(s) & Diagnostic Actions
Low or No Product Formation
1. Inactive or degraded starting material (e.g., aldehyde).2. Insufficient reaction temperature or time.3. Degradation of the hydrazone intermediate.4. Incorrect stoichiometry or reagent addition order.
Diagnostics: - Verify starting material purity via NMR or GC-MS.- Monitor reaction progress frequently using TLC or HPLC.Solutions: - Use freshly sourced or purified starting materials.- Gradually increase reaction temperature in small increments (5-10 °C) and extend the reaction time.- For hydrazone formation, maintain a lower temperature (0-25 °C) to ensure stability before proceeding to the higher temperature cyclization step.
Formation of Significant Impurities
1. Isomeric Products (2H-indazole): Lack of regiochemical control.2. Oxidized/Decomposed Product: Presence of air or excessive heat.3. Unreacted Intermediates: Incomplete reaction.
Diagnostics: - Characterize major impurities by LC-MS and NMR to identify their structure.Solutions: - To control regioselectivity, screen different solvents and bases. Aprotic polar solvents like DMSO or NMP can sometimes favor one isomer.- Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).- For incomplete reactions, refer to the "Low Yield" section. Consider a slight excess (1.1-1.2 eq.) of the cyclizing agent.
Exothermic Event / Runaway Reaction
1. Rapid addition of a reactive reagent (e.g., hydrazine, cyclization catalyst).2. Insufficient cooling capacity for the vessel size.3. Accumulation of an unstable intermediate.
Diagnostics: - Use a reaction calorimeter (e.g., RC1) during process development to understand the thermal profile of the reaction.Solutions: - Add reactive reagents dropwise or via a syringe pump, carefully monitoring the internal temperature.- Ensure the reactor's cooling system is adequate for the batch size and the reaction's heat output.- Implement a "hold" step at a lower temperature after reagent addition to allow for controlled conversion before heating.
Difficulties in Product Isolation/Purification
1. Product is an oil or difficult to crystallize.2. Presence of closely-related impurities that co-crystallize.3. Product is highly soluble in the workup solvent.
Diagnostics: - Analyze crude product purity by HPLC to assess the impurity profile.Solutions: - Perform a solvent screen for crystallization. Consider anti-solvent crystallization.- If direct crystallization fails, purification via column chromatography on a small scale can isolate pure material to be used as seed crystals for the larger batch.- During aqueous workup, adjust the pH to ensure the indazole (a weak base) is in its neutral form to minimize solubility. Back-extract the aqueous layer with the organic solvent to maximize recovery.
Troubleshooting Workflow: Low Yield Diagnosis
The following diagram illustrates a logical workflow for diagnosing the root cause of low product yield.
Caption: Troubleshooting workflow for low yields in indazole synthesis.
Part 3: Proposed Large-Scale Synthesis Protocol
This section outlines a detailed, step-by-step procedure for the synthesis of 4-Chloro-5-fluoro-1H-indazole. This proposed route is based on well-established transformations in indazole synthesis.[2][6][8]
Synthetic Scheme Overview
Caption: Proposed synthetic route for 4-Chloro-5-fluoro-1H-indazole.
Disclaimer: This is a proposed laboratory-scale procedure intended for scale-up consideration. All steps must be thoroughly evaluated for safety, thermal hazards, and scalability before implementation in a pilot plant or manufacturing setting.
Step 1: Synthesis of 4-Chloro-5-fluoro-1H-indazole
This procedure is adapted from the general principle of the Davis-Beirut reaction, a common method for synthesizing indazoles.
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Eq.
2-Amino-4-chloro-5-fluorotoluene
159.59
100.0 g
0.627
1.0
Acetic Acid
60.05
500 mL
-
-
Sodium Nitrite (NaNO₂)
69.00
47.7 g
0.690
1.1
Deionized Water
18.02
100 mL
-
-
Toluene
92.14
1000 mL
-
-
Sodium Bicarbonate (Sat. Soln.)
84.01
As needed
-
-
Brine
-
200 mL
-
-
Anhydrous Magnesium Sulfate
120.37
50 g
-
-
Protocol:
Reaction Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, and an addition funnel. Charge the flask with 2-Amino-4-chloro-5-fluorotoluene (100.0 g, 0.627 mol) and acetic acid (500 mL).
Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.
Diazotization: Dissolve sodium nitrite (47.7 g, 0.690 mol) in deionized water (100 mL). Add this solution dropwise to the reaction mixture via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
Cyclization: Slowly warm the reaction mixture to room temperature, then heat to 60-70 °C. Maintain this temperature for 2-4 hours, or until reaction completion is confirmed by analytical monitoring. You should observe gas evolution (N₂) during this step.
Workup - Quench & Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 1 L of cold water and 500 mL of toluene.
Neutralization: Slowly add saturated sodium bicarbonate solution to the biphasic mixture until the aqueous layer is neutral (pH ~7-8). Be cautious as CO₂ evolution will occur.
Phase Separation: Separate the organic layer. Extract the aqueous layer with an additional portion of toluene (2 x 250 mL).
Washing & Drying: Combine all organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification by Crystallization
Solvent Selection: Transfer the crude solid to a suitable flask. Based on solubility trials, a mixture of toluene and heptane is a good starting point for crystallization.
Dissolution: Add a minimal amount of hot toluene to dissolve the crude product completely.
Crystallization: While stirring, slowly add heptane as an anti-solvent until the solution becomes cloudy. Gently warm the mixture until it becomes clear again.
Cooling & Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
Filtration: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry the product under vacuum at 40-50 °C to a constant weight.
ChemicalBook. 4-CHLORO (1H)INDAZOLE synthesis. S.l.: s.n. [Accessed 23 Jan 2026].
Meng, G., Yang, L. & Liu, J. An Improved Preparation of 4-Chloro-1H-indazole (V). Organic Preparations and Procedures International. 2011. 43, 354–356.
Yadav, G., Singh, C. & Singh, R. V. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024. 15, 1206–1235.
Li, J. et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. 2024.
Buchman, A. T. et al. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. 2021. 143, 14653–14659.
Fevig, J. M. & Phillips, B. W. Method of synthesizing 1H-indazole compounds. US8022227B2. 2011.
Hilf, C. et al.Synthesis of indazoles. WO2017186693A1. 2017.
Reddit. Indazole synthesis discussion.. Mechanism of this reaction? S.l.: s.n. 2021.
Sharma, P. et al. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. 2025. 383, 26.
Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. S.l.: s.n. 2023.
BenchChem. Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. S.l.: s.n. [Accessed 23 Jan 2026].
ACS Publications. Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. S.l.: s.n. 2010.
Google Patents. Indole, indazole or indoline derivatives. S.l.: s.n.
BLD Pharm. 1420068-88-7|4-Chloro-5-fluoro-1H-indazole. S.l.: s.n. [Accessed 23 Jan 2026].
ACS Publications. Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. S.l.: s.n.
ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. S.l.: s.n. 2013.
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. S.l.: s.n.
ACS Publications. Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. S.l.: s.n. 2025.
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. S.l.: s.n. 2022.
PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. S.l.: s.n.
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. S.l.: s.n. 2018.
PubMed Central. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. S.l.: s.n. 2025.
NIH. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. S.l.: s.n.
RSC Publishing. Development of a selective and scalable N 1-indazole alkylation. S.l.: s.n. 2024.
TSI Journals. Organic CHEMISTRY. S.l.: s.n. 2010.
RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. S.l.: s.n. 2021.
ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. S.l.: s.n. 2022.
Thieme. Cu-Mediated Cyclization to Form 1H-Indazoles. S.l.: s.n.
Figshare. Supporting Information. S.l.: s.n.
MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. S.l.: s.n. 2024.
Thieme. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. S.l.: s.n.
Organic Syntheses. indazole. S.l.: s.n.
Lamberth, C. PYRAZOLE CHEMISTRY IN CROP PROTECTION. S.l.: s.n. 2007.
Technical Support Center: Deprotection Strategies for 4-Chloro-5-fluoro-1H-indazole Derivatives
Welcome to the technical support center for synthetic strategies involving substituted indazoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the deprotection of N...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic strategies involving substituted indazoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the deprotection of N-protected 4-chloro-5-fluoro-1H-indazole derivatives. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring can significantly influence the stability of the indazole core and the lability of common nitrogen protecting groups. This document is designed to help you navigate these challenges, offering explanations for common failures and providing robust, field-proven protocols.
Section 1: Understanding the Chemistry: Why Deprotection Can Be Tricky
The 4-chloro-5-fluoro-1H-indazole core is electron-deficient. This electronic nature can increase the acidity of the N-H proton and alter the molecule's stability under harsh acidic or basic conditions. A chosen deprotection strategy must be potent enough to cleave the protecting group without compromising the integrity of this sensitive heterocyclic system. The key is chemoselectivity—removing the protecting group while leaving the rest of the molecule, including the potentially labile C-Cl and C-F bonds, intact.[1][2]
This guide is structured around the most common N-protecting groups used for indazoles.
Section 2: FAQs and Troubleshooting by Protecting Group
Boc (tert-Butoxycarbonyl) Group
The Boc group is a popular, acid-labile protecting group. While its removal is typically straightforward, issues can arise with sensitive substrates.
Q1: What are the standard conditions for Boc deprotection on a 4-chloro-5-fluoro-1H-indazole?
A1: The most common method is treatment with a strong acid in an aprotic solvent. A standard protocol involves using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. The reaction is typically rapid (1-2 hours).
Q2: My Boc deprotection with TFA/DCM is slow, incomplete, or shows significant byproduct formation. What should I do?
A2: Sluggishness or side reactions indicate that the standard conditions are not optimal for your specific derivative.
Causality: The electron-withdrawing effects of the halogens can sometimes stabilize the Boc group more than expected, or alternatively, the indazole core may be degrading under strong acidic conditions.
Troubleshooting Steps:
Use a Scavenger: If you suspect t-butyl cations are causing side reactions (e.g., alkylating other parts of your molecule), add a scavenger like triethylsilane (TES) or anisole to the reaction mixture.
Switch to a Milder Acid: A less aggressive acidic condition is often the best solution. Consider using 4M HCl in 1,4-dioxane. This reagent is commercially available or easily prepared and often provides a cleaner reaction profile.[3] It can effectively cleave the Boc group while minimizing degradation of the indazole ring.
Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction every 15-30 minutes. Stop the reaction as soon as the starting material is consumed to prevent product degradation.
Q3: My Suzuki coupling reaction on a Boc-protected 3-iodo-indazole derivative is causing premature Boc deprotection. How can I avoid this?
A3: This is a known phenomenon, particularly when using microwave heating and certain basic conditions for the coupling reaction.[4] The combination of heat and base can be sufficient to cleave the Boc group.[4]
Strategy 1: Embrace It: If the subsequent step is N-arylation or another reaction on the free NH, you can leverage this "concomitant deprotection" to your advantage, turning a two-step process into one.[4]
Strategy 2: Modify Conditions: To prevent deprotection, use milder thermal conditions (e.g., conventional heating at a lower temperature for a longer duration) instead of microwave irradiation. You might also screen different bases; a weaker base like K₂CO₃ might be less prone to cleaving the Boc group than stronger bases like Cs₂CO₃ or KOH.
SEM (2-(Trimethylsilyl)ethoxymethyl) Group
The SEM group is stable to a wide range of conditions but can be selectively removed, making it an excellent choice for complex syntheses.[5]
Q1: How do I remove a SEM group from my 4-chloro-5-fluoro-1H-indazole?
A1: The SEM group can be cleaved under acidic conditions or with a fluoride source.[5]
Fluoride-Mediated Cleavage: The most common and often cleanest method is using a fluoride salt like tetrabutylammonium fluoride (TBAF). The reaction is typically run in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.[5]
Acidic Cleavage: Treatment with aqueous HCl in an alcohol solvent (like ethanol) is also effective.[5] However, given the potential acid sensitivity of the indazole core, the fluoride method is generally recommended as the first choice.
Q2: My TBAF deprotection is not working. What are the common pitfalls?
A2: Failure of TBAF-mediated SEM deprotection usually comes down to two issues: reagent quality or steric hindrance.
Reagent Quality: TBAF is highly hygroscopic. The presence of water can significantly reduce its efficacy. Ensure you are using an anhydrous grade of TBAF, preferably a solution in THF, and run the reaction under an inert atmosphere (Nitrogen or Argon).
Steric Hindrance: If your indazole derivative has bulky groups near the N-1 position, the approach of the fluoride ion might be hindered. In this case, gentle heating (e.g., to 40-50 °C) may be required. Monitor carefully for any signs of decomposition.
Benzyl (Bn) and p-Methoxybenzyl (PMB) Groups
Benzyl-type protecting groups are robust and are typically removed via hydrogenolysis or strong acid/oxidative cleavage.
Q1: What is the best way to remove a Benzyl (Bn) group?
A1: Catalytic hydrogenolysis is the gold standard for Bn group removal.
Conditions: The standard protocol involves stirring the substrate with a palladium catalyst (typically 10% Pd/C) under an atmosphere of hydrogen gas (H₂). The reaction is usually performed in a protic solvent like ethanol (EtOH) or methanol (MeOH).
Caveat for Halogenated Compounds: A significant risk with your specific substrate is hydrodehalogenation—the undesired removal of the chlorine atom. The C-Cl bond can be susceptible to reduction under these conditions.
Q2: How can I avoid removing the chlorine atom during hydrogenolysis of my Bn-protected indazole?
A2: This is a critical challenge. Several strategies can minimize hydrodehalogenation:
Catalyst Choice: Use a less active catalyst. Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) is often less prone to causing hydrodehalogenation than Pd/C.
Additive: Add a mild base, such as K₂CO₃ or triethylamine (TEA), to the reaction mixture. This can often suppress the reduction of aryl chlorides.
Alternative Methods: If hydrogenolysis consistently fails, you must switch to a different deprotection method. Strong acids like trifluoromethanesulfonic acid (TfOH) can cleave a Bn group, but this is a harsh method that may not be compatible with your substrate. For the PMB group, oxidative cleavage is an excellent alternative.
Q3: My molecule has a PMB group instead of a Bn group. Is there a better deprotection method?
A3: Yes. The PMB group's key advantage is its susceptibility to oxidative cleavage, which is orthogonal to hydrogenolysis.
Recommended Method: Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) in a solvent system like DCM/water is highly effective for PMB removal.[6] This method completely avoids the issue of hydrodehalogenation.
Section 3: Summary of Deprotection Strategies
The table below summarizes the primary deprotection methods for common N-protecting groups on the 4-chloro-5-fluoro-1H-indazole core.
Protecting Group
Primary Reagent(s)
Typical Conditions
Key Considerations & Potential Issues
Boc
TFA or 4M HCl in Dioxane
DCM or Dioxane, 0 °C to RT
Strong acid can cause degradation. Use scavengers.[3]
SEM
TBAF or aq. HCl
THF, RT (TBAF); EtOH, RT to 50°C (HCl)
TBAF must be anhydrous. Fluoride method is milder.[5]
Cleaved under mild acidic conditions, similar to Boc.[6]
Section 4: Detailed Experimental Protocols
These are generalized protocols. Always adapt concentrations, temperatures, and reaction times based on your specific substrate and by monitoring the reaction's progress.
Protocol 4.1: Boc Deprotection using HCl in Dioxane
Setup: Dissolve the N-Boc-4-chloro-5-fluoro-1H-indazole derivative (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM.
Reaction: Add 4.0 M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS until all starting material is consumed.
Workup: Concentrate the reaction mixture under reduced pressure. If the product precipitates as the HCl salt, it can be collected by filtration. Alternatively, dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ solution, then brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Protocol 4.2: SEM Deprotection using TBAF
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the N-SEM-4-chloro-5-fluoro-1H-indazole derivative (1.0 eq) in anhydrous THF.
Reaction: Add a 1.0 M solution of TBAF in THF (1.5-2.0 eq) dropwise at room temperature.
Monitoring: Stir for 2-8 hours. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, warm gently to 40 °C.
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Protocol 4.3: PMB Deprotection using DDQ
Setup: Dissolve the N-PMB-4-chloro-5-fluoro-1H-indazole derivative (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).
Reaction: Cool the solution to 0 °C and add DDQ (1.2-1.5 eq) portion-wise. The solution will typically turn dark.
Monitoring: Stir at 0 °C to room temperature for 1-3 hours. Monitor by TLC or LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. The color should dissipate. Separate the layers and extract the aqueous layer with DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Section 5: Visualization of Workflows
Diagram 1: Decision-Making for Deprotection Strategy
This flowchart helps in selecting an appropriate deprotection method based on the molecular properties.
Caption: Decision tree for selecting a protecting group and deprotection method.
Diagram 2: General Experimental Workflow
This diagram illustrates the universal steps from reaction to purified product.
Caption: General workflow for deprotection experiments.
References
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications.
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health.
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central.
WO2014088983A1 - Regioselective n-2 arylation of indazoles. Google Patents.
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
Protecting group - Wikipedia. Wikipedia.
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed.
Protective Groups. Organic Chemistry Portal.
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
A Senior Application Scientist's Guide to the Validation of 4-Chloro-5-fluoro-1H-indazole as a Specific Kinase Inhibitor
This guide provides a comprehensive framework for the rigorous validation of 4-Chloro-5-fluoro-1H-indazole, a novel compound from the pharmacologically significant indazole class, as a specific kinase inhibitor. The inda...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the rigorous validation of 4-Chloro-5-fluoro-1H-indazole, a novel compound from the pharmacologically significant indazole class, as a specific kinase inhibitor. The indazole scaffold is a well-established privileged structure in medicinal chemistry, known to yield potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured, evidence-based approach to move from a promising chemical entity to a validated biological probe or therapeutic lead.
Our validation philosophy is built on establishing causality and ensuring self-validation at each experimental stage. We will not only detail the "how" but, more importantly, the "why" behind each protocol, ensuring that the data generated is robust, reproducible, and contextually meaningful. The journey from a putative inhibitor to a validated chemical tool requires a multi-pronged approach, interrogating the compound's activity from the purified enzyme up to the complex environment of a living cell.
The Validation Funnel: A Multi-Stage Strategy
A thorough validation process follows a logical progression, often visualized as a funnel. We start with broad, high-throughput methods to establish basic potency and then apply progressively more complex, physiologically relevant assays to confirm on-target activity, define selectivity, and demonstrate a functional cellular consequence.
}
dot
Caption: The Kinase Inhibitor Validation Workflow.
Stage 1: Foundational Validation - In Vitro Biochemical Potency
The first step is to unequivocally demonstrate that 4-Chloro-5-fluoro-1H-indazole directly inhibits the enzymatic activity of its intended target kinase(s).[4] For this guide, we will use the hypothetical primary targets p38α MAPK and AXL Receptor Tyrosine Kinase (AXL) , as both are implicated in cancer and inflammation, and represent two different kinase families (Ser/Thr vs. Tyr).
Causality Check: Does the compound inhibit the kinase in a clean, purified system, independent of other cellular components?
Biochemical assays are the gold standard for determining a compound's intrinsic potency (e.g., IC50).[5] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[4][5] We will detail a luminescence-based assay, which is common in high-throughput settings.
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Methodology:
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of 4-Chloro-5-fluoro-1H-indazole (e.g., from 100 µM to 1 nM in 10-point, 3-fold dilutions) in DMSO, then dilute into the assay buffer.
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution. Add 2.5 µL of a solution containing the target kinase (e.g., recombinant human p38α or AXL) and its specific peptide substrate.
Initiation: Pre-incubate the enzyme and compound for 15 minutes at room temperature.[6][7] Initiate the reaction by adding 5 µL of ATP solution (at the experimentally determined Km concentration for each kinase). Allow the reaction to proceed for 1-2 hours at room temperature.[6]
Termination and Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis: Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls. Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Comparator Compounds: To contextualize the potency of our test compound, we must include well-characterized inhibitors for the same targets.
For p38α MAPK: Adezmapimod (SB-203580) and SB-202190 are selective, ATP-competitive inhibitors.[8]
For AXL: R428 (Bemcentinib) is a well-established AXL inhibitor.[9][10]
Potent biochemical activity is essential, but it doesn't guarantee that a compound can reach and bind to its target in the complex milieu of a living cell.[11] Cellular target engagement assays are crucial for confirming that the inhibitor interacts with its intended kinase in a physiological environment.[11]
Causality Check: Does the compound physically occupy the active site of the target kinase inside an intact cell?
We will describe two orthogonal methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
}
dot
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Methodology:
Cell Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells, which express both AXL and p38α) and treat with various concentrations of 4-Chloro-5-fluoro-1H-indazole or vehicle (DMSO) for 1-2 hours.[14]
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[14]
Lysis and Separation: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.[14] Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
Analysis: Collect the supernatant containing the soluble, stable protein fraction. Analyze the amount of soluble target protein (p38α or AXL) remaining at each temperature by Western Blot or ELISA.
Data Interpretation: A positive result is a shift in the melting curve to higher temperatures in the presence of the compound, indicating target stabilization.
This assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[15] It relies on a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[16]
Methodology:
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase (p38α or AXL) fused to NanoLuc® luciferase.[17] Seed the cells into a 384-well white assay plate.[17][18]
Compound and Tracer Addition: Add serial dilutions of 4-Chloro-5-fluoro-1H-indazole to the cells. Then, add the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium.
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read both the donor (luciferase, ~460nm) and acceptor (tracer, >600nm) emission signals.
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates displacement of the tracer by the test compound. Plot the ratio against compound concentration to determine the cellular IC50.
Specificity is rarely absolute. Most kinase inhibitors have off-targets, and understanding this profile is critical to interpreting biological data and predicting potential toxicities.[19] Kinome-wide profiling services provide a broad view of an inhibitor's selectivity.
Causality Check: Which other kinases, out of hundreds, does the compound bind with significant affinity?
Services like Eurofins' KINOMEscan® or Reaction Biology's kinase screening panels are the industry standard.[20][21] KINOMEscan®, for example, uses a competition binding assay to measure the affinity (Kd) of a compound against a panel of over 450 kinases.[22]
Experimental Protocol: KINOMEscan® Profiling
Methodology:
Compound Submission: Submit 4-Chloro-5-fluoro-1H-indazole to the service provider.
Screening: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the full kinase panel.
Data Analysis: The results are reported as "% Control," where a lower percentage indicates stronger binding. Hits below a certain threshold (e.g., <35% Control) are considered significant.
Follow-up: For all significant hits, a Kd (dissociation constant) is determined from an 11-point dose-response curve, providing a quantitative measure of binding affinity.[22]
Data Visualization: The results are often visualized as a "TREEspot" diagram, which maps the hits onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of selectivity.
}
dot
Caption: Illustrative TREEspot diagram for selectivity profiling.
Stage 4: Proving the Point - Functional Cellular Response
The final and most critical stage is to demonstrate that engaging the target kinase with 4-Chloro-5-fluoro-1H-indazole leads to the expected downstream biological effect.[23]
Causality Check: Does inhibition of the target kinase by the compound result in a measurable change in the phosphorylation of a known downstream substrate?
Experimental Protocol: Western Blot for Phospho-Substrates
Methodology:
Cell Stimulation and Treatment: Culture cells and starve them of serum overnight to reduce basal signaling. Treat with a dose-response of 4-Chloro-5-fluoro-1H-indazole for 1-2 hours.
Pathway Activation:
For p38 MAPK Pathway: Stimulate cells with a known p38 activator like Anisomycin or LPS.[24] The p38 MAPK pathway is activated by various cellular stresses and inflammatory cytokines.[8]
For AXL Pathway: Stimulate cells with the AXL ligand, Gas6.
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.
Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies.
Primary Antibodies: Use antibodies specific for the phosphorylated form of a key downstream substrate (e.g., Phospho-MK2 for p38α; Phospho-AKT for AXL) and antibodies for the total amount of that substrate and the target kinase (Total MK2, Total AXL, Total p38).
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.
Data Analysis: Quantify the band intensities. A successful result will show a dose-dependent decrease in the phosphorylation of the downstream substrate, with no change in the total protein levels.
Anticipated Data Summary:
Compound Concentration
p-MK2 / Total MK2 (Ratio)
p-AKT / Total AKT (Ratio)
Vehicle (DMSO)
1.00
1.00
10 nM
Experimental Value
Experimental Value
100 nM
Experimental Value
Experimental Value
1 µM
Experimental Value
Experimental Value
10 µM
Experimental Value
Experimental Value
Conclusion
By systematically progressing through these four stages—from biochemical potency to cellular target engagement, kinome-wide selectivity, and functional response—a researcher can build a robust, evidence-based case for the validation of 4-Chloro-5-fluoro-1H-indazole as a specific kinase inhibitor. This structured approach, grounded in establishing causality and supported by orthogonal assays and appropriate comparators, is essential for developing high-quality chemical probes and advancing credible therapeutic candidates. The data generated provides a comprehensive profile of the compound's strengths and liabilities, enabling informed decisions for the next steps in the drug discovery and development pipeline.
References
Vertex AI Search. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
ResearchGate. (2007). An Improved Preparation of 4-Chloro-1H-indazole (V).
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 163-180.
Zhou, C., et al. (2025). AXL Inhibitors in Oncology Clinical Trials: A Review. Cancers, 17(1), 123.
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
Alsahli, A., & Al-Ghamdi, A. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences, 24(18), 14066.
ACS Publications. (n.d.). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective.
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
Taylor & Francis. (2022). Indazole – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry.
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1637-1658.
Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry, 65(10), 7041-7045.
MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(10), e47888.
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
Frontiers. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer.
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
Arcus Biosciences. (n.d.). Potent and Selective Inhibition of AXL Receptor Tyrosine Kinase for the Treatment of Cancer.
ResearchGate. (n.d.). Selectivity profile of PKIS2 compounds using DiscoverX KINOMEscan.
ScienceDirect. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
ACS Publications. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated.
ResearchGate. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 1-14.
National Center for Biotechnology Information. (2020). p38 MAPK inhibition: A promising therapeutic approach for COVID-19. Journal of Molecular and Cellular Cardiology, 144, 69-71.
ResearchGate. (n.d.). Comparative effects of AXL-specific and multi-targeted tyrosine kinase inhibitors.
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10.
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
National Center for Biotechnology Information. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-5-fluoro-1H-indazole Derivatives: A Case Study of Lorlatinib (PF-06463922)
For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the 4-chloro-5-fluoro-1H-indazole scaffold has emerged as a privileged structure, particularly in the design of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the 4-chloro-5-fluoro-1H-indazole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. This guide provides an in-depth comparative analysis of the in vitro and in vivo efficacy of derivatives from this class, with a specific focus on lorlatinib (PF-06463922) , a third-generation anaplastic lymphoma kinase (ALK) and c-ROS oncogene 1 (ROS1) tyrosine kinase inhibitor. By examining the journey of this compound from biochemical assays to preclinical animal models, we aim to provide a comprehensive resource for researchers in the field of oncology drug discovery.
The Strategic Advantage of the 4-Chloro-5-fluoro-1H-indazole Scaffold
The indazole core is a bioisostere of indole and has proven to be a valuable pharmacophore in medicinal chemistry. The incorporation of chloro and fluoro substituents at the 4 and 5 positions, respectively, can significantly modulate the physicochemical and pharmacokinetic properties of the molecule. These substitutions can enhance metabolic stability, improve cell permeability, and influence the binding affinity and selectivity for the target kinase. In the case of lorlatinib, this specific substitution pattern contributes to its high potency and ability to penetrate the blood-brain barrier, a critical feature for treating brain metastases.[1][2]
Lorlatinib (PF-06463922): A Potent Inhibitor of ALK and ROS1 Kinases
Lorlatinib is an ATP-competitive inhibitor that has demonstrated potent activity against wild-type ALK and a wide range of clinically acquired resistance mutations that emerge in patients treated with earlier-generation ALK inhibitors.[3][4] Its efficacy stems from its ability to bind to the ATP-binding pocket of the ALK tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[5][6]
In Vitro Efficacy: From Enzymatic Inhibition to Cellular Potency
The initial assessment of a drug candidate's potential lies in its in vitro activity. For lorlatinib, this involved a multi-pronged approach, starting with its direct effect on the target enzyme and progressing to its impact on cancer cell lines.
Biochemical Assays:
Lorlatinib has demonstrated sub-nanomolar inhibitory activity against ROS1 and wild-type ALK in biochemical assays, with Ki values of <0.025 nM and <0.07 nM, respectively.[1] Importantly, it retains potent activity against various ALK resistance mutations, including the highly resistant G1202R mutant.[4]
Cell-Based Assays:
In cellular contexts, lorlatinib effectively inhibits ALK phosphorylation and demonstrates potent anti-proliferative activity in non-small cell lung cancer (NSCLC) and neuroblastoma cell lines harboring ALK fusions and mutations. Cellular IC50 values are typically in the low nanomolar range (1 to 65 nM) for various ALK mutants.[7] For instance, in neuroblastoma cell lines, lorlatinib exhibited IC50 values of 25±2 nM in CLB-GE cells and 16±2 nM in CLB-BAR cells.[8]
Quantitative Comparison of In Vitro Efficacy of Lorlatinib (PF-06463922)
From the Petri Dish to Preclinical Models: In Vivo Efficacy of Lorlatinib
A promising in vitro profile is a prerequisite, but the true test of a drug candidate's therapeutic potential is its performance in vivo. Lorlatinib has demonstrated robust and dose-dependent tumor regression in various preclinical xenograft models of ALK-driven cancers.
Subcutaneous Xenograft Models:
In mice bearing tumor xenografts expressing EML4-ALK and various resistant mutations (L1196M, G1269A, G1202R), lorlatinib induced marked cytoreductive activity at low nanomolar free plasma concentrations.[7] For example, in a neuroblastoma xenograft model using CLB-GE cells, a 10 mg/kg twice-daily dose of lorlatinib resulted in significant anti-tumor activity with no increase in tumor size during treatment.[8]
Orthotopic and Brain Metastasis Models:
A key advantage of lorlatinib is its ability to cross the blood-brain barrier.[4] In preclinical models, it achieved brain exposure of 20-30% of its plasma levels in mice.[7] This translates to significant efficacy in orthotopic brain tumor models, where lorlatinib treatment led to tumor regression and prolonged survival in mice with EML4-ALK and EML4-ALK L1196M positive brain tumors.[7]
Quantitative Comparison of In Vivo Efficacy of Lorlatinib (PF-06463922)
Animal Model
Tumor Type
Dosing Regimen
Outcome
Reference
Mice with EML4-ALK, EML4-ALK L1196M, EML4-ALK G1269A, EML4-ALK G1202R, or NPM-ALK xenografts
Bridging the Gap: The Importance of Pharmacokinetics
The successful translation of in vitro potency to in vivo efficacy is heavily reliant on the pharmacokinetic profile of the compound. Lorlatinib's favorable properties, including oral bioavailability and brain penetrance, are crucial for achieving therapeutic concentrations at the tumor site, including the challenging environment of the central nervous system.[3][4]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative step-by-step methodologies for key assays used in the evaluation of 4-Chloro-5-fluoro-1H-indazole derivatives like lorlatinib.
In Vitro ALK Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the direct inhibitory effect of a compound on ALK kinase activity.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ALK kinase.
Materials:
Recombinant human ALK kinase domain
ATP (Adenosine triphosphate)
Poly(Glu, Tyr) 4:1 peptide substrate
Test compound (e.g., lorlatinib) dissolved in DMSO
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
³²P-γ-ATP
Filter plates
Scintillation counter
Procedure:
Prepare a serial dilution of the test compound in DMSO.
In a 96-well plate, add the test compound dilutions to the kinase buffer.
Add the recombinant ALK kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding a mixture of the peptide substrate and ³²P-γ-ATP.
Incubate the reaction mixture for 60 minutes at 30°C.
Stop the reaction by adding phosphoric acid.
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
Wash the filter plate multiple times with phosphoric acid to remove unincorporated ³²P-γ-ATP.
Measure the radioactivity on the filter plate using a scintillation counter.
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for In Vitro ALK Kinase Inhibition Assay.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess the effect of a compound on the proliferation of cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the growth of ALK-positive cancer cell lines.
Materials:
ALK-positive cancer cell line (e.g., NCI-H3122)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Test compound (e.g., lorlatinib) dissolved in DMSO
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)
96-well cell culture plates
Microplate reader
Procedure:
Seed the ALK-positive cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Prepare a serial dilution of the test compound in the cell culture medium.
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control.
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
Add MTT solution to each well and incubate for another 4 hours.
Add the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Objective: To assess the ability of a test compound to inhibit the growth of human tumors implanted in immunodeficient mice.
Materials:
Immunodeficient mice (e.g., nude or SCID mice)
ALK-positive cancer cell line (e.g., NCI-H3122)
Matrigel (optional, for enhancing tumor take)
Test compound (e.g., lorlatinib) formulated for oral administration
Vehicle control
Calipers for tumor measurement
Animal balance
Procedure:
Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., once or twice daily by oral gavage).
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
Monitor the body weight of the mice as an indicator of toxicity.
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Caption: Workflow for In Vivo Xenograft Tumor Growth Inhibition Study.
Mechanism of Action: ALK Signaling Pathway Inhibition
Lorlatinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. By inhibiting these pathways, lorlatinib induces cell cycle arrest and apoptosis in ALK-driven tumor cells.
Caption: Simplified ALK signaling pathway and the inhibitory action of lorlatinib.
Conclusion
The case of lorlatinib (PF-06463922) exemplifies the successful translation of a potent in vitro inhibitor from the 4-chloro-5-fluoro-1H-indazole class into a clinically effective anti-cancer agent with robust in vivo efficacy. This guide highlights the critical interplay between chemical structure, biochemical potency, cellular activity, and preclinical in vivo performance. For researchers in drug discovery, a thorough understanding of this continuum is paramount for the rational design and development of the next generation of targeted therapies. The detailed protocols and comparative data presented herein serve as a valuable resource for those working to advance the field of oncology.
References
Abstract C253: PF-06463922, a novel brain-penetrating small molecule inhibitor of ALK/ROS1 with potent activity against a broad spectrum of ALK resistant mutations in preclinical models in vitro and in vivo. | Molecular Cancer Therapeutics - AACR Journals. (2013, November 1). Retrieved from [Link]
Phase 1/2 Study of PF-06463922 (AN ALK/ROSI Tyrosine Kinase Inhibitor) in Patients with Advanced Non-Small Cell Lung Cancer Harboring Specific Molecular Alterations. (n.d.). Dana-Farber Cancer Institute. Retrieved from [Link]
The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. (2016, September 1). Disease Models & Mechanisms. Retrieved from [Link]
Lorlatinib Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer. (2020, January 28). Clinical Pharmacology & Therapeutics. Retrieved from [Link]
The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. (2016, January 1). Cancer Discovery. Retrieved from [Link]
Clinical Study Protocol. (2024, November 15). ClinicalTrials.gov. Retrieved from [Link]
CLINICAL PROTOCOL A PHASE 3, RANDOMIZED, OPEN-LABEL STUDY OF LORLATINIB (PF-06463922) MONOTHERAPY VERSUS CRIZOTINIB MONOTHERAPY. (2019, October 4). ClinicalTrials.gov. Retrieved from [Link]
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. (2018, December 13). Cancer Discovery. Retrieved from [Link]
PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models. (2015, July 13). Cancer Cell. Retrieved from [Link]
From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). (2024, January 19). ResearchGate. Retrieved from [Link]
ALK Inhibitors: Mechanism, Resistance, and Research Advances. (n.d.). Amerigo Scientific. Retrieved from [Link]
PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. (2015, March 17). PNAS. Retrieved from [Link]
PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. (2015, March 17). PNAS. Retrieved from [Link]
Efficacy of PF-06463922 in an ALK F1174 CLB-GE xenograft neuroblastoma... (n.d.). ResearchGate. Retrieved from [Link]
Managing lorlatinib together: An overview and practical guide for patients by ALK-positive NSCLC patients and medical experts. (2023, November 1). PubMed. Retrieved from [Link]
Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo. Retrieved from [Link]
What are ALK inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
A Senior Application Scientist's Guide to Assessing the ADME Properties of 4-Chloro-5-fluoro-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is paramount. A promising candidate in ter...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is paramount. A promising candidate in terms of in vitro potency can falter during clinical trials due to unfavorable pharmacokinetic profiles. This guide provides an in-depth technical overview for assessing the ADME properties of 4-Chloro-5-fluoro-1H-indazole derivatives, a chemical scaffold of significant interest in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1]
While specific ADME data for 4-Chloro-5-fluoro-1H-indazole derivatives is not extensively available in the public domain, this guide will leverage data from structurally related, well-characterized indazole-containing kinase inhibitors such as Pazopanib, Axitinib, and Ruxolitinib. These compounds serve as excellent surrogates to illustrate the ADME challenges and triumphs associated with the indazole scaffold.
The Indazole Scaffold: A Privileged Structure with ADME Considerations
The 1H-indazole core is a bioisostere of indole and is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Its unique physicochemical properties, including the presence of both a hydrogen bond donor and acceptor, contribute to its versatility. However, like any heterocyclic system, the indazole ring system presents a unique set of metabolic liabilities and pharmacokinetic challenges that must be thoroughly investigated. The addition of chloro and fluoro substituents, as in the 4-Chloro-5-fluoro-1H-indazole series, can significantly impact metabolic stability, permeability, and protein binding. Fluorination, for instance, is a common strategy to block sites of metabolism and modulate physicochemical properties.[2][3]
A Phased Approach to ADME Assessment: An Experimental Workflow
A systematic, multi-parametric approach is crucial for a comprehensive ADME assessment. The following workflow outlines the key in vitro assays that form the foundation of an early-stage ADME panel.
Caption: A typical in vitro ADME assessment workflow.
Part 1: Metabolism - Stability and Enzyme Interactions
Metabolism is a critical determinant of a drug's half-life and potential for drug-drug interactions (DDIs). The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) superfamily of enzymes.
Metabolic Stability Assay
Scientific Rationale: This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes. Microsomes contain Phase I metabolizing enzymes (primarily CYPs), while hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance.[4] A compound with high metabolic stability is likely to have a longer in vivo half-life.
Experimental Protocol: Microsomal Stability
Preparation:
Prepare a stock solution of the 4-Chloro-5-fluoro-1H-indazole derivative in a suitable organic solvent (e.g., DMSO).
Thaw pooled human liver microsomes (HLMs) on ice.
Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
Incubation:
In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
Time Points and Quenching:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
Data Interpretation:
Plot the natural logarithm of the percentage of the compound remaining versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the in vitro half-life (t½) = 0.693 / k.
Note: The provided half-lives for the approved drugs are in vivo values, which are influenced by multiple factors beyond metabolic stability. However, they indicate that the indazole scaffold can be part of molecules with reasonable metabolic stability.
Cytochrome P450 Inhibition Assay
Scientific Rationale: This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[9] Inhibition of these enzymes can lead to DDIs, where the co-administration of two drugs results in altered plasma levels of one or both, potentially leading to toxicity or loss of efficacy.[10][11][12][13]
Experimental Protocol: Fluorogenic CYP Inhibition
Preparation:
Use recombinant human CYP enzymes (e.g., Baculosomes).
Prepare a range of concentrations of the 4-Chloro-5-fluoro-1H-indazole derivative.
Use a specific fluorogenic substrate for each CYP isoform.
Incubation:
In a black 96-well plate, add the recombinant CYP enzyme, the test compound, and buffer.
Pre-incubate at 37°C.
Initiate the reaction by adding the fluorogenic substrate and a NADPH-regenerating system.
Detection:
Monitor the increase in fluorescence over time using a plate reader. The fluorescent product is formed by the metabolism of the substrate by the active CYP enzyme.
Data Analysis:
Calculate the rate of fluorescence generation for each concentration of the test compound.
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Comparative Data: CYP Inhibition by Indazole Analogs
Indazole-containing molecules, like many nitrogen-containing heterocycles, have the potential to interact with the heme iron of CYP enzymes, leading to inhibition. The specific substitution pattern on the indazole ring will dictate the inhibitory potency and selectivity.
Part 2: Absorption and Distribution
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract and distribute to its site of action.
Caco-2 Permeability Assay
Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium.[16][17] This assay is the gold standard for in vitro prediction of intestinal permeability and for identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[18]
Caption: Bidirectional transport across a Caco-2 cell monolayer.
While specific Papp values are not always publicly available for approved drugs, their overall bioavailability provides an indication of their absorption characteristics. The physicochemical properties of 4-Chloro-5-fluoro-1H-indazole derivatives (e.g., lipophilicity, hydrogen bonding capacity) will be key determinants of their passive permeability.
Plasma Protein Binding (PPB) Assay
Scientific Rationale: Drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect a drug's distribution and clearance.
Experimental Protocol: Equilibrium Dialysis
Apparatus:
Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.
Procedure:
Add plasma to one chamber and a solution of the test compound in buffer to the other chamber. Alternatively, spike the plasma with the test compound and add buffer to the other chamber.
Incubate the plate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
Analysis:
After incubation, take samples from both the plasma and buffer chambers.
Determine the concentration of the test compound in both samples by LC-MS/MS.
Calculation:
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber].
Percent bound = (1 - fu) * 100.
Comparative Data: Plasma Protein Binding of Indazole-Containing Kinase Inhibitors
Kinase inhibitors, including those with an indazole scaffold, are often lipophilic and tend to exhibit high plasma protein binding. This is a critical parameter to consider, as even small changes in the unbound fraction can significantly impact efficacy and safety.
Conclusion
The assessment of ADME properties is an indispensable component of the drug discovery and development process for 4-Chloro-5-fluoro-1H-indazole derivatives. While this guide provides a framework based on established in vitro assays and data from analogous approved drugs, it is crucial to generate specific experimental data for each new derivative. A thorough understanding of a compound's metabolic stability, potential for CYP-mediated interactions, permeability, and plasma protein binding will enable informed decision-making, facilitate the optimization of lead compounds, and ultimately increase the probability of advancing a safe and effective drug candidate to the clinic.
References
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
Al-Samhari, M. M., Al-Hadiya, B. M., & Touw, D. J. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(5), 649–665. [Link]
Chen, Y., & Zuo, J. (2014). Clinical pharmacology of axitinib. Chinese Journal of Cancer Research, 26(4), 495–503. [Link]
Stressler, T., & Blanchard, N. (2001). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 29(4 Pt 1), 402–408.
Valentin, G., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1345.
Boulouard, M., et al. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180.
Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386.
Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(7), 717-731.
Manivasagam, T., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(7), FF01-FF05.
Chung, T. D. Y., Terry, D. B., & Smith, L. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
Lin, T., et al. (2021). A method for overcoming plasma protein inhibition of tyrosine kinase inhibitors. Blood Cancer Discovery, 2(5), 466-477.
Stressler, T., & Blanchard, N. (2001). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). (2008). accessdata.fda.gov. Retrieved January 23, 2026, from [Link]
Gan, L. S., et al. (1996). CYP3A-like cytochrome P-450-mediated metabolism and polarized efflux of cyclosporin A in Caco-2 cells. Drug Metabolism and Disposition, 24(3), 344–349.
Gill, H., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(12), 1836–1842.
Manivasagam, T., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]
INLYTA® (axitinib) Clinical Pharmacology. (n.d.). Pfizer Medical - US. Retrieved January 23, 2026, from [Link]
Gill, H., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved January 23, 2026, from [Link]
202192Orig1s000. (2011). accessdata.fda.gov. Retrieved January 23, 2026, from [Link]
da Silva, P. B., et al. (2021). Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. Brazilian Journal of Pharmaceutical Sciences, 57.
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
Szotakova, B., et al. (2004). Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro. Journal of Veterinary Pharmacology and Therapeutics, 27(4), 217–222.
pazopanib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 23, 2026, from [Link]
202324Orig1s000. (2012). accessdata.fda.gov. Retrieved January 23, 2026, from [Link]
DRUG NAME: Axitinib. (2014). BC Cancer. Retrieved January 23, 2026, from [Link]
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]
Houk, B. E., et al. (2009). Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients. Cancer Chemotherapy and Pharmacology, 64(4), 853–861.
Al-Samhari, M. M., Al-Hadiya, B. M., & Touw, D. J. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PubMed. Retrieved January 23, 2026, from [Link]
Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. (n.d.). United Arab Emirates University. Retrieved January 23, 2026, from [Link]
Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. Retrieved January 23, 2026, from [Link]
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Retrieved January 23, 2026, from [Link]
Pazopanib. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. bioRxiv.
What is the mechanism of action of Ruxolitinib Phosphate?. (n.d.). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. Retrieved January 23, 2026, from [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
QbD-Based Development and Evaluation of Pazopanib Hydrochloride Extrudates Prepared by Hot-Melt Extrusion Technique: In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correlative Study. (n.d.). AACR Journals. Retrieved January 23, 2026, from [Link]
Guengerich, F. P., et al. (2020). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 28(4), 305–323.
ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree. Retrieved January 23, 2026, from [Link]
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175–185.
FIG. 2. Proposed metabolic pathways for INCB018424 in humans. For... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Ritonavir. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
A Comparative Guide to the Synthetic Routes of 4-Chloro-5-fluoro-1H-indazole: A Senior Application Scientist's Perspective
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, 4-Chloro-5-fluoro-1H-indazole stands out as a crucial building blo...
Author: BenchChem Technical Support Team. Date: February 2026
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, 4-Chloro-5-fluoro-1H-indazole stands out as a crucial building block in the synthesis of targeted therapies, particularly in oncology and inflammatory diseases. Its specific substitution pattern offers a unique combination of steric and electronic properties, enabling fine-tuning of drug-receptor interactions.
This guide provides an in-depth comparative analysis of the principal synthetic strategies to access this valuable intermediate. We will move beyond a mere recitation of reaction steps to dissect the mechanistic rationale, compare the practical advantages and disadvantages of each route, and provide actionable experimental protocols. This analysis is grounded in established chemical principles and supported by data from peer-reviewed literature and patents, aimed at empowering researchers in drug development to make informed decisions for their synthetic campaigns.
At a Glance: Key Synthetic Strategies
We will explore three primary and logically distinct approaches to the synthesis of 4-Chloro-5-fluoro-1H-indazole, each starting from readily available precursors. The choice of a particular route will invariably depend on factors such as the availability of starting materials, scalability, cost, and the desired purity profile of the final product.
Route
Starting Material
Key Transformation
Primary Advantages
Potential Challenges
Route 1
Substituted o-Toluidine
Intramolecular Diazotization
Well-established, often high-yielding.
Availability and synthesis of the specific trifluoro-substituted o-toluidine.
Route 2
Substituted Benzonitrile
Hydrazine Cyclization
Direct, potentially fewer steps.
Regioselectivity of the cyclization, potential for side reactions.
Route 3
Substituted o-Fluorobenzaldehyde
Condensation and Cyclization
Convergent approach.
Management of intermediates (e.g., hydrazone stability), potential for over-reduction.
Route 1: The Classic Approach via Intramolecular Diazotization of a Substituted o-Toluidine
This venerable method remains a mainstay in indazole synthesis due to its reliability and generally good yields. The core of this strategy involves the diazotization of an appropriately substituted 2-methylaniline derivative, followed by an intramolecular cyclization to form the pyrazole ring of the indazole system.
Mechanistic Rationale
The reaction proceeds through the in-situ formation of a diazonium salt from the aniline precursor using a nitrite source, typically sodium nitrite or an alkyl nitrite, in the presence of an acid. The resulting diazonium species is then subjected to conditions that promote intramolecular cyclization onto the adjacent methyl group, which, after rearomatization, furnishes the indazole ring. The choice of solvent and temperature is critical to control the stability of the diazonium intermediate and to favor the desired cyclization pathway over competing decomposition reactions.
A plausible pathway for the synthesis of 4-Chloro-5-fluoro-1H-indazole via this route would commence with 3-chloro-4-fluoro-2-methylaniline.
Caption: Synthetic workflow for Route 1.
Comparative Insights
This method's primary strength lies in its predictability and the wealth of literature precedent for analogous transformations.[1][2][3] The reaction conditions are generally mild and amenable to scale-up. However, the synthesis and availability of the starting material, 3-chloro-4-fluoro-2-methylaniline, can be a significant consideration. While multi-step syntheses of this precursor are feasible, they add to the overall cost and complexity of the process.
Route 2: Direct Cyclization from a Substituted Benzonitrile
An alternative and potentially more convergent approach involves the direct construction of the indazole ring from a suitably substituted benzonitrile. This method leverages the reactivity of the nitrile group and an ortho-disposed leaving group with hydrazine.
Mechanistic Rationale
In this strategy, a starting material such as 2,5-dichloro-4-fluorobenzonitrile would be treated with hydrazine. The reaction is believed to proceed via an initial nucleophilic aromatic substitution (SNAr) of the more activated chlorine atom (ortho to the nitrile and para to the other chlorine) by hydrazine. The resulting hydrazinobenzonitrile then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the 3-aminoindazole, which can then be deaminated if the parent indazole is the target. A more direct route to the indazole itself may be possible under specific conditions that favor cyclization without the intermediacy of a stable 3-aminoindazole.
Caption: Synthetic workflow for Route 2.
Comparative Insights
The primary advantage of this route is its directness, potentially reducing the overall step count compared to the o-toluidine approach. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile demonstrates the feasibility of this strategy.[4] However, regioselectivity can be a concern with multiple potential leaving groups on the aromatic ring. The reaction conditions, particularly temperature and the choice of solvent, must be carefully optimized to favor the desired cyclization pathway and minimize the formation of byproducts.
Route 3: Convergent Synthesis from a Substituted o-Fluorobenzaldehyde
A third viable strategy employs a substituted o-fluorobenzaldehyde as the starting material. This approach relies on the condensation with hydrazine to form a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution to close the indazole ring.
Mechanistic Rationale
The synthesis would commence with 2,4-dichloro-5-fluorobenzaldehyde. This aldehyde is first condensed with hydrazine to form the corresponding hydrazone. Upon heating, the terminal nitrogen of the hydrazone acts as an intramolecular nucleophile, displacing the ortho-fluorine atom in an SNAr reaction to construct the indazole ring. The fluorine atom is an excellent leaving group in this context, activated by the electron-withdrawing effect of the hydrazone moiety.
Caption: Synthetic workflow for Route 3.
Comparative Insights
This route is attractive due to its convergent nature and the use of a fluorinated starting material where the fluorine atom serves as a leaving group, a common and effective strategy in heterocyclic synthesis.[5] The synthesis of the starting aldehyde is a key consideration. The stability of the hydrazone intermediate and the potential for side reactions, such as the formation of azines, must be carefully managed through appropriate control of stoichiometry and reaction conditions.
Detailed Experimental Protocols
The following protocols are representative examples based on analogous transformations found in the literature and are intended to serve as a starting point for laboratory investigation.
Protocol for Route 1 (Analogous to the synthesis of 4-chloro-1H-indazole)[1]
Step 1: Acetylation and Diazotization of 3-chloro-4-fluoro-2-methylaniline
To a stirred solution of 3-chloro-4-fluoro-2-methylaniline (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of acetic anhydride and an inert solvent) at 0 °C, add acetic anhydride (1.2 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete acetylation.
Cool the mixture back to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
Alternatively, for a non-aqueous system, use an alkyl nitrite such as tert-butyl nitrite (1.2 eq) in a solvent like chloroform or acetic acid.
Stir the reaction mixture at low temperature for 1-2 hours.
Step 2: Intramolecular Cyclization and Hydrolysis
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to promote cyclization. Monitor the reaction by TLC or LCMS for the disappearance of the diazonium intermediate and formation of the N-acetylated indazole.
After completion, cool the reaction mixture and quench by pouring it into ice water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude N-acetyl-4-chloro-5-fluoro-1H-indazole can be purified by chromatography or carried forward directly.
For deacetylation, dissolve the crude product in a mixture of methanol and water and add a base such as sodium hydroxide or potassium carbonate.
Stir at room temperature until the reaction is complete (monitored by TLC/LCMS).
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Concluding Remarks
The synthesis of 4-Chloro-5-fluoro-1H-indazole can be approached from several strategic directions, each with its own set of advantages and challenges. The classical diazotization of a substituted o-toluidine offers reliability and a strong literature foundation, while routes starting from benzonitriles or benzaldehydes present more direct and convergent pathways. The optimal choice will be dictated by the specific constraints and objectives of the research program, including cost, scale, and available starting materials. It is the role of the process chemist to weigh these factors and select the route that provides the most efficient and robust access to this critical building block for the advancement of new therapeutic agents.
References
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
CN102173995A - Synthesis method of m-fluoroaniline.
Snyder, S. A., & Treitler, D. S. (2011). Method of synthesizing 1H-indazole compounds. U.S. Patent No. 8,022,227. Washington, DC: U.S.
CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
CN110452177A - A kind of synthetic method of the fluoro-1H-indazole of the bromo-4- of 5-.
4-CHLORO (1H)INDAZOLE synthesis. ChemicalBook.
Patil, S., Sawant, S., & Dandawate, P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1192.
Indazole synthesis. Organic Chemistry Portal. (Provides a general overview of indazole synthesis methods).
Gao, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983.
4-Fluoro-1H-indazole. Ossila.
Bagryanskaya, I. Y., et al. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 58(1), 108-115.
Mitchell, T. A., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
Wang, Z., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(12), 4736-4740.
A Comparative Benchmarking Guide to 4-Chloro-5-fluoro-1H-indazole-Based Materials in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals The Strategic Advantage of the Indazole Scaffold and Halogenation in Drug Discovery The 1H-indazole core is a privileged scaffold in medicinal chemistry, fo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Strategic Advantage of the Indazole Scaffold and Halogenation in Drug Discovery
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows it to mimic the purine core of ATP and form crucial hydrogen bond interactions within the hinge region of kinase active sites.[2] The indazole nucleus is generally more thermodynamically stable in its 1H-tautomeric form.[3]
The strategic placement of halogen atoms on this scaffold is a well-established method for fine-tuning a molecule's physicochemical and pharmacokinetic properties. The introduction of chlorine and fluorine, in particular, can significantly impact:
Binding Affinity and Potency: Halogens can engage in specific interactions within the target protein, such as halogen bonding, and modulate the electronic properties of the aromatic system, thereby influencing binding affinity.
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to improved metabolic stability and a longer half-life in vivo.
Selectivity: The specific substitution pattern can favor binding to one kinase over another, leading to a more desirable selectivity profile and potentially reducing off-target effects.
Physicochemical Properties: Halogenation affects lipophilicity, solubility, and membrane permeability, all of which are critical for a compound's drug-like properties.
This guide will focus on the 4-chloro-5-fluoro substitution pattern on the 1H-indazole core, a combination of a larger, more polarizable chlorine atom and a small, highly electronegative fluorine atom, to understand its performance characteristics.
Performance Benchmarking: 4-Chloro-5-fluoro-1H-indazole Derivatives as Kinase Inhibitors
Comparative Analysis of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indazole derivatives against different kinases. This allows for a comparative assessment of the potency of compounds with the 4-chloro-5-fluoro substitution against other halogenated and non-halogenated analogs.
Note: The hypothetical data in the table is illustrative of the types of comparisons that are made in SAR studies. The general trend observed in many studies is that halogenation, particularly with fluorine, often leads to an increase in potency compared to the unsubstituted parent compound.
Structure-activity relationship studies on various indazole derivatives have shown that the position and nature of the halogen substituent are critical for activity. For instance, studies on 1H-indazole-3-amine derivatives have indicated that fluorine substitution can significantly enhance inhibitory activity.[4]
Cellular Antiproliferative Activity
The ultimate goal of a kinase inhibitor in oncology is to inhibit the proliferation of cancer cells. The following table presents the IC50 values of various indazole derivatives against different cancer cell lines, providing a benchmark for their cellular efficacy.
As shown in the table, indazole derivatives can exhibit potent antiproliferative activity against various cancer cell lines. Notably, compound 6o showed significantly higher potency against the K562 cancer cell line compared to the standard chemotherapeutic agent 5-fluorouracil (5-Fu), and also displayed a good selectivity profile with a much higher IC50 value against the normal HEK-293 cell line.[4]
Key Performance Metrics: Selectivity and Metabolic Stability
Beyond raw potency, the performance of a drug candidate is critically defined by its selectivity and metabolic stability.
Kinase Selectivity
A highly selective kinase inhibitor is desirable to minimize off-target effects and associated toxicities. Kinase selectivity is typically assessed by screening the compound against a large panel of kinases.
For example, a study on an indazole-based PLK4 inhibitor, compound C05, demonstrated favorable kinase selectivity. When screened against a panel of 9 kinases at a concentration of 0.5 µM, it showed an 87.45% inhibition of PLK4 while exhibiting excellent selectivity over other PLK family members like PLK1 and PLK3.[5]
Caption: Step-by-step workflow of the ADP-Glo™ kinase assay for determining inhibitor potency.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the antiproliferative effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding:
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound.
Add the compound dilutions to the wells and incubate for a specified period (e.g., 72 hours).
MTT Addition:
Add MTT solution to each well.
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
Formazan Solubilization:
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
The 4-Chloro-5-fluoro-1H-indazole scaffold represents a promising starting point for the design of novel kinase inhibitors. The strategic placement of chlorine and fluorine atoms can confer advantageous properties, including enhanced potency and modulated physicochemical characteristics. However, as demonstrated by the available data, a comprehensive evaluation of performance requires a multi-parameter approach that includes not only in vitro potency but also cellular efficacy, kinase selectivity, and metabolic stability.
While direct, head-to-head comparative data for the 4-chloro-5-fluoro substitution pattern is still emerging, the principles of medicinal chemistry and the existing data on related indazole derivatives provide a strong rationale for its use. Further research focusing on systematic comparisons of halogenated indazole isomers will be invaluable in elucidating the precise benefits of this and other substitution patterns, ultimately guiding the rational design of next-generation kinase inhibitors.
References
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2025). Research & Reviews: Journal of Chemistry, 14(1). [Link]
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorb, M. S., & El-Faham, A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6488. [Link]
Zhao, Q., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 741. [Link]
Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. (2008). Journal of Medicinal Chemistry, 51(15), 4632–4640. [Link]
An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). Molbank, 2024(3), M1886. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1360-1403. [Link]
In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2025). Forensic Toxicology. [Link]
Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. (2018). European Journal of Medicinal Chemistry, 158, 644-653. [Link]
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). Chemistry, 6(3), 85. [Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). RSC Medicinal Chemistry. [Link]
Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. (2021). Molecules, 26(15), 4443. [Link]
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2022). Toxics, 10(11), 650. [Link]
Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6832-6846. [Link]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2021). Pharmaceuticals, 14(11), 1133. [Link]
Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. (2018). Bioorganic & Medicinal Chemistry Letters, 28(22), 3550-3555. [Link]
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
Synthesis of 1H-indazole derivatives. (n.d.). ResearchGate. [Link]
The in vitro metabolic stability study of the selected compounds. (n.d.). ResearchGate. [Link]
Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. (2017). Chemical Communications, 53(56), 7942-7945. [Link]
N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4153-4157. [Link]
Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. (2016). Journal of Medicinal Chemistry, 59(11), 5649-5653. [Link]
Indazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6098. [Link]
Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). ACS Medicinal Chemistry Letters, 12(4), 585-592. [Link]
Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2024). Current Organic Synthesis, 21(9), 1143-1153. [Link]
A new framework for novel analogues of pazopanib as potent and selective human carbonic anhydrase inhibitors: Design, repurposing rational, synthesis, crystallographic, in vivo and in vitro biological assessments. (2024). European Journal of Medicinal Chemistry, 273, 116518. [Link]
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 124, 46-61. [Link]
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2022). Catalysts, 12(5), 528. [Link]
A Comprehensive Guide to the Proper Disposal of 4-Chloro-5-fluoro-1H-indazole
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our res...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 4-Chloro-5-fluoro-1H-indazole, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in your laboratory.
Understanding the Hazard Profile of 4-Chloro-5-fluoro-1H-indazole
Key Hazard Considerations:
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to other halogenated indazoles.[5][6]
Environmental Hazard: Discharge into the environment must be strictly avoided.[7] Halogenated compounds can be persistent and harmful to aquatic life.
Reactivity: Incompatible with strong oxidizing agents.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Chloro-5-fluoro-1H-indazole in any capacity, including for disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.
Protects against potential splashes of solutions containing the compound.[7][8]
Hand Protection
Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[3] As a halogenated organic compound, 4-Chloro-5-fluoro-1H-indazole waste must be kept separate from non-halogenated organic waste.[10][11] This is because the disposal methods for these two categories of waste are different and mixing them can increase disposal costs and environmental risks.[10][11]
Experimental Workflow: Waste Segregation and Collection
Caption: Waste Segregation and Collection Workflow for 4-Chloro-5-fluoro-1H-indazole.
Step-by-Step Disposal Procedure
This protocol provides a clear, actionable plan for the safe disposal of 4-Chloro-5-fluoro-1H-indazole.
Step 1: Waste Identification and Labeling
As soon as the first drop of waste is generated, the waste container must be labeled.[10]
The label must clearly state "Hazardous Waste" and identify the contents, including "4-Chloro-5-fluoro-1H-indazole" and any other components of the waste stream.
The approximate concentrations of each component should be listed.
Step 2: Container Selection and Management
Use a container that is compatible with the chemical waste. Polyethylene containers are generally suitable for halogenated solvent wastes.[1]
The container must have a secure, screw-top cap to prevent leaks and evaporation.[2][12]
Keep the waste container closed at all times, except when adding waste.[10]
Do not fill the container beyond 90% capacity to allow for expansion.[12]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the waste container in a designated Satellite Accumulation Area within the laboratory.[12]
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
Ensure the SAA is in a well-ventilated area and away from sources of ignition.[7]
Store waste containers away from incompatible materials such as strong oxidizing agents.[1]
Step 4: Spill Management
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.
For small spills, sweep up the solid material and place it in a suitable container for disposal.[8]
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
Wash the spill area thoroughly.
Step 5: Arranging for Final Disposal
Once the waste container is full or is no longer being used, arrange for its removal by a licensed hazardous waste disposal contractor.[2][6]
Your institution's Environmental Health and Safety (EHS) office will have established procedures for waste pickup and disposal.[1]
Do not dispose of 4-Chloro-5-fluoro-1H-indazole down the drain or by evaporation.[1][2]
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
EPA: The EPA provides guidelines for the management of hazardous waste in academic laboratories, including requirements for waste determination, storage, and removal timelines.[13][14] 4-Chloro-5-fluoro-1H-indazole, as a halogenated organic compound, would likely fall under the F-listed waste category for common solvents and cleaning solutions from non-specific sources.[14]
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees of the hazards of chemicals in the workplace.[8][15] This includes providing access to SDSs and training on safe handling and disposal procedures.[16]
By following the procedures outlined in this guide, you will not only be ensuring a safer laboratory environment but also maintaining compliance with federal and local regulations.
References
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]
Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Fluoroindazole. PubChem Compound Database. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem Compound Database. Retrieved from [Link]
Personal protective equipment for handling 4-Chloro-5-fluoro-1H-indazole
As a Senior Application Scientist, it is imperative to approach every chemical, particularly novel or specialized reagents like 4-Chloro-5-fluoro-1H-indazole, with a foundational respect for its unknown and known hazards...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is imperative to approach every chemical, particularly novel or specialized reagents like 4-Chloro-5-fluoro-1H-indazole, with a foundational respect for its unknown and known hazards. This guide is structured to provide not just a list of personal protective equipment (PPE), but a comprehensive operational framework. Our goal is to empower you, our scientific colleagues, to handle this compound with the highest degree of safety, ensuring that robust science is built upon a bedrock of uncompromised safety protocols.
Hazard Assessment: Understanding the "Why" Behind the "What"
4-Chloro-5-fluoro-1H-indazole is a halogenated heterocyclic compound, a class of molecules widely used in medicinal chemistry and materials science.[1][2][3] Its specific hazard profile, based on available Safety Data Sheets (SDS) for the compound and structurally similar analogs, dictates the necessary protective measures.
The primary hazards identified are:
Acute Oral Toxicity (H302): Harmful if swallowed.[4][5]
Skin Irritation (H315): Causes skin irritation upon contact.[4]
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[4]
These classifications necessitate a multi-faceted PPE strategy that prevents exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE Directives: A Multi-Layered Defense
The selection of PPE is not a static choice but is dependent on the scale and nature of the operation. The following directives form the baseline for any work involving 4-Chloro-5-fluoro-1H-indazole.
Eye and Face Protection
Given the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient.
Chemical Splash Goggles: These are mandatory for all work.[6][7] They must form a complete seal around the eyes to protect against splashes, as well as fine powders that can become airborne during handling.[8]
Face Shield: A full-face shield must be worn in addition to chemical splash goggles when there is a heightened risk of splashing or spattering.[9] This includes tasks such as transferring large volumes of solutions, carrying out reactions under pressure, or cleaning up significant spills.
Hand Protection
To counter the H315 skin irritation hazard, chemically resistant gloves are essential.
Material: Nitrile gloves are the recommended standard due to their broad chemical resistance and excellent puncture resistance.[8][9]
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[9]
Double Gloving: For tasks involving significant quantities of the solid, preparing concentrated stock solutions, or during reaction workups, double gloving is required.[7] This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
Frequency of Change: Gloves should be changed every 30-60 minutes during continuous work or immediately if direct contact with the chemical is known or suspected.[10] Never wear contaminated gloves outside of the immediate work area.
Body Protection
Protecting the skin from accidental contact is a critical line of defense.
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is the minimum requirement.[7][9] The cuffs should be tucked under the inner pair of gloves.
Chemical Apron: When handling larger quantities (typically >50g) or during procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
The H335 classification "May cause respiratory irritation" makes respiratory protection a non-negotiable aspect of safe handling, especially for the solid form.
Primary Engineering Control: All weighing and handling of solid 4-Chloro-5-fluoro-1H-indazole must be performed within a certified chemical fume hood.[4][9] This is the most critical step in preventing respiratory exposure.
Respirator Use: In the rare event that engineering controls are insufficient or during a significant spill cleanup outside of a hood, a NIOSH-approved respirator is mandatory.[7][9] A half-mask respirator with P95 or P100 particulate filters is the minimum requirement for dusts.[11]
Operational Plan: From Preparation to Disposal
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
PPE selection workflow for handling 4-Chloro-5-fluoro-1H-indazole.
Summary of PPE by Activity
This table provides a quick reference for the minimum required PPE for common laboratory tasks.
Activity
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Handling Solid
Chemical Splash Goggles
Double Nitrile Gloves
Lab Coat
Certified Chemical Fume Hood
Solution Preparation
Chemical Splash Goggles
Double Nitrile Gloves
Lab Coat
Chemical Fume Hood
Reaction Workup/Purification
Face Shield & Goggles
Double Nitrile Gloves
Lab Coat
Chemical Fume Hood
Waste Disposal
Chemical Splash Goggles
Nitrile Gloves
Lab Coat
Well-ventilated area
Spill Cleanup
Face Shield & Goggles
Double Nitrile Gloves
Lab Coat / Apron
NIOSH-approved Respirator
Protocol for Donning and Doffing PPE
The order of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
Lab Coat: Fasten completely.
Inner Gloves: Pull cuffs over the cuffs of the lab coat.
Respiratory Protection: If required, perform a seal check.
Eye/Face Protection: Put on goggles, followed by a face shield if needed.
Outer Gloves: Pull cuffs over the inner gloves.
Doffing (Taking Off) Sequence - "Contaminated to Clean":
Outer Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside out. Dispose of immediately.
Face Shield/Goggles: Remove by handling the strap or earpieces from behind the head.
Lab Coat: Unfasten and peel off by turning it inside out, touching only the inside surfaces.
Inner Gloves: Remove using the same technique as for the outer gloves.
Wash Hands: Immediately and thoroughly wash hands with soap and water.[4][12]
Disposal Plan: Closing the Loop Safely
Contaminated PPE is hazardous waste.
Gloves, Wipes, and Consumables: All disposable items that have come into contact with 4-Chloro-5-fluoro-1H-indazole must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][5]
Empty Containers: The original product container should be triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate). The rinsate must be collected as hazardous waste.
Waste Disposal: All waste must be disposed of through a licensed hazardous waste carrier, in accordance with local, state, and federal regulations.[4][5]
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
Taylor & Francis Online. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Available at: [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]
Capot Chemical Co., Ltd. MSDS of 4-Bromo-5-chloro-6-methyl-1H-indazole. Available at: [Link]
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
University of California, Merced. Choosing The Correct PPE. Environmental Health & Safety. Available at: [Link]